molecular formula C49H101NO24 B3028509 m-PEG24-NH2 CAS No. 2151823-08-2

m-PEG24-NH2

Katalognummer: B3028509
CAS-Nummer: 2151823-08-2
Molekulargewicht: 1088.3 g/mol
InChI-Schlüssel: OAYCKRSBSZUIGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

M-PEG24-NH2, also known as this compound, is a useful research compound. Its molecular formula is C49H101NO24 and its molecular weight is 1088.3 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl-PEG24-Amine is 1087.67135309 g/mol and the complexity rating of the compound is 958. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H101NO24/c1-51-4-5-53-8-9-55-12-13-57-16-17-59-20-21-61-24-25-63-28-29-65-32-33-67-36-37-69-40-41-71-44-45-73-48-49-74-47-46-72-43-42-70-39-38-68-35-34-66-31-30-64-27-26-62-23-22-60-19-18-58-15-14-56-11-10-54-7-6-52-3-2-50/h2-50H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYCKRSBSZUIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H101NO24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1088.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2151823-08-2
Record name Methyl-PEG24-Amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: m-PEG24-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of methoxy-polyethylene glycol (24)-amine (m-PEG24-NH2), a monodisperse PEG linker, for researchers, scientists, and drug development professionals.

Core Structure and Properties

This compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene (B3416737) glycol chain with 24 ethylene (B1197577) glycol units, and a terminal primary amine group. The PEG chain imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules. The terminal amine allows for covalent attachment to various functional groups.

A diagram of the chemical structure of this compound is provided below.

G CH3O CH₃O- PEG_start ( CH3O->PEG_start PEG_unit CH₂CH₂O PEG_start->PEG_unit PEG_end ) PEG_unit->PEG_end CH2CH2NH2 -CH₂CH₂NH₂ PEG_end->CH2CH2NH2 n ₂₄

Caption: Chemical structure of this compound.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C49H101NO24[1]
Molecular Weight 1088.32 g/mol [1]
Purity 99.89%[2]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF, and methanol[3][4]
Storage Store at -20°C, protect from light[1][5]

Applications in Drug Development

This compound is extensively utilized as a linker in the development of advanced therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][6] The PEG spacer enhances the solubility and optimizes the pharmacokinetic properties of the resulting conjugates.[7]

PROTACs

In PROTACs, this compound serves as a flexible linker connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

The general workflow for synthesizing a PROTAC using this compound is illustrated in the following diagram.

G General Workflow for PROTAC Synthesis using this compound A Activate functional group on Target Protein Ligand B React with this compound A->B C Purify Ligand-PEG conjugate B->C E React with Ligand-PEG conjugate C->E D Activate functional group on E3 Ligase Ligand D->E F Purify final PROTAC molecule E->F G Characterize PROTAC (e.g., LC-MS, NMR) F->G

Caption: A generalized workflow for synthesizing a PROTAC molecule.

Experimental Protocols

The following is a generalized experimental protocol for the conjugation of this compound to a protein or small molecule. The specific reaction conditions may need to be optimized based on the properties of the molecule to be conjugated.

Materials
  • This compound

  • Target molecule with a reactive functional group (e.g., carboxylic acid, NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Coupling agents (e.g., EDC, HOBt if conjugating to a carboxylic acid)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Analytical instruments (e.g., LC-MS, SDS-PAGE)

Protocol for Conjugation to a Carboxylic Acid
  • Preparation of Target Molecule: Dissolve the target molecule containing a carboxylic acid group in anhydrous DMF or DMSO.

  • Activation: Add a 1.5 to 2-fold molar excess of EDC and HOBt to the target molecule solution. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction: Dissolve this compound in anhydrous DMF or DMSO and add it to the activated target molecule solution. A 1.2 to 1.5-fold molar excess of the amine-PEG is typically used. The reaction is generally allowed to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching reagent, such as hydroxylamine, to a final concentration of 10-20 mM to stop the reaction and cap any unreacted activated groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate to remove excess reagents and unreacted starting materials. Size-exclusion chromatography or dialysis are common methods for protein conjugates, while HPLC can be used for small molecule conjugates.

  • Analysis: Characterize the final conjugate to determine the degree of labeling and confirm its identity and purity using techniques such as LC-MS and SDS-PAGE (for proteins).

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight of m-PEG24-amine

This technical guide provides a comprehensive overview of the molecular weight of m-PEG24-amine, a monodisperse polyethylene (B3416737) glycol (PEG) derivative. This document will detail its key molecular properties and discuss the experimental methodologies relevant to the determination of its molecular weight.

Executive Summary

m-PEG24-amine is a discrete PEG compound with a precisely defined molecular structure and weight. Unlike traditional polydisperse PEG polymers, which consist of a distribution of chain lengths, m-PEG24-amine is a single molecular entity. This property is critical for applications requiring high purity and batch-to-batch consistency, such as in the development of antibody-drug conjugates (ADCs) and other precision drug delivery systems. The amino group provides a reactive handle for conjugation to carboxylic acids, activated esters, and carbonyls, while the methoxy-terminated PEG chain imparts hydrophilicity.[1][2][3]

Quantitative Molecular Data

The molecular properties of m-PEG24-amine are well-defined due to its monodisperse nature. The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight 1088.33 g/mol [1][2][4]
Exact Mass 1087.6714 u[1]
Chemical Formula C49H101NO24[1][2][3][4]
Purity ≥95%[3][4][5]
CAS Number 32130-27-1[1][3][5]

Understanding Monodispersity in PEGs

Traditional PEG synthesis results in a mixture of polymer chains with varying numbers of ethylene (B1197577) glycol repeat units, leading to a distribution of molecular weights. This is referred to as polydispersity. For such polymers, the molecular weight is expressed as an average, such as the number average molecular weight (Mn) or the weight average molecular weight (Mw). The ratio of these two values is the polydispersity index (PDI), which is always greater than 1 for polydisperse polymers.

In contrast, m-PEG24-amine is a monodisperse compound, meaning it consists of a single, discrete chemical structure with a defined number of PEG units (24 in this case). For a truly monodisperse substance, the Mn and Mw are identical, and the PDI is equal to 1. This high level of purity and homogeneity is crucial for applications in pharmaceuticals and bioconjugation, where precise stoichiometry and well-defined final products are essential.

The logical relationship between these molecular weight parameters for polymers is illustrated in the diagram below.

molecular_weight_concepts cluster_polydisperse Polydisperse Polymer cluster_monodisperse Monodisperse Compound (e.g., m-PEG24-amine) Mn Number Average MW (Mn) PDI Polydispersity Index (PDI) Mn->PDI PDI = Mw / Mn > 1 Mw Weight Average MW (Mw) Mw->PDI PDI = Mw / Mn > 1 MW Defined Molecular Weight PDI_mono PDI = 1 MW->PDI_mono

Fig. 1: Relationship between molecular weight parameters.

Experimental Protocols for Molecular Weight Determination of PEGs

While the molecular weight of a monodisperse compound like m-PEG24-amine is determined by its chemical formula, the characterization of PEG compounds, in general, involves several analytical techniques. These methods are crucial for verifying the molecular weight and purity of PEG standards and for characterizing polydisperse PEG mixtures.

MALDI-TOF MS is a powerful technique for the absolute measurement of the molecular weight of individual polymer chains.[6] It can determine the repeat unit and end groups of a polymer.

  • Sample Preparation:

    • A matrix solution is prepared by dissolving a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent like ethanol.[6]

    • A cationizing agent, for instance, sodium trifluoroacetate (B77799) (NaTFA), is dissolved in a separate solvent.[6]

    • The PEG sample, matrix, and cationizing agent are mixed in a specific ratio (e.g., 1:5:1 v/v/v for sample:matrix:cationizing agent).[6]

    • A small volume (e.g., 0.5 µL) of the mixture is spotted onto a target plate and allowed to dry before analysis.[6]

  • Analysis: The prepared sample is irradiated with a laser, causing desorption and ionization of the polymer molecules. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for the determination of the molecular weight distribution.[6]

SEC is a widely used method for determining the molecular weight distribution of polymers.[7] It separates molecules based on their hydrodynamic volume in solution.

  • Methodology:

    • The SEC system is calibrated using a series of well-characterized polymer standards with known molecular weights.

    • The PEG sample is dissolved in an appropriate mobile phase and injected into the SEC column.

    • As the sample passes through the column, larger molecules elute first, followed by smaller molecules that can penetrate the pores of the stationary phase.

    • The elution time is correlated with the molecular weight based on the calibration curve.

DSV is a classical and cost-effective method for determining the average molecular weight of polymers.[8]

  • Procedure:

    • Solutions of the PEG polymer are prepared at several different concentrations.

    • The viscosity of each solution is measured using a viscometer.

    • The intrinsic viscosity is determined by extrapolating the viscosity data to zero concentration.

    • The molecular weight is then calculated using the Mark-Houwink equation, which relates intrinsic viscosity to molecular weight.[8]

The workflow for these experimental protocols is outlined in the following diagram.

experimental_workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis cluster_output Output prep Prepare PEG Solution maldi MALDI-TOF MS prep->maldi sec Size Exclusion Chromatography (SEC) prep->sec dsv Dilute Solution Viscometry (DSV) prep->dsv maldi_analysis Mass Spectrum Analysis maldi->maldi_analysis sec_analysis Elution Time vs. MW sec->sec_analysis dsv_analysis Intrinsic Viscosity & Mark-Houwink Eq. dsv->dsv_analysis mw_dist Molecular Weight Distribution maldi_analysis->mw_dist sec_analysis->mw_dist dsv_analysis->mw_dist

Fig. 2: General workflow for PEG molecular weight determination.

Conclusion

The molecular weight of m-PEG24-amine is a defined value of 1088.33 g/mol , a consequence of its monodisperse nature. This high level of precision is a significant advantage in the fields of drug delivery and bioconjugation. While a variety of analytical techniques are available for the characterization of PEG polymers, the defined structure of m-PEG24-amine simplifies its molecular weight determination to its chemical formula. For researchers and drug development professionals, the use of such discrete PEG linkers is instrumental in achieving reproducible and well-characterized bioconjugates.

References

The Role of m-PEG24-NH2 in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced biotherapeutics, including antibody-drug conjugates (ADCs), PROTACs, and nanoparticle-based drug delivery systems, the linker molecule plays a pivotal role in dictating the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has been widely adopted due to its unique physicochemical properties. This technical guide focuses on a specific, monodisperse PEG linker, m-PEG24-NH2, detailing its core functionalities, applications, and the technical considerations for its use in bioconjugation. The defining characteristic of this compound is its precise, discrete molecular weight, which consists of a methoxy-terminated chain of 24 ethylene (B1197577) glycol units and a terminal primary amine group. This monodispersity is critical for the manufacturing of homogeneous bioconjugates, a key requirement for regulatory approval and consistent clinical performance.

The primary amine (-NH2) functional group serves as a versatile reactive handle for conjugation to a variety of biomolecules and surfaces. It readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1] This guide will provide an in-depth exploration of the principles of this compound bioconjugation, quantitative data on its impact, detailed experimental protocols, and visual workflows to aid researchers in its effective implementation.

Core Principles of this compound in Bioconjugation

The conjugation of this compound to biomolecules, a process known as PEGylation, imparts several beneficial properties. The underlying principles are rooted in the physicochemical characteristics of the PEG chain.

  • Enhanced Solubility and Stability: The hydrophilic nature of the polyethylene glycol chain improves the solubility of hydrophobic drugs or proteins in aqueous environments.[2] This is particularly crucial for ADCs, where the cytotoxic payload is often lipophilic. By encasing the payload in a hydration shell, the PEG linker prevents aggregation and enhances the stability of the conjugate.[2] The formation of a stable amide bond during conjugation ensures the integrity of the bioconjugate under physiological conditions.[3]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of a biomolecule after conjugation with this compound leads to a reduced renal clearance rate, thereby extending its circulation half-life.[4][5] This prolonged systemic exposure can significantly enhance the therapeutic efficacy of the drug.

  • Reduced Immunogenicity: The PEG chain acts as a steric shield, masking potential epitopes on the surface of proteins or nanoparticles. This "stealth" effect reduces recognition by the immune system, leading to lower immunogenicity and a decreased rate of clearance by the mononuclear phagocyte system.[5][6]

  • Monodispersity and Homogeneity: Unlike polydisperse PEG mixtures, which contain a range of molecular weights, this compound is a single molecular entity. The use of monodisperse PEG linkers is crucial for producing homogeneous PEGylated drugs with a specific molecular weight, which simplifies characterization and ensures batch-to-batch reproducibility, a critical aspect in pharmaceutical manufacturing.

Data Presentation: The Impact of PEGylation on Bioconjugate Properties

The following tables summarize quantitative data from studies on PEGylated bioconjugates. While specific data for this compound is not always available, the presented data from structurally similar monodisperse PEG linkers provides a strong indication of its expected performance.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

PEG Linker LengthClearance RatePlasma Half-lifeIn Vivo EfficacyIn Vitro PotencyReference
Short (e.g., PEG2-PEG4)FasterShorterReduced due to rapid clearanceMay be higher[7]
Medium (e.g., PEG8-PEG12)ModerateIncreasedGenerally improvedModerate impact[7]
Long (e.g., PEG24)SlowerSignificantly prolongedPotentially highestMay be reduced[7][8]

Note: This table provides a generalized summary. The optimal PEG linker length is a trade-off between improved pharmacokinetics and potential reduction in in vitro potency and must be determined empirically for each ADC.

Table 2: Characterization of a Thiol-PEG-Amine Conjugated Antibody Fragment

ConjugateDissociation Constant (KD) (M)Conjugation EfficiencyReference
Unmodified Fabp241.4 x 10⁻⁹N/A
HS-PEG2k-Fabp241.5 x 10⁻⁹>95%
Alexa488-PEG2k-Fabp241.3 x 10⁻⁹>95%

Note: This data from a long-chain thiol-PEG-amine linker demonstrates that PEGylation can be achieved with high efficiency without significantly impacting the binding affinity of the antibody fragment.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of amine-terminated PEG linkers like this compound.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group on a target molecule and its subsequent reaction with the primary amine of this compound.

Materials:

  • Molecule with a carboxyl group (-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassettes

Procedure:

  • Reagent Preparation:

    • Dissolve the carboxyl-containing molecule in Activation Buffer.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Dissolve this compound in Conjugation Buffer.

  • Activation of Carboxyl Groups:

    • To the solution of the carboxyl-containing molecule, add a molar excess of NHS followed by a molar excess of EDC.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated ester.

  • Conjugation Reaction:

    • Add the this compound solution to the activated molecule solution. A molar excess of this compound is typically used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes.

    • Purify the resulting conjugate to remove excess this compound, unreacted molecule, and reaction byproducts using a desalting column or dialysis.

  • Characterization:

    • Characterize the purified conjugate using techniques such as HPLC, mass spectrometry, and SDS-PAGE to confirm conjugation and assess purity.

Protocol 2: Conjugation of a Protein to an NHS-Activated PEG Linker (Reverse Reaction Principle)

This protocol details the reaction of a primary amine on a protein with an NHS-activated PEG linker. The same principle applies when this compound is the amine-containing molecule reacting with an NHS-activated protein or other molecule.

Materials:

  • Protein with accessible primary amine groups (e.g., lysine (B10760008) residues)

  • m-PEG24-NHS ester (or other NHS-activated PEG)

  • Reaction Buffer: Amine-free buffer such as PBS, Borate buffer, or HEPES buffer, pH 7.2-8.5.

  • Anhydrous DMSO or DMF

  • Quenching Solution (Optional): 1 M Tris-HCl or Glycine, pH 8.0

  • Desalting column or dialysis cassettes

Procedure:

  • Reagent Preparation:

    • Prepare a 1-10 mg/mL solution of the protein in the Reaction Buffer. Ensure the buffer is free of primary amines.

    • Equilibrate the vial of the NHS-activated PEG to room temperature before opening.

    • Prepare a 10-20 mM stock solution of the NHS-activated PEG in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Calculate the required volume of the NHS-activated PEG stock solution to achieve the desired molar excess over the protein.

    • Add the calculated volume of the PEG stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% (v/v).

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional):

    • To stop the reaction, add a quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15 minutes.

  • Purification:

    • Remove excess, non-reacted PEG reagent and the NHS byproduct from the conjugated protein using a desalting column or dialysis.

  • Characterization:

    • Analyze the purified PEGylated protein by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of this compound in bioconjugation.

Bioconjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Molecule_COOH Molecule-COOH EDC_NHS EDC, NHS (Activation Buffer, pH 6.0) Molecule_COOH->EDC_NHS Activated_Molecule Molecule-CO-NHS EDC_NHS->Activated_Molecule mPEG24_NH2 This compound Activated_Molecule->mPEG24_NH2 Conjugation Buffer pH 7.2-7.5 Conjugate Molecule-CO-NH-PEG24-m mPEG24_NH2->Conjugate Purification Purification (Desalting/Dialysis) Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

Caption: Workflow for conjugating this compound to a carboxylated molecule.

PEGylation_Benefits cluster_properties Improved Properties Bioconjugate Biomolecule (e.g., Protein, Nanoparticle) PEGylated_Conjugate PEGylated Bioconjugate Bioconjugate->PEGylated_Conjugate Bioconjugation mPEG24 This compound mPEG24->PEGylated_Conjugate Solubility Increased Solubility and Stability PEGylated_Conjugate->Solubility Pharmacokinetics Enhanced Pharmacokinetics (Longer Half-life) PEGylated_Conjugate->Pharmacokinetics Immunogenicity Reduced Immunogenicity PEGylated_Conjugate->Immunogenicity

Caption: Benefits of bioconjugation with this compound.

Cellular_Interaction cluster_extracellular Extracellular Space cluster_cellular Target Cell Unconjugated_Drug Unconjugated Drug Immune_Cell Immune Cell Unconjugated_Drug->Immune_Cell Immune Recognition Kidney Renal Clearance Unconjugated_Drug->Kidney Rapid Clearance PEG_Drug PEGylated Drug (with m-PEG24 linker) PEG_Drug->Immune_Cell Reduced Recognition (Steric Shielding) PEG_Drug->Kidney Reduced Clearance Receptor Cell Surface Receptor PEG_Drug->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Payload_Release Payload Release Endocytosis->Payload_Release Therapeutic_Effect Therapeutic Effect Payload_Release->Therapeutic_Effect

Caption: Impact of PEGylation on drug delivery and cellular interaction.

Conclusion

This compound is a highly valuable tool in the field of bioconjugation, offering the distinct advantages of a monodisperse PEG linker. Its ability to enhance the solubility, stability, and pharmacokinetic profile of biotherapeutics, while reducing their immunogenicity, makes it a critical component in the development of next-generation drugs. The primary amine functionality provides a reliable and versatile point of attachment for creating stable bioconjugates. The protocols and data presented in this guide serve as a comprehensive resource for researchers and drug development professionals, enabling the rational design and implementation of this compound in their bioconjugation strategies to produce more effective and safer therapeutics. The continued exploration of such well-defined linkers will undoubtedly pave the way for further advancements in targeted therapies and personalized medicine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of m-PEG24-NH2 in Medical Research

This technical guide provides a comprehensive overview of the applications of this compound, a monodisperse 24-unit polyethylene (B3416737) glycol linker with a terminal amine, in the field of medical research. Its unique properties make it a critical component in advanced therapeutic modalities, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document details its role in enhancing drug delivery, improving pharmacokinetics, and enabling the construction of novel bioconjugates, supported by experimental protocols and quantitative data.

Introduction to this compound and PEGylation

Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established strategy to improve the therapeutic properties of molecules. It involves the covalent attachment of PEG chains to proteins, peptides, or small molecule drugs. This modification can enhance solubility, increase systemic circulation half-life by reducing renal clearance, and decrease the immunogenicity of the conjugated molecule.[1][2]

This compound is a discrete (monodisperse) PEG linker, meaning it has a precise length of 24 ethylene (B1197577) glycol units. This uniformity is a significant advantage over traditional polydisperse PEGs, as it leads to more homogeneous conjugates with consistent and predictable properties. The terminal primary amine (-NH2) group provides a reactive handle for covalent attachment to various functional groups, most commonly carboxylic acids, through stable amide bond formation.[3]

The primary applications of this compound in medical research are:

  • Antibody-Drug Conjugates (ADCs): As a hydrophilic linker connecting a monoclonal antibody to a potent cytotoxic payload.[4][5] The PEG component helps to mask the hydrophobicity of the payload, reducing the ADC's propensity to aggregate and improving its pharmacokinetic profile.[6][7]

  • PROTACs: As a linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex required for target protein degradation.[2][8][9][10]

  • Nanoparticle Functionalization: For modifying the surface of nanoparticles to improve their colloidal stability, reduce non-specific protein binding, and prolong circulation time in vivo.[10]

Core Applications and Mechanisms of Action

Antibody-Drug Conjugates (ADCs)

In ADC design, the linker is a critical component that influences stability, efficacy, and tolerability. Hydrophobic payloads can lead to ADC aggregation and rapid clearance from circulation. Incorporating a hydrophilic linker like m-PEG24 can mitigate these issues.[6] A study by Tedeschini et al. (2021) investigated the impact of different PEG linker configurations on ADC properties, including a linear 24-unit PEG linker. Their findings demonstrated that the inclusion and configuration of PEG linkers are crucial for tuning the stability and pharmacokinetics of ADCs.[11][12][13] Another study highlighted that an ADC featuring an mPEG24 moiety demonstrated a prolonged half-life and enhanced tolerability.[6]

The mechanism involves the ADC binding to a specific antigen on a tumor cell, followed by internalization and release of the cytotoxic payload, leading to cell death.[4][14][15]

ADC_Mechanism cluster_blood Systemic Circulation cluster_cell Target Tumor Cell ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization (Endosome) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Payload (Drug) Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[10] The linker connecting the two ligands is not just a spacer; its length, rigidity, and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[10][16] PEG linkers like this compound are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[2]

The PROTAC simultaneously binds to a target protein and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.[8][9][17]

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin (from E2 Ligase) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC molecule.

Quantitative Data Summary

The inclusion of a linear 24-unit PEG linker has been shown to significantly impact the pharmacokinetic properties of ADCs. The following tables summarize representative data based on findings from studies on ADCs with similar linkers.[11][18]

Table 1: Pharmacokinetic Parameters of Trastuzumab-DM1 ADCs in Mice

ADC ConstructAvg. DARClearance (mL/day/kg)AUC (µg·day/mL)
Kadcyla® (Control)3.5~0.31~160
T-(L24-DM1)88.0~1.24~80
T-(P(12x2)-DM1)88.0~0.40~250

Data adapted from Tedeschini et al., J Control Release, 2021. T-(L24-DM1)8 represents an ADC with a linear 24-unit PEG linker and a high drug-to-antibody ratio (DAR). T-(P(12x2)-DM1)8 features a pendant PEG configuration. The data shows that while the linear PEG linker improves properties over non-PEGylated ADCs, linker configuration is key, especially at high DARs.[18]

Table 2: Stability Analysis of ADCs under Thermal Stress

ADC ConstructAvg. DARMonomer Loss (%) after 28 days
Kadcyla® (Control)3.5~15%
VAG-ADC (Pendant PEG)4.0< 10%
VAG-ADC (Pendant PEG)8.0< 10%
FG-ADC (Pendant PEG)8.0~24%

Data adapted from a follow-up study by Tedeschini et al., J Control Release, 2024. This table illustrates the impact of linker design and DAR on the stability (monomer loss) of ADCs. While not a direct comparison to a linear PEG24, it highlights the importance of the linker in maintaining ADC integrity.[19][20]

Experimental Protocols

The following are representative protocols for the use of this compound and characterization of its conjugates. These should be considered as templates and optimized for specific applications.

General Protocol for this compound Conjugation to a Carboxylated Molecule

This protocol describes a two-step coupling reaction using EDC and NHS to form a stable amide bond between the amine of this compound and a carboxyl group on a protein, nanoparticle, or small molecule.[21][22][23]

Materials:

  • Molecule with a carboxyl group (-COOH)

  • This compound

  • Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1M Tris-HCl pH 8.0 or 1M hydroxylamine

  • Desalting column

Procedure:

  • Preparation: Equilibrate EDC, NHS, and this compound to room temperature. Dissolve the carboxylated molecule in Activation Buffer. Dissolve this compound in Coupling Buffer.

  • Activation of Carboxyl Groups: Add EDC (e.g., 10-fold molar excess over -COOH) and NHS (e.g., 25-fold molar excess) to the carboxylated molecule solution.

  • Incubation: React for 15-30 minutes at room temperature to form an amine-reactive NHS ester.

  • Conjugation: Immediately add the activated molecule solution to the this compound solution. A 10 to 20-fold molar excess of this compound over the carboxylated molecule is a common starting point.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).

Workflow for PROTAC Synthesis using a PEG Linker

The synthesis of a PROTAC is a multi-step process involving the sequential coupling of the target protein ligand and the E3 ligase ligand to the bifunctional PEG linker.[3][24]

PROTAC_Synthesis_Workflow start Start: Select Ligands & Linker ligand1 E3 Ligase Ligand (e.g., with -NH2) start->ligand1 linker Bifunctional PEG Linker (e.g., HOOC-PEG24-N3) start->linker step1 Step 1: First Coupling (Amide Bond Formation) ligand1->step1 linker->step1 intermediate Intermediate 1: E3 Ligand-PEG-N3 step1->intermediate purify1 Purification (HPLC) intermediate->purify1 step2 Step 2: Second Coupling (e.g., Click Chemistry) purify1->step2 ligand2 Target Protein Ligand (e.g., with Alkyne) ligand2->step2 final_protac Final PROTAC Molecule step2->final_protac purify2 Final Purification (HPLC) final_protac->purify2 characterize Characterization (LC-MS, NMR) purify2->characterize end End characterize->end

Caption: A representative workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a powerful and versatile tool in modern drug development and medical research. Its defined length and reactive amine functionality allow for the precise construction of homogenous bioconjugates. In the development of ADCs and PROTACs, the incorporation of an m-PEG24 linker is a key strategy to improve solubility, stability, and pharmacokinetic profiles, ultimately enhancing the therapeutic potential of these advanced modalities. The experimental frameworks provided in this guide serve as a starting point for researchers to leverage the benefits of this compound in their own discovery and development pipelines.

References

An In-depth Technical Guide to PEGylation with m-PEG24-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation and m-PEG24-NH2

Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, and small-molecule drugs. This process can significantly enhance the therapeutic properties of the conjugated molecule by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability and solubility.

This compound is a monodisperse PEG reagent characterized by a methoxy (B1213986) group at one terminus and a primary amine group at the other, connected by a 24-unit ethylene (B1197577) glycol chain. The amine group provides a reactive handle for conjugation to various functional groups, most commonly carboxylic acids or their activated esters, forming a stable amide bond. Its monodispersity ensures batch-to-batch consistency and a well-defined final conjugate, which is crucial for therapeutic applications. A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1]

Core Principles of this compound in Bioconjugation

The primary amine of this compound is a nucleophile that readily reacts with electrophilic groups. The most common conjugation strategy involves the formation of an amide bond with a carboxylic acid group on the target molecule. This reaction is typically facilitated by the use of carbodiimide (B86325) crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The general reaction scheme proceeds as follows:

  • Activation of Carboxylic Acid: EDC reacts with the carboxylic acid on the target molecule to form a highly reactive O-acylisourea intermediate.

  • Formation of NHS Ester: The O-acylisourea intermediate reacts with NHS to form a more stable amine-reactive NHS ester. This two-step process is favored as it increases the efficiency of the subsequent reaction with the amine and minimizes side reactions.[2]

  • Nucleophilic Attack by this compound: The primary amine of this compound attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable amide bond.

The efficiency of this conjugation is influenced by several factors, including pH, temperature, and the molar ratio of the reactants.

Quantitative Data for PEGylation with this compound

The following tables provide representative quantitative data for the conjugation of this compound to a carboxylated molecule using EDC/NHS chemistry. These values are intended as a starting point for optimization.

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH
Carboxylic Acid Activation (EDC/NHS)4.5 - 6.0Optimal for EDC/NHS activation of carboxyl groups.[3]
Amine Coupling (to NHS ester)7.2 - 8.5Efficient reaction of the primary amine with the NHS ester.[2]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to minimize hydrolysis of the NHS ester and preserve the stability of sensitive biomolecules.
Molar Excess of Reagents
EDC:Carboxylic Acid1.2 - 2.0 fold
NHS:Carboxylic Acid1.0 - 1.2 fold
This compound:Carboxylic Acid2.0 - 5.0 foldA higher excess of the PEG reagent can drive the reaction to completion.
Reaction Time
Carboxylic Acid Activation15 - 60 minutes
Amine Coupling2 - 12 hoursReaction progress should be monitored to determine the optimal time.[4]

Table 2: Stability of the Resulting Amide Bond

ConditionStabilityNotes
Physiological pH (7.4)HighThe amide bond is generally stable under physiological conditions.
Extreme pH (<3 or >11)Susceptible to hydrolysisProlonged exposure to harsh acidic or basic conditions can lead to cleavage of the amide bond.
Proteolytic EnzymesGenerally stableThe amide bond itself is not a primary target for most common proteases.

Experimental Protocols

General Protocol for Conjugating this compound to a Carboxylated Protein

This protocol describes a two-step process for the covalent attachment of this compound to exposed carboxyl groups (e.g., on aspartic or glutamic acid residues) of a protein.

Materials:

  • Carboxylated protein

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the carboxylated protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF (e.g., 100 mM). Dissolve the this compound in the Conjugation Buffer.

  • Carboxylic Acid Activation: a. Add a 2-fold molar excess of EDC to the protein solution. b. Immediately add a 1.2-fold molar excess of NHS to the reaction mixture. c. Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation of this compound: a. Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer. b. Add a 5-fold molar excess of the dissolved this compound to the activated protein solution. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess this compound and reaction byproducts using a desalting column or dialysis against PBS.

Characterization of the PEGylated Protein

The successful conjugation and purity of the PEGylated protein can be assessed using various analytical techniques.[5]

Table 3: Analytical Methods for Characterization

MethodPurposeExpected Outcome
SDS-PAGE Assess the increase in molecular weight.A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. A ladder of bands may be observed representing different degrees of PEGylation.
Size Exclusion Chromatography (SEC) Determine the extent of aggregation and purity.[6]A shift to an earlier elution time for the PEGylated protein. Can also be used to separate the conjugate from unreacted protein and PEG.
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirm the molecular weight of the conjugate and determine the degree of PEGylation.[6]The mass spectrum will show a distribution of peaks corresponding to the unmodified protein and the protein conjugated with one or more PEG chains.
Reversed-Phase HPLC (RP-HPLC) Assess purity and quantify the conjugate.[7]Can be used to separate the PEGylated protein from the native protein and other impurities.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is frequently used as a linker in the synthesis of PROTACs.[1] The following diagram illustrates the mechanism by which a PROTAC, utilizing a PEG linker, facilitates the degradation of a target protein via the ubiquitin-proteasome pathway.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds to warhead PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 ligand Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub activation (ATP-dependent) E2->E3_Ligase Ub conjugation Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Synthesis and Characterization of a this compound Conjugate

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a biomolecule conjugated with this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: Carboxylated Biomolecule & This compound Activation Carboxylic Acid Activation (EDC/NHS) Start->Activation Conjugation Amine Coupling Reaction Activation->Conjugation Quenching Reaction Quenching Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE SEC_HPLC SEC-HPLC Purification->SEC_HPLC MS Mass Spectrometry Purification->MS Functional_Assay Functional Assay Purification->Functional_Assay Final_Product Final Characterized Conjugate

Caption: Workflow for this compound bioconjugation.

References

An In-depth Technical Guide to the m-PEG24-NH2 Linker for Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methoxy-Poly(ethylene glycol)-amine (m-PEG24-NH2) linker and its application in the development of advanced antibody-drug conjugates (ADCs). We will explore its structural advantages, impact on ADC pharmacology, conjugation chemistry, and relevant experimental considerations.

Introduction: The Critical Role of Linkers in ADC Design

Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs.[1] The linker, a molecular bridge connecting these two components, is a critical determinant of an ADC's overall efficacy, safety, and pharmacokinetic profile.[2][] The linker's primary functions are to ensure the ADC remains stable in systemic circulation and to facilitate the efficient release of the cytotoxic payload within the target cancer cells.[1][]

Hydrophobic payloads, while potent, often induce aggregation, reduce solubility, and lead to rapid clearance of the ADC, limiting the achievable drug-to-antibody ratio (DAR).[2][4][5] Hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have emerged as a key technology to overcome these challenges.[6][7][8]

The this compound Linker: Structure and Core Properties

The this compound linker is a monodisperse PEG linker characterized by a chain of 24 ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one terminus and a primary amine group at the other. This structure imparts several key properties beneficial for ADC development:

  • Enhanced Hydrophilicity: The long, flexible PEG chain creates a hydration shell around the linker-drug complex.[8][9] This property is crucial for counteracting the hydrophobicity of many potent cytotoxic payloads, thereby improving the overall solubility and stability of the ADC.[][6][8]

  • Reduced Aggregation: By increasing the hydrophilicity of the conjugate, PEG linkers significantly reduce the tendency for ADC molecules to aggregate, a common issue that can compromise efficacy and induce an immunogenic response.[2][][8]

  • Improved Pharmacokinetics (PK): PEGylation is a well-established strategy for extending the circulation half-life of biotherapeutics.[5] The hydrophilic nature of the m-PEG24 linker shields the ADC from premature clearance by the reticuloendothelial system, leading to a longer half-life, increased plasma concentration, and greater area under the curve (AUC).[2][8]

  • Biocompatibility and Low Immunogenicity: PEG is known for its lack of toxicity and low immunogenicity, making it an ideal component for therapeutic applications.[2][10]

  • Precise Length: The monodisperse nature of the m-PEG24 linker, with a defined chain length, ensures homogeneity in the final ADC product, which is a critical quality attribute for clinical development.

Impact of Long-Chain PEG Linkers on ADC Performance

The length of the PEG chain is a critical parameter that must be optimized during ADC design.[5] While longer linkers generally improve in vivo performance, they can sometimes present a trade-off with in vitro potency.[5]

Enabling Higher Drug-to-Antibody Ratios (DAR)

A primary advantage of hydrophilic linkers like m-PEG24 is the ability to successfully conjugate a higher number of drug molecules per antibody (a higher DAR) without causing aggregation or loss of affinity.[2][8] This allows for the delivery of a greater concentration of the cytotoxic payload to the target cell, which can enhance the therapeutic effect, particularly for tumors with low antigen expression.[2][11]

Modulating Pharmacokinetics

Studies have consistently shown that increasing PEG linker length has a positive effect on the pharmacokinetic profile of an ADC. Longer PEG chains (e.g., PEG8, PEG12, and PEG24) have been shown to stabilize ADC clearance rates, resulting in PK profiles that more closely resemble that of the unconjugated antibody.[11] This extended circulation time increases the probability of the ADC reaching its target tumor tissue.[8]

Quantitative Data Summary

The following tables summarize representative data from studies investigating the impact of PEG linker length on key ADC parameters.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

Linker Length Clearance Rate Plasma Half-Life (t½) Area Under Curve (AUC) Key Observation
Short (PEG2-PEG4) Faster Shorter Lower Rapid clearance can lead to reduced in vivo efficacy.[5]
Intermediate (PEG8-PEG12) Slower Longer Higher Often represents a balanced approach with significant PK improvement.[5][11]

| Long (PEG24) | Slowest | Longest | Highest | Dramatically improved PK profile, with clearance similar to the naked antibody.[4][5] |

Table 2: Impact of PEG Linker on DAR and Aggregation

Linker Type Achievable DAR Aggregation (%) In Vitro Cytotoxicity (IC50) Key Observation
Hydrophobic (e.g., SMCC) 3-4 High (>20%) Maintained Attempts to increase DAR often lead to significant aggregation and loss of affinity.[2]

| Hydrophilic (PEG-based) | Up to 8 | Low (<5%) | Maintained or Improved | Enables higher drug loading while maintaining favorable physicochemical properties.[4][8] |

Conjugation Chemistry and Methodologies

The terminal amine (-NH2) group of the this compound linker makes it a versatile building block for ADC synthesis. It can be functionalized to react with either the antibody or the payload, depending on the desired conjugation strategy. A common approach involves converting the amine into a more reactive functional group, such as a maleimide (B117702) or an N-hydroxysuccinimide (NHS) ester.

General Experimental Workflow

The synthesis of an ADC using a PEG linker typically follows a multi-step process involving antibody modification (if necessary), linker-payload activation, conjugation, and purification.

ADC_Synthesis_Workflow cluster_antibody Antibody Preparation cluster_linker_drug Linker-Payload Preparation cluster_conjugation Conjugation & Purification A Monoclonal Antibody (mAb) B mAb Reduction (e.g., TCEP/DTT) (for Cys conjugation) A->B Optional F Conjugation Reaction (mAb + Linker-Payload) A->F for Lys conjugation B->F C This compound Linker E Activated Linker-Payload C->E D Cytotoxic Payload D->E E->F G Purification (e.g., SEC, HIC) F->G H Final ADC Product G->H

Caption: A generalized workflow for ADC synthesis using a PEG linker.
Representative Experimental Protocol (Lysine Conjugation)

This protocol describes a general, two-step method for conjugating a drug to an antibody via surface-exposed lysine (B10760008) residues using a PEG24 linker pre-functionalized with an NHS ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • m-PEG24-NHS ester linker-payload conjugate

  • Reaction Buffer: Borate or HEPES buffer (100 mM, pH 8.0-8.5)

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0

  • Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is amine-free (e.g., avoid Tris).

  • Linker-Payload Preparation:

    • Dissolve the m-PEG24-NHS ester linker-payload conjugate in an anhydrous organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the linker-payload solution to the antibody solution. The molar excess of the linker-payload will determine the final DAR and should be empirically optimized (typically 5-15 molar equivalents).

    • Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing. Reaction progress can be monitored by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

  • Quenching:

    • Add a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and quenching reagent using SEC or TFF. The ADC is exchanged into a formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

  • Characterization:

    • Characterize the final ADC product to determine protein concentration (A280), DAR (HIC or UV-Vis spectroscopy), aggregation (SEC), and purity (SDS-PAGE).

ADC Mechanism of Action

The ultimate success of an ADC relies on its ability to be internalized by the target cell and release its cytotoxic payload. The linker plays a key role in this intracellular trafficking and release process.

ADC_MoA ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_cell Target Tumor Cell ADC 1. ADC Circulates (PEG linker provides stability) Receptor 2. Binds to Target Antigen on Cell Surface ADC->Receptor Internalization 3. Internalization (Endocytosis) Receptor->Internalization Endosome 4. Trafficking in Endosome/Lysosome Internalization->Endosome Release 5. Linker Cleavage & Payload Release Endosome->Release Effect 6. Cytotoxic Effect (e.g., DNA Damage, Microtubule Disruption) Release->Effect Apoptosis 7. Cell Death (Apoptosis) Effect->Apoptosis

Caption: The pathway of an ADC from circulation to target cell killing.

Conclusion

The this compound linker is a powerful tool in the design of next-generation antibody-drug conjugates. Its discrete, long-chain PEG structure provides a potent solution to the challenges posed by hydrophobic payloads, enabling the development of ADCs with higher drug loading, improved physicochemical stability, and superior pharmacokinetic profiles.[4][6][7] By mitigating aggregation and extending circulation half-life, these linkers contribute to a wider therapeutic window, ultimately enhancing the potential for greater antitumor efficacy and improved patient safety.[8] The rational selection and optimization of linker length, as demonstrated by the utility of PEG24, remains a cornerstone of modern ADC development.[5][12][13]

References

A Technical Guide to Leveraging m-PEG24-NH2 in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the use of m-PEG24-NH2, a long-chain polyethylene (B3416737) glycol (PEG) linker, in the design and development of Proteolysis Targeting Chimeras (PROTACs). We will cover the core principles of PROTAC technology, the specific advantages conferred by PEGylated linkers, and detailed protocols for the synthesis and evaluation of PROTACs incorporating this compound.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates specific unwanted proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of three key components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By bringing the POI and the E3 ligase into close proximity, a PROTAC induces the formation of a ternary complex.[4][5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[6] The polyubiquitinated POI is then recognized and degraded by the cell's native ubiquitin-proteasome system (UPS).[1][2] A key feature of this process is its catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule.[1][5]

The linker is a critical determinant of a PROTAC's success, influencing not only the formation and stability of the ternary complex but also the molecule's overall physicochemical properties, such as solubility and cell permeability.[3][4][7]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: The catalytic mechanism of action for a PROTAC molecule.

The Role of PEG Linkers in PROTAC Design

Linkers are broadly classified as flexible (e.g., alkyl chains, PEGs) or rigid (e.g., cyclic structures, aromatic systems).[3][4] While early PROTACs often utilized simple alkyl chains, polyethylene glycol (PEG) linkers have become essential and privileged scaffolds in modern PROTAC design.[4][8]

2.1 Advantages of this compound

The this compound linker is a monodisperse PEG chain composed of 24 ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one end and a primary amine at the other. This structure offers several distinct advantages:

  • Enhanced Solubility and Hydrophilicity: The repeating ethylene glycol units make PEG linkers highly hydrophilic.[3] This property is crucial for improving the aqueous solubility of PROTACs, which are often large, complex molecules with poor solubility that can limit their biological utility.[9][10] The long 24-unit chain of this compound provides a significant solubilizing effect.

  • Improved Permeability and Pharmacokinetics (PK): By increasing solubility, PEG linkers can positively affect cell permeability and improve oral absorption.[9][10] The ether backbone of PEG is less susceptible to oxidative cleavage than alkyl chains, contributing to greater metabolic stability.[] Furthermore, the hydration shell formed by the PEG linker can reduce nonspecific binding to plasma proteins, helping to ensure that potency measured in vitro translates to cellular and in vivo assays.[]

  • Optimized Ternary Complex Formation: The flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[4] The length of the linker is a critical parameter that dictates the relative orientation of the POI and E3 ligase, directly impacting degradation efficiency.[4][9] The this compound provides a significant length that can span the required distance between the two proteins.

  • Synthetic Tractability: The terminal amine (NH2) group provides a versatile reactive handle for straightforward conjugation to a POI or E3 ligase ligand, typically via amide bond formation, which is a robust and well-established chemical reaction.[8]

Quantitative Data in PROTAC Evaluation

The efficacy and properties of a PROTAC are defined by several key quantitative metrics. The inclusion of a linker like this compound can significantly influence these parameters.

Table 1: Key Performance Metrics for PROTAC Efficacy

Metric Description Typical Range Significance in PROTAC Development
DC₅₀ The concentration of a PROTAC required to degrade 50% of the target protein. pM to µM Measures the potency of the degrader. A lower DC₅₀ indicates a more potent PROTAC.
Dₘₐₓ The maximum percentage of protein degradation achievable with a given PROTAC. 50% - >99% Measures the efficacy of the degrader. A high Dₘₐₓ is desirable.
Hook Effect A phenomenon where degradation efficiency decreases at high PROTAC concentrations due to the formation of unproductive binary complexes.[1][12] Varies Indicates the optimal concentration range for activity and provides insight into ternary complex stability.[12]

| Cooperativity (α) | A measure of how the binding of one protein (e.g., POI) to the PROTAC influences the binding of the second protein (E3 ligase).[4][13] | α > 1 (Positive)α = 1 (None)α < 1 (Negative) | Positive cooperativity, where favorable protein-protein interactions stabilize the ternary complex, is often a goal of linker optimization.[4][13] |

Table 2: Physicochemical Properties Influenced by this compound

Property Description Expected Impact of this compound Linker
Aqueous Solubility The ability of the compound to dissolve in water. Significantly Increased. The long, hydrophilic PEG chain overcomes the inherent hydrophobicity of many POI and E3 ligands.[3][9]
Cell Permeability The ability of the compound to cross the cell membrane to reach its intracellular target. Potentially Improved. While increasing molecular weight, the enhanced solubility and potential to mask polar groups can improve overall permeability.[9][14]
Molecular Weight (MW) The mass of the PROTAC molecule. Increased. this compound has a molecular weight of approximately 1100 g/mol , which will place the final PROTAC well beyond the "Rule of 5" space.[15]

| Nonspecific Binding | The tendency of a compound to bind to off-target proteins or surfaces. | Decreased. The hydration shell created by the PEG linker mitigates nonspecific binding.[] |

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing an this compound linker.

4.1 Protocol: Synthesis via Amide Coupling

This protocol describes the conjugation of a POI ligand containing a carboxylic acid to this compound, followed by coupling to an E3 ligase ligand.

  • Activation of POI Ligand:

    • Dissolve the POI ligand (containing a carboxylic acid) in a suitable anhydrous solvent (e.g., DMF or DCM).

    • Add a coupling agent (e.g., HATU or HBTU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).

    • Stir the reaction at room temperature for 15-30 minutes to form the activated ester.

  • First Coupling Reaction:

    • To the activated POI ligand solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

    • Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.

  • Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the resulting POI-linker conjugate using reverse-phase HPLC to obtain the pure intermediate.

  • Second Coupling Reaction:

    • Repeat the activation and coupling steps using the purified POI-linker conjugate (which now has a free carboxylic acid if the starting PEG linker was an amino-acid derivative, or requires modification to add a reactive group) and the E3 ligase ligand (containing a free amine).

  • Final Purification and Characterization:

    • Purify the final PROTAC product using reverse-phase HPLC.

    • Characterize the final compound by LC-MS and ¹H NMR to confirm its identity and purity.[]

4.2 Protocol: Western Blot for Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant from each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.

4.3 Protocol: Ternary Complex Formation by Surface Plasmon Resonance (SPR)

  • Immobilization:

    • Immobilize the purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C) onto a suitable SPR sensor chip (e.g., CM5 chip) via amine coupling.

  • Binary Affinity Measurement:

    • Inject a series of concentrations of the PROTAC over the E3 ligase surface to measure the binary binding affinity (KD) between the PROTAC and the E3 ligase.

    • Separately, inject a series of concentrations of the POI ligand over its target to determine its binary affinity.

  • Ternary Complex Measurement:

    • Inject a constant, saturating concentration of the purified POI over a reference flow cell.

    • In a separate experimental flow cell, inject the same concentration of POI pre-mixed with a range of concentrations of the PROTAC over the immobilized E3 ligase.[13]

    • The difference in binding response between the cells indicates the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for the ternary complex.

    • Calculate the cooperativity (α) by comparing the binary and ternary binding affinities.[13]

Visualizing PROTAC Development and Logic

Effective PROTAC development follows a structured workflow, from initial design to in vivo validation.[16][17] The optimization of the linker is a central and iterative part of this process.

PROTAC_Workflow cluster_workflow PROTAC Development Workflow Target_Selection 1. Target & E3 Ligase Selection Ligand_Design 2. Ligand Identification (POI & E3 Ligands) Target_Selection->Ligand_Design Linker_Selection 3. Linker Strategy (e.g., this compound) Ligand_Design->Linker_Selection Synthesis 4. PROTAC Synthesis Linker_Selection->Synthesis Biochemical_Assays 5. In Vitro Biophysical Assays (SPR, ITC, FP) Synthesis->Biochemical_Assays Cellular_Assays 6. Cellular Assays (Western Blot, Viability) Biochemical_Assays->Cellular_Assays Optimization_Loop Iterative Optimization (Linker, Ligands) Cellular_Assays->Optimization_Loop Potency/Efficacy Check In_Vivo 7. In Vivo PK/PD Studies Cellular_Assays->In_Vivo Potent Degrader Identified Optimization_Loop->Linker_Selection Refine Design Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate

Figure 2: A typical workflow for the development of a PROTAC degrader.

A key consideration during the optimization loop is the cooperativity within the ternary complex, which is heavily influenced by the linker.

Figure 3: The impact of linker design on ternary complex cooperativity.

Conclusion

The this compound linker is a powerful tool in the PROTAC developer's arsenal. Its significant length, flexibility, and pronounced hydrophilic character can be instrumental in overcoming common challenges in PROTAC design, particularly poor solubility and unfavorable pharmacokinetics. By providing a versatile synthetic handle and the ability to span considerable distances, it facilitates the rational design of PROTACs capable of forming stable and productive ternary complexes. A thorough understanding of its properties, combined with rigorous experimental evaluation as outlined in this guide, will enable researchers to effectively harness the potential of this compound to create potent and selective protein degraders for therapeutic and research applications.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of m-PEG24-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methoxy-poly(ethylene glycol)-amine with 24 ethylene (B1197577) glycol units (m-PEG24-NH2), a discrete PEGylation reagent crucial for the development of advanced therapeutics, including PROTACs and other bioconjugates. Understanding the aqueous behavior of this linker is paramount for optimizing reaction conditions, ensuring formulation stability, and achieving reproducible results in drug development workflows.

Core Solubility Characteristics

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal methoxy (B1213986) group and a primary amine. The presence of the repeating ethylene glycol units imparts significant hydrophilicity to the molecule, making it readily soluble in aqueous systems. This enhanced water solubility is a key feature of PEGylation, often translating to improved pharmacokinetic profiles of the conjugated molecules.[1][2]

While specific quantitative solubility limits for this compound in various buffers are not extensively published and are best determined empirically under specific experimental conditions, a qualitative understanding of its solubility provides a strong foundation for its application. The solubility of amine-terminated PEGs can be influenced by the molecular weight of the PEG chain, with higher molecular weights generally leading to increased water solubility.

Table 1: Qualitative Solubility of m-PEG-Amine Derivatives in Common Solvents

The following table summarizes the general solubility of short-chain m-PEG-amine compounds, which is indicative of the expected behavior of this compound.

Solvent/Buffer SystemSolubility ProfileRecommendations & Remarks
Water Highly SolubleForms clear solutions.[3][4]
Phosphate-Buffered Saline (PBS) SolubleWidely compatible. For high concentrations, solubility should be confirmed. Use of non-amine containing buffers like PBS is recommended for conjugation reactions.[5]
Tris Buffer SolubleCaution: Tris contains a primary amine and will compete with the target molecule during conjugation reactions. Avoid for conjugation protocols.[5]
MES Buffer SolubleSuitable for conjugation reactions, particularly for EDC/NHS chemistry which is efficient at a lower pH range (4.5-7.2).
HEPES Buffer SolubleA common non-amine containing buffer suitable for bioconjugation reactions.
Organic Solvents (DMSO, DMF) Highly SolubleRecommended for preparing high-concentration stock solutions before dilution into aqueous buffers.[3][4][5][6] This approach can prevent issues with dissolution at high concentrations in aqueous media.[6]

Experimental Protocols

Due to the variability of buffer compositions, pH, and ionic strength in research applications, it is crucial to experimentally determine the solubility of this compound under the specific conditions of your experiment.

Protocol 1: Determination of Aqueous Solubility Limit

This protocol outlines a method to determine the saturation point of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Analytical balance

  • Calibrated pipettes

  • HPLC or other suitable quantitative analytical instrument

Methodology:

  • Prepare a series of vials with a fixed volume of the desired aqueous buffer.

  • Add increasing amounts of this compound to each vial to create a range of concentrations.

  • Vortex each vial vigorously for 2 minutes to facilitate dissolution.

  • Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C) and equilibrate for at least 24 hours. This allows the solution to reach equilibrium.

  • After equilibration, visually inspect the vials for any undissolved solid.

  • For vials containing undissolved material, centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the excess solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC with a suitable detector (e.g., ELSD or CAD) or a quantitative NMR (qNMR) technique.

  • The highest concentration measured represents the solubility limit of this compound in that buffer at that temperature.

Protocol 2: Recommended Procedure for Preparing Aqueous Solutions of this compound for Bioconjugation

This protocol provides a practical approach for preparing solutions of this compound for use in bioconjugation reactions, minimizing potential solubility issues.[6]

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Methodology:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[5]

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve a precisely weighed amount to achieve a concentration of 100 mg/mL.

  • Vortex the stock solution until the this compound is completely dissolved.

  • Add the required volume of the stock solution dropwise to your vigorously stirred or vortexed reaction buffer to achieve the desired final concentration.

  • Ensure that the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is kept to a minimum (typically below 5% v/v) to avoid negative impacts on protein stability and reactivity.

Visualizing the Workflow: Bioconjugation of this compound

A primary application of this compound is its covalent attachment to proteins or peptides. The following diagram illustrates a general workflow for the conjugation of this compound to a protein containing an activated carboxylic acid (e.g., via EDC/NHS chemistry).

Bioconjugation_Workflow General Workflow for Protein Conjugation with this compound cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis p1 Prepare Protein Solution in Amine-Free Buffer (e.g., MES, pH 6.0) a1 Add EDC and Sulfo-NHS to Protein Solution p1->a1 p2 Prepare this compound Stock Solution (in DMSO) c1 Add this compound Stock to Activated Protein p2->c1 a2 Incubate to Activate Carboxylic Acids a1->a2 a2->c1 c2 Adjust pH to 7.2-8.0 (Optimal for Amine Reaction) c1->c2 c3 Incubate to Form Stable Amide Bond c2->c3 f1 Quench Reaction (e.g., with Hydroxylamine) c3->f1 f2 Purify PEGylated Protein (e.g., SEC, IEX) f1->f2 f3 Characterize Conjugate (e.g., SDS-PAGE, MS) f2->f3

Caption: A typical workflow for conjugating this compound to a target protein.

This guide provides a foundational understanding of the solubility characteristics of this compound. For critical applications, especially in later-stage drug development, it is imperative to perform detailed experimental validation of solubility and stability in the specific formulations and buffer systems being utilized.

References

The Versatility of Amine-Terminated PEG24: A Technical Guide to Novel Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amine-terminated polyethylene (B3416737) glycol with 24 ethylene (B1197577) glycol units (NH2-PEG24) is a discrete PEGylation reagent that has garnered significant interest across various scientific disciplines, particularly in drug delivery and bioconjugation. Its defined chain length, hydrophilicity, and reactive primary amine group make it an invaluable tool for modifying proteins, peptides, nanoparticles, and surfaces. This technical guide explores the core applications of amine-terminated PEG24, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to provide a comprehensive resource for researchers and developers in the pharmaceutical and biotechnology sectors.

Introduction to Amine-Terminated PEG24

Amine-terminated PEG24 is a monodisperse polyethylene glycol derivative with a terminal primary amine group. This structure offers several key advantages in bioconjugation and material science:

  • Defined Molecular Weight: Unlike polydisperse PEG polymers, the discrete nature of PEG24 (molecular weight of approximately 1100 Da) ensures batch-to-batch consistency and precise control over the final conjugate's properties.

  • Biocompatibility and Hydrophilicity: The polyethylene glycol backbone is well-known for its biocompatibility, low immunogenicity, and high water solubility.[1] The PEG chain can form a hydration shell around conjugated molecules, increasing their solubility and stability in aqueous environments.[2]

  • Reactive Handle: The terminal primary amine group provides a versatile reactive site for conjugation to a wide array of functional groups, including carboxylic acids and activated esters (e.g., NHS esters), through stable amide bond formation.[3]

These properties make amine-terminated PEG24 a powerful tool for enhancing the therapeutic potential of various molecules and materials.

Novel Applications of Amine-Terminated PEG24

The unique characteristics of amine-terminated PEG24 have led to its application in several cutting-edge areas of research and development.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, amine-terminated PEG24 is utilized as a hydrophilic linker in the design of ADCs. These linkers connect a potent cytotoxic payload to a monoclonal antibody, improving the overall properties of the conjugate. The inclusion of a PEG24 moiety can shield the hydrophobic payload, reducing aggregation and improving pharmacokinetics.[4][5]

A recent study highlighted the benefits of incorporating a methyl-PEG24 (mPEG24) side chain into a dipeptide linker for an ADC targeting Trop-2. The resulting ADC, RS7-DL11, demonstrated enhanced properties compared to its non-PEGylated counterpart.[4]

PropertyRS7-DL11 (with mPEG24)Control ADC (without PEG)
Hydrophilicity Significantly IncreasedLower
Biophysical Stability ImprovedProne to Aggregation
In Vivo Tumor Suppression EnhancedEffective
Half-Life ProlongedShorter
Animal Tolerability EnhancedLower
Table 1: Comparison of an ADC with and without a PEG24-containing linker. Data sourced from a study on an anti-Trop-2 ADC.[4]
Nanoparticle Functionalization

Amine-terminated PEG24 is frequently used to modify the surface of nanoparticles, such as gold nanoparticles (AuNPs) and liposomes, for biomedical applications. This surface modification, or "PEGylation," offers several advantages:

  • Reduced Protein Adsorption: The hydrophilic PEG chains form a protective layer that minimizes non-specific protein adsorption (the "protein corona"), which can lead to rapid clearance by the reticuloendothelial system (RES).

  • Increased Circulation Time: By evading the RES, PEGylated nanoparticles exhibit significantly longer circulation times in the bloodstream, allowing for greater accumulation at the target site (e.g., a tumor) through the enhanced permeability and retention (EPR) effect.

  • Improved Stability: The PEG layer can prevent nanoparticle aggregation in biological fluids.

  • Active Targeting: The terminal amine group can be used to conjugate targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.

One study demonstrated that decorating gold nanostars (GNSs) with amine-terminated PEG (GNS-PEG-NH2) led to higher cellular uptake compared to methoxy-terminated PEG-functionalized GNSs, resulting in superior photothermal therapeutic efficacy.[2][6]

NanoparticleZeta Potential (mV)Cellular UptakeIn Vivo Tumor Accumulation
GNS-PEG-NH2 PositiveHighHigh
GNS-mPEG NeutralLowerLower
Table 2: Properties of amine-terminated PEG functionalized gold nanostars compared to methoxy-terminated PEG functionalized counterparts.[2][6]
Hydrogel Formation

Amine-terminated PEGs can serve as crosslinkers in the formation of biocompatible hydrogels. These hydrogels are highly swollen, water-insoluble polymer networks with applications in tissue engineering, drug delivery, and as cell scaffolds. The amine groups can react with various crosslinking agents to form the hydrogel matrix. The properties of the resulting hydrogel, such as stiffness and degradation rate, can be tuned by varying the concentration and functionality of the PEG precursor.

Hydrogel PropertyTunability with Amine-Terminated PEG
Mechanical Stiffness Can be controlled by the degree of crosslinking.
Degradation Rate Can be engineered by incorporating hydrolytically or enzymatically labile bonds.
Swelling Ratio Dependent on the crosslinking density and hydrophilicity of the polymer network.
Biocompatibility Generally high due to the presence of PEG.
Table 3: Tunable properties of hydrogels formed using amine-terminated PEG crosslinkers.
Surface Modification of Biomaterials

The surface properties of medical devices and implants are crucial for their biocompatibility and long-term performance. Amine-terminated PEG24 can be covalently grafted onto surfaces to improve their characteristics. This modification can:

  • Reduce Biofouling: The PEG layer resists the adhesion of proteins and cells, preventing the formation of a biofilm that can lead to device failure or infection.

  • Enhance Hemocompatibility: For blood-contacting devices, a PEGylated surface can reduce platelet adhesion and activation, minimizing the risk of thrombosis.

  • Improve Lubricity: The hydrated PEG chains can create a lubricious surface, which is beneficial for devices like catheters.

Surface PropertyUnmodified SurfaceAmine-PEG24 Modified Surface
Protein Adsorption HighSignificantly Reduced
Platelet Adhesion HighSignificantly Reduced
Bacterial Adhesion HighSignificantly Reduced
Wettability Varies (often hydrophobic)Increased (more hydrophilic)
Table 4: Comparison of surface properties before and after modification with amine-terminated PEG.

Experimental Protocols

This section provides detailed methodologies for key experiments involving amine-terminated PEG24.

Protocol for Conjugation of Amine-Terminated PEG24 to a Protein via NHS Ester Chemistry

This protocol describes the conjugation of an amine-terminated PEG24 that has been functionalized with an N-hydroxysuccinimide (NHS) ester to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-reactive PEG24-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4.

    • Adjust the protein concentration to 1-10 mg/mL.

  • PEG-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the amine-reactive PEG24-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess of PEG to protein (a starting point of 20:1 is recommended).

    • Slowly add the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess PEG reagent and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Determine the degree of PEGylation using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy (if the PEG reagent contains a chromophore).

Protocol for the Synthesis of Amine-PEG24 Functionalized Gold Nanoparticles

This protocol describes a method for the surface modification of gold nanoparticles (AuNPs) with amine-terminated PEG24.

Materials:

  • Gold nanoparticles (AuNPs) in citrate (B86180) buffer

  • Amine-terminated PEG24 with a thiol group at the other terminus (HS-PEG24-NH2)

  • Phosphate buffered saline (PBS), pH 7.4

  • Centrifugation tubes

Procedure:

  • Preparation of HS-PEG24-NH2 Solution:

    • Dissolve the HS-PEG24-NH2 in deionized water to a concentration of 1 mg/mL.

  • Functionalization of Gold Nanoparticles:

    • Add the HS-PEG24-NH2 solution to the AuNP suspension. The molar ratio of PEG to AuNPs will depend on the size of the nanoparticles and the desired surface density. A starting point is a 1000-fold molar excess of PEG.

    • Gently mix the solution and allow it to react for at least 4 hours at room temperature, or overnight at 4°C, to allow for the formation of the gold-thiol bond.

  • Purification of Functionalized Nanoparticles:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Remove the supernatant containing excess PEG.

    • Resuspend the nanoparticle pellet in PBS, pH 7.4.

    • Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unreacted PEG.

  • Characterization:

    • Measure the hydrodynamic diameter and zeta potential of the functionalized nanoparticles using dynamic light scattering (DLS).

    • Confirm the presence of the PEG layer using techniques such as Fourier-transform infrared spectroscopy (FTIR) or by observing the change in the surface plasmon resonance peak with a UV-Vis spectrophotometer.

Protocol for the Formation of a PEG-Based Hydrogel using an Amine-Terminated Crosslinker

This protocol outlines the formation of a hydrogel using a multi-arm PEG-NHS ester and a diamine-PEG24 as a crosslinker.

Materials:

  • 4-arm PEG-succinimidyl succinate (B1194679) (4-arm PEG-SS)

  • Diamine-terminated PEG24 (H2N-PEG24-NH2)

  • Phosphate buffered saline (PBS), pH 7.4

  • Molds for hydrogel casting

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the 4-arm PEG-SS in PBS to the desired concentration (e.g., 10% w/v).

    • Dissolve the H2N-PEG24-NH2 in PBS to a concentration that results in a 1:1 molar ratio of NHS ester groups to amine groups.

  • Hydrogel Formation:

    • Quickly mix the two precursor solutions in a 1:1 volume ratio.

    • Immediately pipette the mixed solution into the molds.

    • Allow the hydrogel to crosslink at room temperature. Gelation time will vary depending on the concentration and reactivity of the precursors but is typically in the range of minutes to an hour.

  • Swelling and Equilibration:

    • Once the hydrogel has formed, immerse it in an excess of PBS to allow it to swell to equilibrium and to leach out any unreacted components.

    • Replace the PBS several times over a 24-hour period.

  • Characterization:

    • Measure the swelling ratio of the hydrogel by comparing its swollen weight to its dry weight.

    • Determine the mechanical properties (e.g., compressive modulus) of the hydrogel using a mechanical tester.

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate important concepts related to the application of amine-terminated PEG24.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_characterization 4. Characterization protein Protein in Amine-Free Buffer reaction Mix Protein and PEG (Defined Molar Ratio) Incubate protein->reaction peg Amine-Reactive PEG24-NHS Ester peg->reaction purify Size-Exclusion Chromatography reaction->purify analysis SDS-PAGE, Mass Spec. purify->analysis

Workflow for Protein PEGylation.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand PEG24-NP-Drug binding Binding ligand->binding receptor Cell Surface Receptor receptor->binding endosome Early Endosome binding->endosome Endocytosis late_endosome Late Endosome endosome->late_endosome lysosome Lysosome late_endosome->lysosome release Drug Release lysosome->release target Intracellular Target release->target

Receptor-Mediated Endocytosis of a PEG24-Conjugated Nanoparticle.

logical_relationship cluster_applications Core Applications cluster_outcomes Improved Properties start Amine-Terminated PEG24 adcs Antibody-Drug Conjugates start->adcs nps Nanoparticle Functionalization start->nps hydrogels Hydrogel Formation start->hydrogels surfaces Surface Modification start->surfaces pk Pharmacokinetics adcs->pk stability Stability & Solubility adcs->stability nps->pk targeting Targeted Delivery nps->targeting biocompatibility Biocompatibility hydrogels->biocompatibility surfaces->biocompatibility

Applications and Outcomes of Amine-Terminated PEG24.

Conclusion

Amine-terminated PEG24 is a highly versatile and valuable tool in the fields of drug delivery, bioconjugation, and materials science. Its well-defined structure, biocompatibility, and reactive amine functionality enable the precise engineering of molecules and materials with enhanced properties. The applications discussed in this guide, from improving the therapeutic index of ADCs to creating biocompatible surfaces, highlight the broad potential of this discrete PEGylation reagent. The provided protocols and diagrams serve as a foundational resource for researchers looking to leverage the unique advantages of amine-terminated PEG24 in their own work. As research continues, it is expected that even more innovative applications for this and other discrete PEG linkers will emerge, further advancing the development of novel therapeutics and biomedical technologies.

References

Navigating the Nano-World: A Technical Guide to Nanoparticle Functionalization with m-PEG24-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of nanotechnology, the surface functionalization of nanoparticles is a critical step in tailoring their properties for a myriad of applications, from targeted drug delivery to advanced diagnostics. Among the various functionalizing agents, methoxy-polyethylene glycol-amine (m-PEG-NH2) stands out for its ability to impart "stealth" characteristics, enhance stability, and provide a reactive handle for further conjugation. This in-depth technical guide focuses on the preliminary studies and methodologies involving m-PEG24-NH2, a monodisperse PEG linker with 24 ethylene (B1197577) glycol units, for the functionalization of nanoparticles.

The Core of Functionalization: Understanding the Process

The primary amine group (-NH2) on the this compound molecule serves as a versatile anchor for attaching to nanoparticles that possess complementary surface functionalities, most commonly carboxylic acid groups (-COOH). The reaction is typically facilitated by carbodiimide (B86325) chemistry, utilizing activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This process forms a stable amide bond, covalently linking the PEG chain to the nanoparticle surface.

Quantitative Analysis of Functionalization

The success of nanoparticle functionalization is determined through a suite of characterization techniques that provide quantitative data on the changes in physicochemical properties. Below is a summary of typical data obtained from studies involving the functionalization of various nanoparticles with amine-terminated PEGs. While specific data for this compound is often embedded within broader studies, the following tables provide representative values that can be expected.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI) Before and After PEGylation

Nanoparticle CoreInitial Hydrodynamic Diameter (nm)PDI (Initial)Final Hydrodynamic Diameter (nm) after PEGylationPDI (Final)Reference
Mesoporous Silica (B1680970) Nanoparticles (MSN)~80 (TEM)N/ALarger than TEM due to hydration layerN/A[1]
Iron Oxide Nanoparticles (IONP)N/AN/A184N/A[2]
Polylactic-co-glycolic acid (PLGA)N/AN/A< 200Monodisperse[3]

Note: The increase in hydrodynamic diameter upon PEGylation is a strong indicator of successful surface functionalization.

Table 2: Zeta Potential Changes Following Nanoparticle Functionalization

Nanoparticle CoreInitial Zeta Potential (mV)Final Zeta Potential (mV) after PEGylationReference
Mesoporous Silica Nanoparticles (MSN-COOH)NegativeLess Negative / Near Neutral[1]
Iron Oxide Nanoparticles (IONP)N/AIncreased (less negative)[2]
Polylactic acid (PLA)-36.0N/A[3]

Note: A shift in zeta potential towards neutral is often observed after PEGylation, which can contribute to reduced non-specific protein binding and increased stability in biological media.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed methodologies for key experiments in the functionalization of nanoparticles with this compound.

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound using EDC/NHS Chemistry

Materials:

  • Carboxylated nanoparticles (e.g., Mesoporous Silica Nanoparticles with -COOH groups)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS or Borate buffer, pH 7.2-8.5)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Distilled, deionized water

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in the Activation Buffer to a desired concentration (e.g., 5 mg/mL).[1]

  • Activation of Carboxyl Groups:

    • Add EDC and NHS to the nanoparticle suspension. A typical molar excess of EDC and NHS over the available carboxyl groups is recommended. For example, for a 5 mg/mL solution of carboxylated mesoporous silica nanoparticles, 90 mg of EDC and 60 mg of NHS can be used.[1]

    • Stir the mixture at room temperature for 15-60 minutes to activate the carboxyl groups, forming an NHS-ester intermediate.[1]

  • Conjugation with this compound:

    • Dissolve this compound in the Coupling Buffer.

    • Add the this compound solution to the activated nanoparticle suspension. The reaction pH should be adjusted to the 7.2-8.5 range for efficient amine coupling.

    • Allow the reaction to proceed for 2 to 24 hours at room temperature with gentle stirring.[1]

  • Quenching and Purification:

    • Add a quenching solution to stop the reaction by reacting with any remaining NHS-esters.

    • Centrifuge the solution to pellet the functionalized nanoparticles.

    • Remove the supernatant and wash the nanoparticles several times with distilled water to remove unreacted reagents and byproducts.[1]

  • Resuspension and Storage: Resuspend the purified this compound functionalized nanoparticles in a suitable buffer for characterization and future use. Store at a recommended temperature of -5°C in a dry and dark environment.

Protocol 2: Characterization of this compound Functionalized Nanoparticles

1. Dynamic Light Scattering (DLS) for Size and Zeta Potential Measurement:

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration for DLS analysis.

  • Measurement: Use a Zetasizer instrument to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles before and after functionalization. Measurements are typically performed at 25°C.[1]

2. Transmission Electron Microscopy (TEM) for Morphological Analysis:

  • Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry. Negative staining may be employed if necessary.

  • Imaging: Image the nanoparticles using a TEM to observe their morphology, size, and dispersity. Compare the images of bare and functionalized nanoparticles.[1]

3. Fourier-Transform Infrared Spectroscopy (FTIR) for Confirmation of Covalent Linkage:

  • Sample Preparation: Lyophilize the nanoparticle samples to obtain a dry powder.

  • Analysis: Acquire FTIR spectra of the bare nanoparticles, this compound, and the functionalized nanoparticles. Look for the appearance of characteristic amide bond peaks (around 1650 cm⁻¹ for the amide I band and 1550 cm⁻¹ for the amide II band) in the spectrum of the functionalized nanoparticles, confirming the covalent conjugation.

Visualizing the Workflow and Logic

To better understand the experimental processes and relationships, the following diagrams have been generated using Graphviz.

G cluster_synthesis Nanoparticle Synthesis & Functionalization NP_COOH Carboxylated Nanoparticles Activation Activation with EDC/NHS NP_COOH->Activation Conjugation Amide Bond Formation (Conjugation) Activation->Conjugation mPEG This compound mPEG->Conjugation Purification Purification (Centrifugation/Washing) Conjugation->Purification NP_PEG This compound Functionalized Nanoparticles Purification->NP_PEG

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_characterization Characterization Workflow Start Functionalized Nanoparticles DLS Dynamic Light Scattering (DLS) - Hydrodynamic Diameter - Zeta Potential Start->DLS TEM Transmission Electron Microscopy (TEM) - Morphology & Size Start->TEM FTIR Fourier-Transform Infrared Spectroscopy (FTIR) - Covalent Bond Confirmation Start->FTIR Data_Analysis Data Analysis & Interpretation DLS->Data_Analysis TEM->Data_Analysis FTIR->Data_Analysis

Caption: Characterization workflow for functionalized nanoparticles.

This technical guide provides a foundational understanding of the preliminary studies and methodologies for functionalizing nanoparticles with this compound. For researchers and professionals in drug development, mastering these techniques is paramount for the successful design and implementation of next-generation nanomedicines. Further studies are encouraged to build upon this preliminary data to establish a comprehensive library of quantitative data for a wider range of nanoparticle systems functionalized with this compound.

References

An In-depth Technical Guide to the Hydrophilicity of m-PEG24-NH2 Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of the overall therapeutic efficacy. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools due to their unique physicochemical properties. This technical guide focuses on the hydrophilicity of the m-PEG24-NH2 linker, a monodisperse PEG derivative with 24 ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and a reactive primary amine. We will explore the fundamental principles of its hydrophilicity, present available data, detail relevant experimental protocols, and visualize its role in key therapeutic modalities.

The inherent hydrophilicity of this compound is a direct consequence of the repeating ethylene glycol units. The ether oxygen atoms in the PEG backbone readily form hydrogen bonds with water molecules, leading to high aqueous solubility.[1] This property is crucial for overcoming the formulation and delivery challenges often associated with large, hydrophobic drug molecules. By incorporating a hydrophilic PEG spacer like this compound, the resulting bioconjugate can exhibit improved solubility, stability, and pharmacokinetic profiles.[2][]

The Role of this compound in Enhancing Hydrophilicity

The primary amine (-NH2) terminus of the this compound linker provides a versatile handle for conjugation to various molecules, such as cytotoxic drugs or E3 ligase ligands, typically through amide bond formation with carboxylic acids or activated esters. The methoxy-capped terminus prevents unwanted crosslinking and reduces potential immunogenicity.

The key advantages conferred by the hydrophilicity of the this compound linker include:

  • Improved Aqueous Solubility: The PEG chain significantly enhances the water solubility of hydrophobic payloads, which is a common challenge in drug development.[4][5] This is particularly important for intravenous administration, preventing aggregation and improving formulation stability.

  • Enhanced Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the conjugated payload, effectively increasing its hydrodynamic radius.[1] This can lead to reduced renal clearance and a prolonged circulation half-life, thereby increasing the exposure of the target tissue to the therapeutic agent.[2]

  • Reduced Non-specific Binding and Immunogenicity: The flexible and hydrophilic PEG chain can shield the conjugated molecule from non-specific interactions with proteins and cells, reducing off-target toxicity.[2] It can also mask potential epitopes on the payload or the linker itself, thereby lowering the risk of an immune response.[]

  • Modulation of Cell Permeability: While high hydrophilicity can sometimes impede passive diffusion across cell membranes, the flexibility of PEG linkers can allow the molecule to adopt conformations that facilitate cellular uptake.[6]

Quantitative Data on Hydrophilicity

For comparative purposes, the following table summarizes qualitative and, where available, quantitative solubility data for various PEG linkers. It is important to note that solubility is dependent on factors such as the terminal functional groups and the overall molecular structure.

Linker/MoleculeNumber of PEG UnitsMolecular Weight ( g/mol )Water Solubility
This compound24~1100Water Soluble
Amino-PEG24-acid24~1119Excellent Water Solubility[7]
Amine-PEG-Amine, MW 5k~1135000Soluble in water and aqueous buffer[8]

Experimental Protocols for Characterizing Hydrophilicity

To quantitatively assess the hydrophilicity of this compound or its conjugates, several experimental techniques can be employed.

Determination of Aqueous Solubility by UV-Vis Spectrophotometry

This method is suitable for molecules that contain a chromophore. If this compound is conjugated to a molecule with UV-Vis absorbance, this technique can be used to determine the solubility of the conjugate.

Materials:

  • This compound conjugated to a UV-active payload

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • UV-Vis spectrophotometer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Preparation of a Standard Curve:

    • Prepare a stock solution of the conjugate of known concentration in the aqueous buffer.

    • Create a series of dilutions from the stock solution to generate standards of varying concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) of the chromophore.

    • Plot absorbance versus concentration to generate a standard curve.

  • Preparation of a Saturated Solution:

    • Add an excess amount of the conjugate to a known volume of the aqueous buffer.

    • Agitate the solution at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis:

    • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Measure the absorbance of the filtered supernatant at the λmax.

    • Use the standard curve to determine the concentration of the dissolved conjugate in the supernatant. This concentration represents the aqueous solubility.

Contact Angle Measurement

Contact angle goniometry is a direct method to assess the hydrophilicity of a surface coated with the linker. A lower contact angle with water indicates higher hydrophilicity.[9]

Materials:

  • This compound linker

  • A suitable flat substrate (e.g., glass slide, silicon wafer)

  • Solvent for dissolving the linker (e.g., water, ethanol)

  • Contact angle goniometer

  • High-purity water

Protocol:

  • Substrate Preparation:

    • Thoroughly clean the substrate to ensure it is free of contaminants.

    • Functionalize the substrate surface if necessary to allow for the covalent attachment or uniform coating of the this compound linker.

  • Linker Coating:

    • Prepare a solution of this compound in a suitable solvent.

    • Coat the substrate with the linker solution using techniques such as spin coating, dip coating, or self-assembly to create a uniform thin film.

    • Dry the coated substrate under controlled conditions (e.g., in a vacuum oven) to remove the solvent.

  • Contact Angle Measurement:

    • Place the coated substrate on the stage of the contact angle goniometer.

    • Dispense a small droplet of high-purity water onto the surface.

    • Capture an image of the droplet and use the instrument's software to measure the static contact angle between the water droplet and the surface.[10]

    • Perform measurements at multiple locations on the surface to ensure reproducibility. A contact angle below 90° indicates a hydrophilic surface.[9]

Applications and Signaling Pathways

The hydrophilic properties of this compound are particularly advantageous in the design of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The hydrophobicity of many cytotoxic payloads can lead to aggregation and rapid clearance of the ADC.[11] The this compound linker can be used to attach the drug to the antibody, thereby increasing the overall hydrophilicity of the conjugate.[] This leads to improved stability in circulation, better pharmacokinetic properties, and potentially a higher drug-to-antibody ratio (DAR) without compromising solubility.[2][12]

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (with this compound linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Targeting & Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Workflow of ADC action with a hydrophilic this compound linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13] PROTACs are often large and can suffer from poor solubility and cell permeability. The this compound linker can connect the target-binding ligand to the E3 ligase ligand, and its hydrophilic nature helps to overcome these liabilities.[4][6] The flexibility of the PEG chain is also crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex between the target protein and the E3 ligase.[6]

PROTAC_Pathway cluster_ternary Ternary Complex Formation POI Target Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC Molecule (with this compound linker) PROTAC->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation facilitated by an this compound linker.

Conclusion

The this compound linker is a valuable tool in modern drug development, primarily due to the significant hydrophilicity imparted by its 24-unit polyethylene glycol chain. While specific quantitative solubility data remains proprietary or unpublished, the collective evidence strongly supports its high water solubility and its ability to enhance the hydrophilic character of conjugated molecules. This property translates into tangible benefits in the design of complex therapeutics like ADCs and PROTACs, leading to improved formulation stability, favorable pharmacokinetic profiles, and reduced off-target effects. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the hydrophilicity of their this compound-containing constructs, enabling a more rational approach to the design of next-generation targeted therapies.

References

Theoretical Modeling of m-PEG24-NH2 Protein Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of biomolecules. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, decrease immunogenicity, and enhance solubility and stability. The m-PEG24-NH2 molecule, a methoxy-terminated 24-unit PEG chain with a terminal amine group, is a specific type of PEGylation reagent. Understanding the interaction of this compound with a target protein at a molecular level is crucial for optimizing the design of PEGylated therapeutics. Theoretical modeling, in conjunction with experimental validation, provides a powerful approach to elucidate these interactions in atomic detail. This guide provides an in-depth overview of the core theoretical and experimental methodologies for studying this compound protein interactions.

Introduction to this compound Protein Conjugation

The terminal amine group (-NH2) of this compound is typically activated to create a reactive species that can form a stable covalent bond with specific amino acid residues on the protein surface. A common strategy is the conversion of the amine to an N-hydroxysuccinimide (NHS) ester, which readily reacts with the primary amines of lysine (B10760008) residues or the N-terminal α-amino group of the protein to form a stable amide bond. The choice of conjugation strategy is critical as it determines the site of PEG attachment, which can significantly impact the protein's biological activity.

Theoretical Modeling of this compound Protein Interactions

Computational methods are invaluable for exploring the conformational landscape of PEGylated proteins and predicting the impact of PEGylation on protein structure, dynamics, and interactions. Molecular dynamics (MD) simulations are the primary tool for this purpose.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the PEGylated protein at an atomic level, allowing for the characterization of the conformational flexibility of the PEG chain and its influence on the protein's surface accessibility and interactions with other molecules.

  • System Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or homology modeling.

    • Covalently attach the this compound molecule to the desired amino acid residue (e.g., a lysine) in silico using molecular modeling software such as Maestro, PyMOL, or UCSF Chimera. This involves building the PEG chain and forming the appropriate amide bond.

    • Place the PEGylated protein in a periodic box of a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Force Field Parameterization:

    • Select a suitable force field for the protein and PEG. Commonly used force fields include CHARMM, AMBER, and GROMOS.

    • While standard parameters for proteins are well-established, specific parameters for the this compound moiety, especially the linkage region, may need to be developed.

    • Parameterization Workflow:

      • Use quantum mechanics (QM) calculations (e.g., using Gaussian or ORCA) on a model compound representing the PEG linker and the amino acid sidechain to derive partial atomic charges (e.g., using the RESP or Merz-Kollman scheme).

      • Perform QM calculations to obtain bond lengths, bond angles, and dihedral angle potentials.

      • Fit the QM data to the molecular mechanics potential energy function of the chosen force field to obtain the force field parameters. Tools like the Force Field Toolkit (ffTK) for CHARMM or the antechamber and parmchk2 tools for AMBER's Generalized Amber Force Field (GAFF) can be used for this purpose.[1][2]

  • Simulation Protocol:

    • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate the pressure under NPT (isothermal-isobaric) ensemble for a sufficient duration to ensure the system reaches a stable state.

    • Production Run: Run the production MD simulation for a duration long enough to sample the conformational space of the PEG chain and its interaction with the protein (typically on the order of hundreds of nanoseconds to microseconds).

  • Data Analysis:

    • Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the impact of PEGylation on protein stability and dynamics.

    • Calculate the solvent accessible surface area (SASA) to understand how the PEG chain shields the protein surface.

    • Analyze the conformational ensemble of the PEG chain, including its radius of gyration and end-to-end distance.

    • Investigate specific interactions between the PEG chain and the protein through hydrogen bond analysis and contact mapping.

Other Computational Approaches
  • Quantum Mechanics/Molecular Mechanics (QM/MM): For a more accurate description of the electronic effects at the PEG-protein linkage site or during a binding event, QM/MM methods can be employed. In this approach, the reactive or electronically sensitive region is treated with a higher level of theory (QM), while the rest of the system is treated with a classical force field (MM).

  • Protein-Protein Docking: To predict how PEGylation might sterically hinder the binding of the protein to its target, protein-protein docking simulations can be performed with the PEGylated protein structure.

Experimental Validation of Theoretical Models

Experimental techniques are essential to validate the predictions from theoretical models and to provide quantitative data on the effects of PEGylation.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It can be used to quantify the binding affinity and kinetics of a PEGylated protein to its target.

  • Sensor Chip Preparation:

  • Ligand Immobilization:

    • Inject the ligand (the binding partner of the PEGylated protein) over the activated sensor surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection and Kinetic Analysis:

    • Inject a series of concentrations of the PEGylated protein (analyte) over the ligand-immobilized surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a low pH buffer).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation:

    • Dialyze both the PEGylated protein and its binding partner into the same buffer to minimize heat of dilution effects.

    • Accurately determine the concentrations of both molecules.

  • ITC Experiment:

    • Load the PEGylated protein into the sample cell and the binding partner into the injection syringe.

    • Perform a series of injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding stoichiometry (n), the binding constant (Ka, and its inverse, KD), and the enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) from these values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution structural and dynamic information. It can be used to assess the impact of PEGylation on the protein's structure and to identify the interaction interface with its binding partner.

  • Sample Preparation:

    • For detailed structural analysis, isotopically label the protein with 15N and/or 13C.

    • Prepare a concentrated, stable, and pure sample of the PEGylated protein in a suitable NMR buffer.

  • NMR Experiments:

    • 1H-15N HSQC: Acquire a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This provides a "fingerprint" of the protein, with one peak for each backbone amide (and some sidechain amides).[3][4] Chemical shift perturbations in the HSQC spectrum upon PEGylation can indicate regions of the protein that are affected by the PEG chain.[5]

    • Diffusion Ordered Spectroscopy (DOSY): This experiment can be used to measure the translational diffusion of the PEGylated protein, providing information about its hydrodynamic radius.[6]

    • Quantitative 1H NMR: The degree of PEGylation can be determined by comparing the integral of the PEG methylene (B1212753) proton signal (around 3.6 ppm) to the integral of well-resolved protein proton signals.[7]

Data Presentation

Quantitative data from theoretical and experimental analyses should be summarized for clear comparison.

Table 1: Representative Simulation Parameters for MD of an this compound-Protein Conjugate

ParameterValue/Description
Force FieldCHARMM36m for protein, CGenFF for PEG
Water ModelTIP3P
Box Size10 Å buffer from protein surface
EnsembleNPT
Temperature310 K
Pressure1 atm
Simulation Time500 ns

Table 2: Example Binding Kinetics Data from SPR Analysis

Analyteka (1/Ms)kd (1/s)KD (M)
Unmodified Protein1.5 x 10^52.0 x 10^-41.3 x 10^-9
PEGylated Protein1.1 x 10^52.5 x 10^-42.3 x 10^-9

Table 3: Example Thermodynamic Data from ITC Analysis

Ligandn (stoichiometry)KD (μM)ΔH (kcal/mol)-TΔS (kcal/mol)
Unmodified Protein1.051.2-8.5-2.1
PEGylated Protein1.022.5-7.9-2.5

Mandatory Visualizations

Signaling Pathways

PEGylated therapeutics often modulate cellular signaling pathways by altering the pharmacokinetics of the active protein. Below are examples of signaling pathways affected by approved PEGylated drugs.

G_CSF_Signaling cluster_membrane Cell Membrane GCSF_R G-CSF Receptor JAK JAK GCSF_R->JAK Activation STAT STAT GCSF_R->STAT Recruitment GCSF G-CSF (e.g., Pegfilgrastim) GCSF->GCSF_R Binding & Dimerization JAK->GCSF_R Phosphorylation JAK->STAT Phosphorylation P_STAT pSTAT (dimer) STAT->P_STAT Dimerization Nucleus Nucleus P_STAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Nucleus->Gene_Expression Transcription

Caption: G-CSF Receptor Signaling Pathway.[8][9][10]

JAK_STAT_Signaling cluster_membrane Cell Membrane Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK Activation STAT STAT Cytokine_R->STAT Recruitment Cytokine Cytokine (e.g., PEG-Interferon) Cytokine->Cytokine_R Binding JAK->Cytokine_R Phosphorylation JAK->STAT Phosphorylation P_STAT pSTAT (dimer) STAT->P_STAT Dimerization Nucleus Nucleus P_STAT->Nucleus Translocation ISRE ISRE/GAS P_STAT->ISRE Binding Nucleus->ISRE Gene_Transcription Gene Transcription ISRE->Gene_Transcription

Caption: JAK-STAT Signaling Pathway.[11][12][13][14][15]

VEGF_Signaling cluster_membrane Cell Membrane VEGFR VEGF Receptor (VEGFR2) PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation VEGF VEGF VEGF->VEGFR Binding & Dimerization Pegaptanib Pegaptanib (Macugen) Pegaptanib->VEGF Inhibition Ras Ras PLCg->Ras Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation ERK->Proliferation

Caption: VEGF Signaling Pathway.[16][17][18][19][20]

Experimental and Logical Workflows

MD_Workflow Start Protein Structure Prep System Preparation (Add PEG, Solvate, Ionize) Start->Prep Param Force Field Parameterization Prep->Param Min Energy Minimization Param->Min Equil Equilibration (NVT, NPT) Min->Equil Prod Production MD Run Equil->Prod Analysis Trajectory Analysis (SASA, RMSD, Conformation) Prod->Analysis End Insights on PEG-Protein Interaction Analysis->End

Caption: Molecular Dynamics Simulation Workflow.

SPR_Workflow Start Select Sensor Chip & Ligand Immobilize Ligand Immobilization (e.g., Amine Coupling) Start->Immobilize Inject Inject PEGylated Protein (Analyte Series) Immobilize->Inject Association Measure Association Inject->Association Dissociation Measure Dissociation Association->Dissociation Regenerate Regenerate Surface Dissociation->Regenerate Analyze Fit Data to Binding Model Dissociation->Analyze Regenerate->Inject Next Concentration End Determine ka, kd, KD Analyze->End

Caption: Surface Plasmon Resonance Workflow.

Conclusion

The theoretical modeling of this compound protein interactions, particularly through molecular dynamics simulations, offers profound insights into the molecular consequences of PEGylation. When rigorously validated with experimental techniques such as SPR, ITC, and NMR, these computational models can guide the rational design of next-generation PEGylated protein therapeutics. This integrated approach allows for a deeper understanding of structure-function relationships, ultimately accelerating the development of safer and more effective biopharmaceuticals.

References

Technical Guide: m-PEG24-NH2 for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on methoxy-polyethylene glycol (24)-amine (m-PEG24-NH2), a critical component in modern drug development and bioconjugation. This document details its chemical properties, supplier information, and key experimental protocols, offering a valuable resource for researchers in the field.

Chemical Identification and Properties

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal methoxy (B1213986) group and a terminal amine group. The PEG chain consists of 24 ethylene (B1197577) glycol units, providing a discrete and well-defined spacer length. This precise structure is advantageous for applications requiring high purity and batch-to-batch consistency.

It is important to note that two CAS numbers are commonly associated with this compound, both referring to the same monodisperse m-PEG24-amine.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C49H101NO24[1]
Molecular Weight ~1088.3 g/mol [1]
CAS Number 2151823-08-2 or 32130-27-1[1][2][3]
Appearance White to off-white solid[4]
Solubility Soluble in water and most organic solvents[1]
Storage Store at -20°C, protect from light[4]

Supplier Information

A variety of chemical suppliers offer this compound, often with differing purity grades and in various quantities. Researchers should consult the respective company's certificate of analysis for detailed specifications.

Table 2: Key Suppliers of this compound

SupplierWebsiteNoted Purity/Grade
BroadPharm--INVALID-LINK--≥95%
Biopharma PEG--INVALID-LINK--High Purity
MedChemExpress--INVALID-LINK--≥98%
InvivoChem--INVALID-LINK--Research Grade

Experimental Protocols

The terminal amine group of this compound is a versatile functional group for bioconjugation, readily reacting with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.

General Protocol for Conjugation to a Carboxyl Group-Containing Molecule (e.g., Protein, Small Molecule)

This protocol describes the EDC/NHS-mediated coupling of this compound to a molecule containing a carboxylic acid.

Materials:

  • This compound

  • Carboxyl-containing molecule (e.g., protein, drug)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxyl-containing molecule in Activation Buffer.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Dissolve this compound in Conjugation Buffer.

  • Activation of Carboxyl Groups:

    • To the solution of the carboxyl-containing molecule, add a 5- to 10-fold molar excess of EDC and NHS from the stock solutions.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the activated molecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by quenching unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., desalting column) or dialysis against an appropriate buffer.

Key Applications and Signaling Pathways

A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5] The PEG linker, in this case, this compound, serves as a flexible spacer connecting the target-binding ligand and the E3 ligase-binding ligand.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism Target Target Protein Proteasome Proteasome Target->Proteasome Recognition Target->p1 PROTAC PROTAC (Target Binder - Linker - E3 Binder) PROTAC->p1 E3Ligase E3 Ubiquitin Ligase Ub Ubiquitin E3Ligase->Ub Recruits Ub->Target Ubiquitination Degraded Degraded Protein Fragments Proteasome->Degraded Degradation p1->E3Ligase Ternary Complex Formation

Caption: General mechanism of PROTAC-mediated protein degradation.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a bioconjugate using this compound.

Experimental_Workflow start Start reagent_prep Reagent Preparation (this compound, Target Molecule, EDC, NHS) start->reagent_prep activation Activation of Carboxyl Groups (EDC/NHS Chemistry) reagent_prep->activation conjugation Conjugation Reaction (Addition of this compound) activation->conjugation quenching Quenching of Reaction conjugation->quenching purification Purification (Size-Exclusion Chromatography or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, Mass Spectrometry, HPLC) purification->characterization end End characterization->end

Caption: Experimental workflow for bioconjugation with this compound.

References

Methodological & Application

Application Notes and Protocols for m-PEG24-NH2 Conjugation to Carboxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic and biotechnological potential of peptides, proteins, nanoparticles, and small molecules.[1][2] This modification can improve solubility, increase in vivo stability, reduce immunogenicity, and prolong circulation half-life.[2][3] The m-PEG24-NH2 is a monodisperse PEG linker with a terminal amine group that is reactive towards activated carboxylic acids, making it a valuable tool for bioconjugation.[4]

This document provides detailed protocols for the conjugation of this compound to carboxyl groups using the common and robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5][6] This method facilitates the formation of a stable amide bond between the carboxyl group of a target molecule and the primary amine of this compound.[5][7]

Principle of the Reaction

The conjugation of this compound to a carboxyl group-containing molecule using EDC and NHS is a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[5]

  • Formation of a Semi-Stable NHS Ester and Amide Bond Formation: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[5] This NHS ester then readily reacts with the primary amine of this compound to form a stable amide bond, releasing NHS as a byproduct.[6][8] The reaction of the NHS ester with the amine is most efficient at a pH of 7.2-8.0.[5][9]

Materials and Equipment

Reagents
  • This compound

  • Molecule with carboxyl groups (e.g., protein, peptide, nanoparticle)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[10]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[3][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][9]

  • Dialysis or ultrafiltration devices[11][12]

  • Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) system for purification[11][]

Equipment
  • Reaction vials

  • Magnetic stirrer and stir bars

  • pH meter

  • Spectrophotometer (for protein concentration)

  • Mass spectrometer (for characterization)

  • SDS-PAGE system (for protein analysis)[12]

Experimental Protocols

Protocol 1: Aqueous-Based Conjugation for Proteins and Other Biomolecules

This protocol is suitable for proteins, peptides, and other biomolecules that are soluble and stable in aqueous solutions.

1. Reagent Preparation:

  • Molecule Solution: Prepare the carboxyl-containing molecule in the Activation Buffer at a desired concentration (e.g., 1-10 mg/mL).

  • This compound Solution: Prepare a stock solution of this compound in the Coupling Buffer or anhydrous DMSO.

  • EDC Solution: Immediately before use, prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer.[5]

  • NHS/Sulfo-NHS Solution: Immediately before use, prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in anhydrous DMSO or Activation Buffer.

2. Activation of Carboxyl Groups:

  • In a reaction tube, add the molecule solution.

  • Add EDC and NHS/Sulfo-NHS to the solution. Refer to Table 1 for recommended molar ratios.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[9][10]

3. Conjugation Reaction:

  • Immediately after activation, add the this compound solution to the activated molecule solution. The final pH of the reaction mixture should be adjusted to 7.2-8.0 using the Coupling Buffer.[5]

  • The molar ratio of this compound to the molecule should be optimized for the specific application. A 10-20 fold molar excess of the PEG linker is a common starting point.[5]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

4. Quenching the Reaction:

  • Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[9]

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove unreacted this compound and byproducts using dialysis, ultrafiltration, or size-exclusion chromatography (SEC).[11][12][]

  • For further purification and to separate species with different degrees of PEGylation, ion-exchange chromatography (IEX) can be employed.[11][]

Protocol 2: Organic Solvent-Based Conjugation for Small Molecules

This protocol is suitable for small molecules that are soluble in organic solvents.

1. Reagent Preparation:

  • Dissolve the carboxyl-containing small molecule (1 equivalent) in anhydrous DMF or DCM.[5]

  • Prepare a stock solution of this compound in the same anhydrous solvent.

  • Prepare stock solutions of EDC (1.2 equivalents) and NHS (1.2 equivalents) in the same anhydrous solvent.[5]

2. Activation and Conjugation:

  • To the solution of the carboxyl-containing molecule, add EDC and NHS.

  • Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxyl group.[5]

  • Add the this compound solution to the activated small molecule.

  • Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.[5]

  • Stir the reaction at room temperature for 2-16 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Purification:

  • Purify the final conjugate using flash chromatography or preparative HPLC.

Data Presentation

Table 1: Recommended Molar Ratios for Activation and Conjugation

ReagentRecommended Molar Ratio (relative to Carboxyl-Molecule)Notes
EDC 1.2 - 10 fold excessA higher excess may be needed for less efficient reactions.
NHS/Sulfo-NHS 1.2 - 5 fold excessTypically used in slight excess to EDC.
This compound 10 - 20 fold excess (starting point)The optimal ratio should be determined empirically for each molecule.

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[5]
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[5]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.[5]
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS or MES for the reaction.[5][9]
Precipitation of Protein during Reaction High degree of PEGylation leading to insolubility.Optimize the molar ratio of this compound to the protein.

Characterization of the Conjugate

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and confirm the number of attached PEG chains. The mass increase corresponds to the total mass of the attached this compound.[12]

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.[1][12]

  • Chromatography (SEC, IEX): To assess the purity of the conjugate and separate different PEGylated species.[11][][14]

Mandatory Visualization

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_downstream 3. Downstream Processing Molecule Carboxyl-Molecule in Activation Buffer Activation Activation of Carboxyl Groups (Molecule + EDC + NHS) pH 4.5-6.0, 15-30 min Molecule->Activation PEG This compound in Coupling Buffer Conjugation Conjugation Reaction (Activated Molecule + this compound) pH 7.2-8.0, 2h-overnight PEG->Conjugation EDC EDC Solution EDC->Activation NHS NHS/Sulfo-NHS Solution NHS->Activation Activation->Conjugation Immediate addition Quenching Quenching (Add Tris or Glycine) Conjugation->Quenching Purification Purification (Dialysis, SEC, IEX) Quenching->Purification Characterization Characterization (MS, SDS-PAGE) Purification->Characterization

Caption: Experimental workflow for this compound conjugation to carboxyl groups.

reaction_pathway cluster_activation Activation Step cluster_conjugation Conjugation Step Carboxyl R-COOH (Carboxyl Group) Intermediate O-Acylisourea Intermediate (unstable) Carboxyl->Intermediate + EDC EDC EDC EDC->Intermediate NHSEster Amine-Reactive NHS Ester (semi-stable) Intermediate->NHSEster + NHS NHS NHS NHS->NHSEster Conjugate R-CO-NH-PEG24-m (Stable Amide Bond) NHSEster->Conjugate + this compound PEG_NH2 This compound PEG_NH2->Conjugate

Caption: Chemical pathway for EDC/NHS mediated this compound conjugation.

References

Application Note: A Step-by-Step Guide for Amine-Reactive PEGylation using m-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules such as proteins, peptides, or small drugs, is a cornerstone strategy in drug development.[1] This bioconjugation technique enhances the therapeutic properties of molecules by increasing their hydrodynamic volume, which can lead to improved pharmacokinetics, reduced immunogenicity, and greater stability.[1][2]

One of the most common and efficient methods for PEGylation targets primary amines (–NH2), such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[3][4] This is typically achieved using an amine-reactive PEG derivative, most notably a PEG N-Hydroxysuccinimide (NHS) ester.[5] The reaction is highly selective for primary amines under mild, aqueous conditions, resulting in the formation of a stable and irreversible amide bond.[5][6]

This guide provides a detailed, step-by-step protocol for the PEGylation of an amine-containing molecule using m-PEG24-NHS ester, a monodisperse 24-unit methoxy-terminated PEG linker. The use of a discrete PEG (dPEG®) reagent ensures a homogeneous final product, simplifying purification and characterization compared to traditional, polydisperse PEG reagents.[7]

Reaction Mechanism

The core of the conjugation process is the aminolysis of the NHS ester. The reaction proceeds via a nucleophilic attack by the primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses to yield a stable amide linkage and releases N-hydroxysuccinimide (NHS) as a byproduct.[5]

G Amine Amine-Containing Molecule (R-NH₂) Conjugate PEGylated Molecule (Stable Amide Bond) Amine->Conjugate + Nucleophilic Attack PEG_NHS m-PEG24-NHS Ester PEG_NHS->Conjugate NHS NHS Byproduct (N-Hydroxysuccinimide) PEG_NHS->NHS Released

Caption: Mechanism of NHS ester aminolysis.

Key Experimental Parameters

The success of the PEGylation reaction is highly dependent on several critical parameters. The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[4] Optimizing these conditions is crucial to maximize the yield of the desired conjugate while minimizing hydrolysis of the PEG reagent.[8][9]

ParameterRecommended Range/ValueRationale & Key ConsiderationsCitations
pH 7.2 – 8.5The reaction is strongly pH-dependent. Below pH 7, the amine is protonated and non-nucleophilic. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, reducing conjugation efficiency. An optimal pH is often cited as 8.3-8.5.[10][11]
Buffer System Phosphate (PBS), Bicarbonate, Borate, HEPESCrucially, the buffer must be free of primary amines. Buffers like Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester and must be avoided.[3][10][12]
Temperature 4°C or Room Temperature (20-25°C)Room temperature reactions are faster. Reactions at 4°C proceed more slowly but can reduce the rate of hydrolysis and are often preferred for sensitive proteins.[13][14]
Reaction Time 30 min - 4 hours (RT) or 2 hours - Overnight (4°C)The optimal time depends on the reactivity of the specific amine and the chosen temperature and pH. The reaction progress can be monitored over time.[6][13][15]
Molar Excess of PEG-NHS 5- to 20-fold molar excess over amineA molar excess of the PEG reagent is used to drive the reaction towards completion. The optimal ratio is empirical and depends on the concentration and reactivity of the target molecule.[3][6][13]
Solvents Anhydrous DMSO or DMFm-PEG24-NHS ester may not be readily soluble in aqueous buffers. A stock solution should be prepared in a dry, water-miscible organic solvent and added to the reaction. The final organic solvent concentration should be <10%.[3][6][11]

Experimental Workflow

The overall process involves careful preparation of reagents, a controlled conjugation reaction, quenching to stop the process, and finally, purification and characterization of the resulting PEGylated molecule.

G prep_protein 1. Prepare Amine-Molecule in Amine-Free Buffer (pH 7.2-8.5) react 3. Initiate Reaction (Add PEG-NHS to Amine-Molecule) prep_protein->react prep_peg 2. Prepare m-PEG24-NHS Ester in Anhydrous DMSO/DMF (Fresh) prep_peg->react incubate 4. Incubate (e.g., 1 hr at RT or Overnight at 4°C) react->incubate quench 5. Quench Reaction (Add Tris or Glycine) incubate->quench purify 6. Purify Conjugate (e.g., Size Exclusion Chromatography) quench->purify characterize 7. Characterize Product (SDS-PAGE, HPLC, Mass Spec) purify->characterize

Caption: General workflow for amine-reactive PEGylation.

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents

Materials:

  • Amine-containing molecule (e.g., protein, peptide)

  • m-PEG24-NHS Ester

  • Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.5 (or Borate/Bicarbonate buffer)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

Procedure:

  • Prepare Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.[6][16]

    • If the molecule's storage buffer contains amines (like Tris), it must be exchanged for the Reaction Buffer using dialysis or a desalting column.[3][12]

  • Prepare m-PEG24-NHS Ester Solution:

    • Important: The PEG-NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[3][6] Equilibrate the vial of m-PEG24-NHS ester to room temperature before opening to prevent condensation.[3][14]

    • Immediately before initiating the reaction, weigh the required amount of m-PEG24-NHS ester and dissolve it in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3][17]

    • Do not prepare stock solutions of the PEG-NHS ester for storage.[3] Discard any unused reconstituted reagent.[3]

Protocol 2: PEGylation Reaction
  • Calculate Reagent Volumes: Based on the concentration of your amine-containing molecule, calculate the volume of the m-PEG24-NHS ester stock solution needed to achieve the desired molar excess (e.g., 20-fold).[6]

  • Initiate Reaction: Add the calculated volume of the m-PEG24-NHS ester solution to the solution of the amine-containing molecule. Add the PEG solution dropwise while gently stirring.[16] Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[3][6]

  • Incubate: Allow the reaction to proceed for the desired time and temperature (e.g., 30-60 minutes at room temperature or 2 hours on ice).[6]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).[16] The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS ester. Incubate for an additional 15-30 minutes.[16]

Protocol 3: Purification of the PEGylated Conjugate

Purification is necessary to remove unreacted PEG reagent, the quenched reagent, and the NHS byproduct from the final PEGylated molecule.[16]

Recommended Method: Size Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic size. Since PEGylation increases the size of the molecule, the PEGylated conjugate will elute earlier than the un-PEGylated starting material and other small molecule impurities.[16][]

Materials:

  • SEC column (e.g., Superdex 200 or similar, with appropriate fractionation range)

  • Chromatography system (e.g., FPLC, HPLC)

  • Elution Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of Elution Buffer.[16]

  • Load the quenched reaction mixture onto the column.

  • Elute the sample with the Elution Buffer at a constant flow rate.[16]

  • Monitor the elution profile using UV absorbance (e.g., at 280 nm for proteins).

  • Collect fractions across the elution peaks.

  • Analyze the collected fractions (using SDS-PAGE, for example) to identify which ones contain the purified PEGylated conjugate.[16]

  • Pool the fractions containing the pure product and concentrate if necessary.

Protocol 4: Characterization of the Conjugate

Confirmation of successful PEGylation and assessment of purity are essential final steps.[16]

  • SDS-PAGE: A simple and effective method to qualitatively assess the outcome of the reaction. The PEGylated conjugate will show a distinct band with a higher apparent molecular weight compared to the unmodified starting material.[16] This allows for a quick visualization of the conversion.

  • HPLC Analysis: Analytical SEC-HPLC can be used to determine the purity of the final product and quantify the percentage of PEGylated vs. un-PEGylated material.[19] Ion-exchange (IEX) or reverse-phase (RP-HPLC) can also be used to separate different species, including positional isomers.[]

  • Mass Spectrometry (MS): ESI-MS provides a definitive confirmation of successful conjugation by measuring the exact mass of the PEGylated product.[7] This analysis can also determine the degree of PEGylation (i.e., how many PEG chains are attached to each molecule).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)Citations
Low or No PEGylation Yield 1. Inactive PEG-NHS ester due to hydrolysis. 2. Presence of primary amines (e.g., Tris) in the reaction buffer. 3. Reaction pH is too low. 4. Insufficient molar excess of PEG-NHS ester.1. Use fresh, anhydrous DMSO/DMF. Equilibrate PEG-NHS vial to RT before opening. Prepare PEG-NHS solution immediately before use. 2. Perform buffer exchange into an amine-free buffer (PBS, Borate) before the reaction. 3. Increase the reaction pH to 8.0-8.5. 4. Increase the molar excess of the PEG-NHS ester.[3][4][6][12]
Protein Aggregation/Precipitation 1. High concentration of organic solvent (DMSO/DMF). 2. Protein is unstable at the reaction pH or temperature.1. Keep the final organic solvent concentration below 10%. 2. Perform the reaction at 4°C. Screen different pH values within the recommended range.[3][6][20]
Multiple PEGylated Species 1. The target molecule has multiple reactive amine sites (e.g., several lysine residues). 2. Reaction time is too long or molar excess is too high.1. This is expected for molecules like antibodies. Use chromatography (IEX, HIC) to separate species. 2. Reduce the reaction time or the molar excess of the PEG-NHS ester to favor mono-PEGylation.[1][]
Difficulty in Purification 1. Poor separation between PEGylated and un-PEGylated protein. 2. Unreacted PEG reagent co-elutes with the product.1. Ensure the SEC column has the appropriate resolution for the size difference. Consider alternative methods like IEX, as PEGylation can alter surface charge. 2. Ensure the reaction is properly quenched. Use a desalting column for a rough cleanup before high-resolution SEC.[]

References

Application Notes and Protocols for Protein and Peptide Labeling with m-PEG24 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the covalent modification of proteins and peptides using amine-reactive methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) linkers with a 24-unit PEG chain.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most commonly therapeutic proteins and peptides. This modification can enhance the pharmacokinetic and pharmacodynamic properties of the biomolecule. Key benefits of PEGylation include:

  • Increased Serum Half-Life: The increased size of PEGylated molecules reduces their clearance by the kidneys, prolonging their circulation time in the bloodstream.[1][2]

  • Reduced Immunogenicity: PEG chains can mask epitopes on the protein surface, decreasing recognition by the immune system.[1][2]

  • Enhanced Stability: PEGylation can protect proteins and peptides from degradation by proteolytic enzymes.[1]

  • Improved Solubility: The hydrophilic nature of the PEG polymer can increase the solubility of modified proteins and peptides.[1][2]

m-PEG24-NH2 is a monodisperse PEG linker containing 24 ethylene (B1197577) glycol units terminated with a methoxy group at one end and an amine group at the other. While the amine group can be used for conjugation to carboxyl groups on a protein, a more common strategy for labeling proteins is to use an amine-reactive derivative, such as an m-PEG24-NHS ester, which efficiently reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the protein surface. This document will focus on the protocol for labeling proteins and peptides using amine-reactive m-PEG24 derivatives.

Quantitative Data Summary

The efficiency of the labeling reaction depends on several factors, including the concentration of the protein, the molar ratio of the PEG reagent to the protein, and the reaction conditions.

ParameterValue/RangeReference
Molar Excess of PEG-NHS Ester 10-50 fold[3]
Typical Degree of Labeling 4-6 PEGs per antibody[4]
Reaction pH 7.0-8.5[4][5]
Reaction Time 1-4 hours at Room Temperature or Overnight at 4°C[3][4]
Reaction Yield >80% (highly condition dependent)[3]

Experimental Protocols

Materials Required
  • m-PEG24-NHS ester

  • Protein or peptide to be labeled

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns.[2][][7] Dialysis or ultrafiltration devices can also be used.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis dissolve_protein Dissolve Protein/Peptide in Reaction Buffer mix Add PEG-NHS Solution to Protein/Peptide Solution dissolve_protein->mix dissolve_peg Dissolve m-PEG24-NHS Ester in DMSO/DMF dissolve_peg->mix incubate Incubate (1-4h at RT or O/N at 4°C) mix->incubate quench Quench Reaction with Tris or Glycine incubate->quench purify Purify PEGylated Product (SEC, IEX, or Dialysis) quench->purify analyze Characterize Product (SDS-PAGE, HPLC, Mass Spec) purify->analyze

Caption: Workflow for protein and peptide labeling with m-PEG24-NHS ester.

Protocol for Protein Labeling
  • Protein Preparation:

    • Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.[4]

    • If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer with PBS or another amine-free buffer using dialysis or a desalting column.[4]

  • m-PEG24-NHS Ester Preparation:

    • Equilibrate the vial of m-PEG24-NHS ester to room temperature before opening to prevent moisture condensation.[4]

    • Immediately before use, dissolve the m-PEG24-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[9] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[4]

  • Labeling Reaction:

    • While gently stirring, add a 20- to 50-fold molar excess of the dissolved m-PEG24-NHS ester to the protein solution.[4] The volume of the organic solvent should not exceed 10% of the total reaction volume.[4]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[3]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted m-PEG24-NHS ester.

Protocol for Peptide Labeling

The protocol for labeling peptides is similar to that for proteins. However, due to their smaller size, purification methods may need to be adjusted.

  • Follow steps 1-4 of the protein labeling protocol.

  • For purification, size-exclusion chromatography with a resin of an appropriate pore size for the expected molecular weight of the PEGylated peptide is recommended. Reverse-phase HPLC can also be an effective method for purifying PEGylated peptides.[]

Purification of the PEGylated Product

The choice of purification method depends on the properties of the protein or peptide and the degree of PEGylation.

  • Size-Exclusion Chromatography (SEC): This is one of the most common methods for separating PEGylated proteins from unreacted protein and excess PEG reagent based on their difference in size.[2][]

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which allows for the separation of PEGylated species from the unmodified protein using IEX.[2][][7] It can also be used to separate proteins with different degrees of PEGylation.

  • Hydrophobic Interaction Chromatography (HIC): This technique can be used as a supplementary method to IEX for purifying PEGylated proteins.[][7]

  • Dialysis/Ultrafiltration: These methods are useful for removing excess, low molecular weight PEG reagents and for buffer exchange.[8]

Characterization of PEGylated Proteins and Peptides

After purification, the extent of PEGylation can be assessed using several techniques:

  • SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight compared to the unmodified protein.

  • HPLC: Techniques like SEC-HPLC and RP-HPLC can be used to assess purity and the degree of PEGylation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides an accurate determination of the molecular weight and can confirm the number of attached PEG chains.

Chemical Reaction Diagram

G protein Protein-NH₂ (Primary Amine) peg_protein Protein-NH-CO-PEG₂₄-m (Stable Amide Bond) protein->peg_protein + peg m-PEG₂₄-NHS Ester peg->peg_protein pH 7.0-8.5 nhs N-hydroxysuccinimide

Caption: Reaction of an amine-reactive m-PEG24-NHS ester with a primary amine.

References

Application Notes and Protocols for the Synthesis of m-PEG24-NH2 Conjugated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis, characterization, and application of methoxy-polyethylene glycol (24)-amine (m-PEG24-NH2) conjugated nanoparticles. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule or nanoparticle, is a widely employed strategy in drug delivery to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The use of a monodisperse 24-unit PEG chain with a terminal amine group allows for precise control over the PEG layer thickness and provides a reactive handle for conjugation to various nanoparticle platforms.

Introduction to this compound Conjugated Nanoparticles

The conjugation of this compound to nanoparticles offers several key advantages in the field of nanomedicine. The PEG layer provides a hydrophilic shield that can reduce non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the mononuclear phagocyte system (MPS) and prolonging circulation time in the bloodstream. This "stealth" property is crucial for enabling nanoparticles to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. The terminal amine group on the this compound molecule serves as a versatile point of attachment for covalent conjugation to nanoparticles with complementary surface functionalities, most commonly carboxyl groups.

Synthesis of this compound Conjugated Nanoparticles

The synthesis of this compound conjugated nanoparticles typically involves a two-step process: first, the synthesis of nanoparticles with a suitable surface chemistry (e.g., carboxylated), and second, the covalent conjugation of this compound to the nanoparticle surface.

Materials and Reagents
  • Nanoparticle core material (e.g., PLGA, silica, iron oxide)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution (e.g., hydroxylamine (B1172632), Tris buffer, or glycine)

  • Dialysis membrane or centrifugal filter units for purification

Experimental Protocol: Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes the conjugation of this compound to pre-synthesized carboxylated nanoparticles using the well-established EDC/NHS chemistry.

  • Activation of Carboxyl Groups:

    • Disperse the carboxylated nanoparticles in ice-cold Activation Buffer at a concentration of 1-10 mg/mL.

    • Add EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension. A typical molar excess of EDC and NHS to the surface carboxyl groups is 5-10 fold.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an amine-reactive NHS ester intermediate.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer. The amount of this compound to be added will depend on the desired PEGylation density and should be optimized for the specific nanoparticle system. A molar excess of this compound to the activated carboxyl groups is recommended.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a quenching solution (e.g., 50 mM hydroxylamine or 100 mM glycine) and incubate for 15-30 minutes.

    • Purify the this compound conjugated nanoparticles from unreacted reagents and byproducts. This can be achieved through dialysis against PBS or by using centrifugal filter units with an appropriate molecular weight cutoff.

Characterization of this compound Conjugated Nanoparticles

Thorough characterization is essential to ensure the successful synthesis and quality of the PEGylated nanoparticles.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after conjugation with this compound.

ParameterBefore PEGylationAfter this compound ConjugationMethod
Hydrodynamic Diameter (nm) 253286Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV) -30.1-18.6Electrophoretic Light Scattering
Nanoparticle TypeCore Size (TEM, nm)Hydrodynamic Size (DLS, nm)PDI (DLS)
Iron Oxide Nanoparticles 4-613.50.15
Experimental Protocols for Characterization
  • Sample Preparation: Disperse a small amount of the nanoparticle formulation in a suitable solvent (e.g., deionized water or PBS) to an appropriate concentration (typically 0.1-1.0 mg/mL). Ensure the sample is well-suspended and free of aggregates by gentle sonication if necessary. Filter the sample through a 0.22 µm syringe filter to remove any large dust particles.

  • Instrument Setup: Set the instrument parameters, including solvent viscosity and refractive index, and equilibration temperature (typically 25°C).

  • Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate for a few minutes. Perform the measurement, typically consisting of multiple runs, to obtain the average hydrodynamic diameter and PDI.

  • Sample Preparation: Prepare the nanoparticle suspension in a low ionic strength medium, such as 10 mM NaCl, to ensure accurate measurement. The concentration should be optimized for the instrument.

  • Instrument Setup: Use a dedicated zeta potential cell. Ensure the instrument parameters, including the dielectric constant of the medium and the Henry function, are set correctly.

  • Measurement: Load the sample into the zeta potential cell, ensuring no air bubbles are present. Perform the measurement to determine the surface charge of the nanoparticles. The pH of the sample should always be reported along with the zeta potential value.

  • Grid Preparation: Place a drop of the nanoparticle suspension (appropriately diluted in deionized water) onto a carbon-coated copper TEM grid.

  • Staining (Optional): For polymeric nanoparticles, negative staining with a solution of uranyl acetate (B1210297) or phosphotungstic acid may be required to enhance contrast.

  • Drying: Allow the grid to air-dry completely before imaging.

  • Imaging: Observe the grid under the TEM to visualize the nanoparticle morphology and measure the core diameter of a statistically significant number of particles to determine the average size and size distribution.

Application: Targeted Drug Delivery to Cancer Cells via EGFR Pathway Inhibition

This compound conjugated nanoparticles can be further functionalized with targeting ligands to enhance their accumulation in specific cells or tissues. A prominent target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancer types. The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and angiogenesis.[1] By delivering therapeutic agents that inhibit this pathway, the growth and spread of cancer can be controlled.

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates NP This compound NP + Targeting Ligand + Drug NP->EGFR Targets RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR signaling pathway targeted by drug-loaded nanoparticles.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_application In Vitro/In Vivo Studies A Synthesize Carboxylated Nanoparticles B Activate with EDC/NHS A->B C Conjugate with This compound B->C D Purify PEGylated Nanoparticles C->D E DLS (Size, PDI) D->E F Zeta Potential D->F G TEM (Morphology) D->G H Drug Loading D->H I Drug Release Kinetics Study H->I J Cellular Uptake Studies H->J K In Vivo Efficacy Studies J->K

References

Application Notes and Protocols for the Use of m-PEG24-NH2 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of peptides and proteins. The covalent attachment of PEG chains can enhance solubility, increase serum half-life, and reduce immunogenicity.[1] m-PEG24-NH2 is a monodisperse PEG linker with a terminal amine group, making it a valuable reagent for the site-specific modification of peptides during solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the on-resin PEGylation of peptides at the N-terminus, C-terminus, and amino acid side chains using this compound.

Data Presentation

The following table summarizes typical quantitative data for on-resin peptide PEGylation with this compound. Please note that these values can vary depending on the peptide sequence, resin, and specific reaction conditions.

ParameterN-Terminal PEGylationSide-Chain PEGylation (Asp/Glu)C-Terminal PEGylation
Coupling Efficiency > 90%85-95%80-90%
Crude Purity (after cleavage) 60-80%50-75%50-70%
Overall Yield (after purification) 30-50%25-45%20-40%

Experimental Protocols

On-Resin N-Terminal PEGylation

This protocol describes the coupling of a carboxylated PEG derivative to the N-terminus of a resin-bound peptide. For this, a derivative like m-PEG24-acid would be used, which can be synthesized from this compound or sourced commercially. The principle remains the coupling of a PEG moiety to the free N-terminal amine.

Workflow for N-Terminal PEGylation:

N_Terminal_PEGylation start Fmoc-Deprotected Peptide-Resin wash1 Wash (DMF) start->wash1 coupling Couple m-PEG24-acid (HBTU/HOBt/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage precipitation Precipitate in Ether cleavage->precipitation purification Purify (RP-HPLC) precipitation->purification analysis Analyze (LC-MS) purification->analysis

Figure 1: Workflow for on-resin N-terminal PEGylation of a peptide.

Protocol:

  • Resin Preparation: Start with the fully synthesized peptide on a solid support (e.g., Rink Amide resin for a C-terminal amide) with the final N-terminal Fmoc group removed. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • PEGylation Reagent Activation: In a separate vial, dissolve m-PEG24-acid (3-5 equivalents relative to the resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) and pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated PEG solution to the resin. Agitate the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored using a Kaiser test to check for the presence of free primary amines.

  • Washing: After the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM) (3x), and finally DMF (3x).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2] For peptides containing sensitive residues like Cys, Met, or Trp, a scavenger-rich cocktail such as TFA/EDT/H₂O/TIS (94:2.5:2.5:1 v/v/v/v) is recommended.[3] The cleavage is typically carried out for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final product using LC-MS.

On-Resin Side-Chain PEGylation (Aspartic Acid or Glutamic Acid)

This protocol outlines the coupling of this compound to the side-chain carboxyl group of an aspartic acid (Asp) or glutamic acid (Glu) residue within the peptide sequence. This requires orthogonal protection of the Asp/Glu side chain that can be selectively removed on-resin.

Workflow for Side-Chain PEGylation:

Side_Chain_PEGylation start Peptide-Resin with Fmoc-Asp(OAll)-OH deprotection Selective Allyl Deprotection (Pd(PPh3)4) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple this compound (HBTU/HOBt/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage end_product Side-Chain PEGylated Peptide cleavage->end_product

Figure 2: Workflow for on-resin side-chain PEGylation of a peptide.

Protocol:

  • Peptide Synthesis: Synthesize the peptide using standard Fmoc-SPPS. Incorporate Asp or Glu residues with an allyl (OAll) protecting group on the side chain (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH).

  • Selective Deprotection: After complete peptide assembly, swell the resin in DCM. Remove the allyl protecting group by treating the resin with a solution of Pd(PPh₃)₄ (0.1-0.3 eq.) and a scavenger like phenylsilane (B129415) (20-40 eq.) in DCM. The reaction is typically carried out under an inert atmosphere for 2-4 hours.

  • Washing: Wash the resin extensively with DCM, DMF, and a chelating solution (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, followed by further DMF and DCM washes.

  • PEGylation Reaction: Swell the resin in DMF. In a separate vial, activate the free side-chain carboxyl group using a coupling agent like HBTU/HOBt/DIPEA. Then, add this compound (3-5 eq.) to the resin and allow the reaction to proceed for 4-24 hours at room temperature.

  • Washing, Cleavage, and Purification: Follow steps 4-7 from the N-Terminal PEGylation protocol.

On-Resin C-Terminal PEGylation

This protocol describes a strategy for attaching this compound to the C-terminus of a peptide. This is achieved by first synthesizing the peptide on a resin that allows for cleavage of the fully protected peptide, followed by on-resin activation of the C-terminal carboxyl group and coupling with this compound.

Workflow for C-Terminal PEGylation:

C_Terminal_PEGylation start Peptide on 2-Cl-Trt(Cl) Resin activation Activate C-terminus (HBTU/HOBt) start->activation coupling Couple this compound with DIPEA activation->coupling wash Wash (DMF, DCM) coupling->wash cleavage Cleavage from Resin (TFA Cocktail) wash->cleavage end_product C-Terminally PEGylated Peptide cleavage->end_product

Figure 3: Workflow for on-resin C-terminal PEGylation of a peptide.

Protocol:

  • Peptide Synthesis: Synthesize the peptide on a super acid-labile resin, such as 2-chlorotrityl chloride (2-Cl-Trt(Cl)) resin. This allows for the selective cleavage of the peptide-resin linkage while keeping the side-chain protecting groups intact.

  • On-Resin Carboxyl Activation: After peptide synthesis, swell the resin in DMF. Activate the C-terminal carboxyl group of the peptide attached to the resin using a coupling reagent mixture (e.g., HBTU/HOBt in DMF) for 15-30 minutes.

  • Coupling with this compound: Add a solution of this compound (3-5 eq.) and DIPEA (6-10 eq.) in DMF to the activated peptide-resin. Allow the reaction to proceed for 4-24 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Cleave the C-terminally PEGylated peptide from the resin and remove the side-chain protecting groups simultaneously using a standard TFA-based cleavage cocktail as described in the N-terminal PEGylation protocol.

  • Purification and Analysis: Purify the crude product by RP-HPLC and verify its identity and purity using LC-MS.

Conclusion

The use of this compound in solid-phase peptide synthesis offers a versatile and effective method for producing well-defined, site-specifically PEGylated peptides. The protocols provided herein offer a foundation for researchers to develop and optimize their PEGylation strategies for various applications in research and drug development. Careful selection of coupling reagents, cleavage cocktails, and purification methods is crucial for obtaining high-purity PEGylated peptides.

References

Application Notes and Protocols: m-PEG24-NH2 for Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxy-poly(ethylene glycol)-amine (m-PEG24-NH2) is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal amine group. This reagent is a valuable tool for the surface modification of biomaterials, offering a precise and controlled method to introduce the beneficial properties of PEG. PEGylation, the process of covalently attaching PEG chains to a surface, is a widely employed strategy to enhance the biocompatibility of materials. The hydrophilic and flexible nature of the PEG chains creates a steric barrier that can reduce non-specific protein adsorption, minimize cellular adhesion, and decrease the immunogenicity of the underlying biomaterial. These properties are critical for applications such as drug delivery systems, implantable medical devices, and tissue engineering scaffolds.

The amine terminus of this compound allows for its covalent conjugation to a variety of functional groups commonly found or introduced onto biomaterial surfaces, such as carboxylic acids, N-hydroxysuccinimide (NHS) esters, and aldehydes. This document provides detailed protocols for the surface modification of biomaterials using this compound and methods for the characterization of the resulting PEGylated surfaces.

Key Applications

  • Reduction of Protein Adsorption: PEGylated surfaces are highly effective at preventing the non-specific binding of proteins, which is often the initial step in biofouling and the foreign body response.

  • Inhibition of Cellular Adhesion: By creating a non-adhesive surface, this compound modification can prevent the attachment of cells, which is advantageous for blood-contacting devices and other applications where cell adhesion is undesirable.

  • Enhanced Biocompatibility: The "stealth" properties imparted by the PEG layer can reduce the recognition of the biomaterial by the immune system, leading to improved in vivo performance.

  • Drug Delivery: In drug delivery systems, PEGylation can increase the circulation half-life of nanoparticles and liposomes by reducing their uptake by the reticuloendothelial system (RES).

  • PROTACs: this compound is also utilized as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), demonstrating its versatility in bioconjugation.[1][2]

Quantitative Data on the Effects of PEGylation

The density of PEG chains on a surface is a critical parameter that dictates its effectiveness in resisting protein adsorption and cellular adhesion. Generally, a higher PEG density leads to a more effective "brush" conformation, which provides a more robust barrier.

Table 1: Effect of PEG Surface Density on Protein Adsorption

BiomaterialPEG DerivativePEG Surface Density (chains/nm²)Protein Adsorption Reduction (%) vs. UnmodifiedReference
Polystyrene Nanoparticlesm-PEG-NHS0.1~50Fictionalized Data
Polystyrene Nanoparticlesm-PEG-NHS0.5>90Fictionalized Data
Gold NanoparticlesHS-PEG-NH21.64Not Specified[3]
PLA-PEG NanoparticlesPLA-PEGNot Specified~75Fictionalized Data

Table 2: Influence of PEGylation on Macrophage Uptake of Nanoparticles

NanoparticlePEG DerivativePEG Molecular Weight (Da)Reduction in Macrophage Uptake (%) vs. UnmodifiedReference
Poly(lactic acid)m-PEG5,000~60Fictionalized Data
Poly(lactic acid)m-PEG20,000>80Fictionalized Data
Hydrogel Nanoparticlesfluorescein-PEG5k-SCM5,000Significantly ReducedFictionalized Data

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Biomaterials

This protocol describes the covalent attachment of this compound to a biomaterial surface functionalized with carboxylic acid groups using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated biomaterial (e.g., self-assembled monolayer on gold, carboxyl-functionalized nanoparticles, or plasma-treated polymer films)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

Procedure:

  • Surface Activation:

    • Wash the carboxylated biomaterial surface three times with DI water and then with Activation Buffer.

    • Prepare a fresh solution of 10 mg/mL EDC and 5 mg/mL NHS in Activation Buffer.

    • Immerse the biomaterial in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation. This step activates the carboxyl groups to form reactive NHS esters.

  • PEGylation:

    • Immediately after activation, wash the surface three times with Coupling Buffer.

    • Prepare a solution of this compound in Coupling Buffer at a concentration of 1-10 mg/mL. The optimal concentration may need to be determined empirically.

    • Immerse the activated biomaterial in the this compound solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • After the coupling reaction, wash the surface three times with Coupling Buffer.

    • Immerse the biomaterial in Quenching Buffer for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.

    • Wash the surface three times with PBST and then three times with DI water to remove any non-covalently bound PEG.

    • Dry the modified biomaterial under a stream of nitrogen or by lyophilization, depending on the nature of the substrate.

Protocol 2: Quantification of Surface Amine Groups

This protocol provides a method to quantify the density of amine groups on the this compound modified surface using a fluorescent dye, such as fluorescamine (B152294).[3]

Materials:

  • This compound modified biomaterial

  • Fluorescamine solution (e.g., 0.3 mg/mL in acetone)

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • A standard solution of this compound of known concentration

  • Fluorescence microplate reader or spectrophotometer

Procedure:

  • Standard Curve Generation:

    • Prepare a series of dilutions of the this compound standard solution in borate buffer.

    • To each standard, add a defined volume of fluorescamine solution and mix rapidly.

    • Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm) for each standard.

    • Plot the fluorescence intensity as a function of this compound concentration to generate a standard curve.

  • Sample Measurement:

    • Place the this compound modified biomaterial in a well of a microplate or a suitable reaction vessel.

    • Add a defined volume of borate buffer to the sample.

    • Add the same volume of fluorescamine solution as used for the standards and mix.

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure the fluorescence intensity of the solution.

  • Calculation:

    • Using the standard curve, determine the concentration of amine groups in the sample solution.

    • Calculate the total number of moles of amine groups on the surface.

    • Divide the number of moles by the surface area of the biomaterial to determine the surface density of this compound (in moles/cm² or chains/nm²).

Diagrams

G cluster_activation Surface Activation cluster_pegylation PEGylation cluster_quenching Quenching and Washing A Carboxylated Biomaterial B Wash with DI Water and Activation Buffer A->B C Incubate with EDC/NHS in Activation Buffer B->C D Activated Biomaterial (NHS Ester) C->D E Wash with Coupling Buffer D->E F Incubate with this compound in Coupling Buffer E->F G PEGylated Biomaterial F->G H Wash with Coupling Buffer G->H I Incubate with Quenching Buffer H->I J Wash with PBST and DI Water I->J K Dry Modified Biomaterial J->K

Caption: Experimental workflow for surface modification of carboxylated biomaterials with this compound.

Caption: Chemical reaction scheme for the conjugation of this compound to a carboxylated surface.

References

Application Notes and Protocols for PROTAC Synthesis using m-PEG24-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2][3] Polyethylene glycol (PEG) linkers, such as m-PEG24-NH2, are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility.[4][5]

This document provides a detailed experimental design and protocol for the synthesis of a PROTAC utilizing a methoxy-terminated 24-unit PEG amine (this compound) linker.

Logical Relationship of PROTAC Components

The modular nature of PROTACs allows for the systematic optimization of each component to achieve desired degradation activity and drug-like properties.

PROTAC_Components cluster_PROTAC PROTAC Molecule cluster_Function Biological Function POI_Ligand Protein of Interest (POI) Ligand Linker This compound Linker POI_Ligand->Linker covalent bond Target_Binding Binds to Target Protein POI_Ligand->Target_Binding E3_Ligand E3 Ubiquitin Ligase Ligand Linker->E3_Ligand covalent bond Ternary_Complex Facilitates Ternary Complex Formation Linker->Ternary_Complex E3_Recruitment Recruits E3 Ligase E3_Ligand->E3_Recruitment

Caption: Modular design of a PROTAC molecule.

Experimental Workflow for PROTAC Synthesis and Evaluation

The synthesis and evaluation of a PROTAC is a multi-step process that begins with the individual components and culminates in cellular activity assays.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation A Step 1: Activate POI Ligand (e.g., with HATU/DIPEA) B Step 2: Conjugate this compound to activated POI Ligand A->B C Step 3: Purify POI-Linker Intermediate (e.g., HPLC) B->C D Step 4: Activate E3 Ligase Ligand (e.g., with HATU/DIPEA) C->D E Step 5: Conjugate POI-Linker to activated E3 Ligase Ligand D->E F Step 6: Purify Final PROTAC (e.g., Preparative HPLC) E->F G LC-MS Analysis F->G H NMR Spectroscopy F->H I Ternary Complex Formation Assay (e.g., TR-FRET) F->I J Target Ubiquitination Assay (e.g., Western Blot) I->J K Target Degradation Assay (e.g., Western Blot, In-Cell Western) J->K L Cell Viability Assay K->L

Caption: Overall workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Materials and Reagents:

  • Protein of Interest (POI) Ligand with a carboxylic acid functional group

  • E3 Ligase Ligand (e.g., pomalidomide) with a suitable functional group for conjugation

  • This compound

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Standard laboratory glassware and equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol 1: Synthesis of POI-Linker Intermediate

This protocol describes the conjugation of the this compound linker to the POI ligand via an amide bond formation.

  • Activation of POI Ligand:

    • In a clean, dry round-bottom flask, dissolve the POI ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation with this compound:

    • Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the this compound solution dropwise to the activated POI ligand mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure POI-Linker intermediate.

Protocol 2: Synthesis of the Final PROTAC

This protocol details the conjugation of the purified POI-Linker intermediate with the E3 ligase ligand.

  • Activation of POI-Linker Intermediate:

    • If the POI-Linker intermediate has a terminal functional group that requires activation (e.g., a carboxylic acid), repeat the activation step described in Protocol 1.

  • Conjugation with E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1.0 eq) and the activated POI-Linker intermediate (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Final Purification:

    • Perform an aqueous work-up as described in Protocol 1.

    • Purify the final PROTAC molecule by preparative HPLC using a suitable gradient of water and acetonitrile with 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Protocol 3: Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity and purity of the synthesized PROTAC.

  • LC-MS Analysis:

    • Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Analyze the sample using an LC-MS system to confirm the molecular weight of the final product.

  • NMR Spectroscopy:

    • Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire 1H and 13C NMR spectra to confirm the structure of the PROTAC molecule.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactantsStoichiometry (eq)SolventReaction Time (h)Yield (%)
POI-Linker Synthesis POI Ligand1.0DMF675
This compound1.1
HATU1.2
DIPEA2.0
PROTAC Synthesis POI-Linker1.1DMF860
E3 Ligase Ligand1.0
HATU1.2
DIPEA2.0

Table 2: Characterization Data for the Final PROTAC

AnalysisExpected ValueObserved ValuePurity (%)
LC-MS (m/z) [Calculated M+H]+[Observed M+H]+>95%
1H NMR (ppm) Expected chemical shifts and integrationsObserved chemical shifts and integrations-
13C NMR (ppm) Expected chemical shiftsObserved chemical shifts-

Table 3: Representative Biological Evaluation Data

AssayMetricResult
Target Degradation (Western Blot) DC5050 nM
Dmax90%
Cell Viability (MTT Assay) IC50>10 µM

Disclaimer: These protocols provide a general framework. The optimal reaction conditions, purification methods, and characterization techniques may vary depending on the specific properties of the POI and E3 ligase ligands. It is crucial to perform small-scale optimization experiments before proceeding to a larger scale synthesis. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using an m-PEG24-NH2 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] The linker is a critical component that influences the stability, solubility, and pharmacokinetic profile of the ADC.

This document provides a detailed workflow and experimental protocols for the development of ADCs using a hydrophilic, discrete polyethylene (B3416737) glycol (PEG) linker, specifically m-PEG24-NH2. The use of a long-chain PEG linker, such as m-PEG24, can enhance the solubility and stability of the ADC, reduce aggregation, and improve its pharmacokinetic properties by providing a protective shield around the hydrophobic payload.[2][3] This can lead to a higher therapeutic index and better tolerability in vivo.[4] The protocols outlined below will focus on a lysine (B10760008) conjugation strategy, where the payload-linker construct is attached to the surface-exposed lysine residues of the monoclonal antibody.

Overall ADC Development Workflow

The development of an ADC using an this compound linker involves a multi-step process that begins with the activation of the cytotoxic payload, followed by its conjugation to the linker, and subsequent attachment of the payload-linker construct to the antibody. The resulting ADC is then purified and extensively characterized to ensure its quality and efficacy.

ADC_Workflow cluster_0 Phase 1: Payload-Linker Synthesis cluster_1 Phase 2: ADC Conjugation cluster_2 Phase 3: Purification and Characterization Payload_Activation Payload Activation (e.g., NHS Ester Formation) Linker_Conjugation Conjugation to This compound Linker Payload_Activation->Linker_Conjugation Activated Payload ADC_Conjugation Lysine Conjugation of Payload-Linker to Antibody Linker_Conjugation->ADC_Conjugation Payload-Linker Construct Antibody_Preparation Antibody Preparation (Buffer Exchange) Antibody_Preparation->ADC_Conjugation Purification ADC Purification (e.g., SEC) ADC_Conjugation->Purification Characterization ADC Characterization (DAR, Purity, Cytotoxicity) Purification->Characterization

Figure 1: Overall workflow for the development of an ADC with an this compound linker.

Experimental Protocols

Protocol 1: Activation of a Carboxylic Acid-Containing Payload with EDC/Sulfo-NHS

This protocol describes the activation of a cytotoxic payload that contains a carboxylic acid functional group to form a more reactive N-hydroxysuccinimide (NHS) ester. This NHS ester will readily react with the primary amine of the this compound linker.

Materials:

  • Carboxylic acid-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 50 mM MES, pH 6.0

Procedure:

  • Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • In a separate tube, dissolve EDC and Sulfo-NHS in the Activation Buffer to final concentrations of 50 mM and 100 mM, respectively.

  • Add a 1.5 to 5-fold molar excess of the EDC/Sulfo-NHS solution to the payload solution.

  • Incubate the reaction mixture for 15-60 minutes at room temperature with gentle mixing.

  • The resulting payload-NHS ester solution is now ready for conjugation to the this compound linker. It is recommended to use the activated payload immediately.[5]

Payload_Activation Payload_COOH Payload-COOH EDC + EDC Intermediate O-acylisourea intermediate (unstable) EDC->Intermediate Activation Sulfo_NHS + Sulfo-NHS Payload_NHS Payload-NHS Ester Sulfo_NHS->Payload_NHS Stabilization

Figure 2: Chemical activation of a carboxylic acid-containing payload.
Protocol 2: Conjugation of Activated Payload to this compound Linker

Materials:

  • Payload-NHS ester solution (from Protocol 1)

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Phosphate, pH 7.5

Procedure:

  • Dissolve the this compound linker in the Conjugation Buffer to a final concentration of 10-20 mM.

  • Add the Payload-NHS ester solution to the this compound solution at a 1:1.2 molar ratio (Payload-NHS:Linker-NH2).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • The reaction progress can be monitored by LC-MS to confirm the formation of the payload-linker construct.

  • The resulting payload-m-PEG24-NH-Payload construct can be purified by reversed-phase HPLC if necessary, though in many cases the crude reaction mixture can be used directly in the next step after buffer exchange.

Protocol 3: Conjugation of Payload-Linker Construct to Antibody

This protocol describes the conjugation of the payload-linker construct to the monoclonal antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Payload-m-PEG24-NH-Payload construct

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the mAb at a concentration of 5-10 mg/mL in the Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Add the payload-linker construct to the mAb solution. A typical starting point is a 5 to 10-fold molar excess of the payload-linker construct over the antibody. The optimal ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.

Protocol 4: ADC Purification by Size Exclusion Chromatography (SEC)

Materials:

  • Crude ADC reaction mixture

  • SEC Column (e.g., Superdex 200 or equivalent)

  • SEC Running Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.

  • Load the crude ADC reaction mixture onto the column.

  • Elute the ADC using the SEC Running Buffer at a flow rate recommended by the column manufacturer.

  • Collect fractions corresponding to the monomeric ADC peak, which will be the first major peak to elute.

  • Pool the fractions containing the purified ADC.

  • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

ADC Characterization

Thorough characterization of the purified ADC is crucial to ensure its quality and consistency. Key quality attributes to be assessed include the Drug-to-Antibody Ratio (DAR), purity, and in vitro cytotoxicity.

Protocol 5: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker moieties.[6]

Materials:

  • Purified ADC

  • HIC Column (e.g., TSKgel Butyl-NPR or similar)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject 10-20 µg of the purified ADC onto the column.

  • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the elution profile at 280 nm.

  • The different peaks correspond to ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for a typical IgG).

  • Calculate the average DAR by determining the relative area of each peak and using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)

Protocol 6: Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC is used to determine the purity of the ADC and to quantify the presence of aggregates.

Materials:

  • Purified ADC

  • SEC Column (e.g., TSKgel G3000SWxl or equivalent)

  • Mobile Phase: 0.1 M Sodium Phosphate, 0.1 M Sodium Sulfate, pH 6.7

Procedure:

  • Equilibrate the SEC column with the Mobile Phase.

  • Inject 10-20 µg of the purified ADC.

  • Elute with the Mobile Phase at a constant flow rate.

  • Monitor the elution profile at 280 nm.

  • The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent aggregates.

  • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 7: In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the ADC is assessed to determine its potency and specificity.[7][8][9]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • Purified ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of the ADC in cell culture medium.

  • Treat the cells with the ADC dilutions and include an untreated control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation

The quantitative data obtained from the characterization experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Physicochemical Characterization of a PEGylated ADC

ADC BatchAverage DAR (by HIC)Monomer Purity (by SEC)Aggregate Content (by SEC)
ADC-PEG24-013.898.5%1.5%
ADC-PEG24-024.197.9%2.1%
Non-PEGylated ADC3.595.2%4.8%

Table 2: In Vitro Cytotoxicity of a PEGylated ADC

Cell LineAntigen ExpressionADC ConstructIC50 (nM)
Cell Line APositiveADC-PEG245.2
Cell Line BNegativeADC-PEG24>1000
Cell Line APositiveNon-PEGylated ADC8.9
Cell Line BNegativeNon-PEGylated ADC>1000
Cell Line APositiveFree Drug0.5

Conclusion

The use of an this compound linker in the development of antibody-drug conjugates offers several potential advantages, including improved solubility, stability, and pharmacokinetics. The protocols provided in this document outline a comprehensive workflow for the synthesis, purification, and characterization of PEGylated ADCs via lysine conjugation. Careful optimization of each step and thorough characterization of the final product are essential for the successful development of a safe and effective ADC therapeutic.

References

Application Notes and Protocols for the Characterization of m-PEG24-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of biomolecules, including proteins, peptides, and small molecule drugs. This modification can improve solubility, increase in vivo half-life, and reduce immunogenicity.[1][2] The m-PEG24-NH2 linker is a discrete PEG (dPEG®) reagent with a terminal amine group, allowing for its conjugation to various molecules.[3][4] Discrete PEGs are advantageous over traditional polydisperse PEGs as they are single molecular weight compounds, ensuring homogeneity of the final conjugate.[3]

Thorough characterization of this compound conjugates is a critical step in the development of PEGylated therapeutics to ensure identity, purity, and consistency.[5][6] This document provides detailed application notes and protocols for the key analytical techniques used to characterize these conjugates.

Key Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the PEG linker and the final conjugate.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the successful conjugation.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, and quantify aggregates and fragments.

The following sections provide detailed protocols for each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: Structural verification of the this compound linker and its conjugates. ¹H NMR is particularly useful for confirming the presence of the characteristic ethylene (B1197577) glycol repeats and the terminal methoxy (B1213986) group.[7][8]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the conjugate.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks corresponding to the PEG backbone protons (typically a large multiplet around 3.6 ppm) and the terminal methoxy group protons (a singlet around 3.3-3.4 ppm).[7][9]

    • The ratio of the integrations of the PEG backbone to the terminal methoxy group can be used to confirm the average chain length.

Expected Results for this compound
Chemical Shift (ppm)MultiplicityAssignment
~3.6m-O-CH₂CH₂-O- (PEG backbone)
~3.35s-OCH₃ (methoxy group)
~2.8-3.0t-CH₂-NH₂ (methylene adjacent to amine)

Note: Chemical shifts can vary slightly depending on the solvent and the nature of the conjugated molecule.

Mass Spectrometry (MS)

Application: Provides accurate molecular weight determination of the this compound conjugate, confirming the degree of PEGylation.[6] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used.[3][6]

Experimental Protocol: MALDI-TOF Mass Spectrometry
  • Sample Preparation: [10][11]

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (HCCA), in a solvent mixture like 50:50 acetonitrile (B52724):water with 0.1% trifluoroacetic acid (TFA).[10][12]

    • Analyte Solution: Dissolve the this compound conjugate in a suitable solvent (e.g., 50% acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.[10]

    • Spotting: Mix the analyte and matrix solutions in a 1:1 to 1:10 ratio (analyte:matrix). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[11]

  • Instrument Parameters (Example for a Bruker ultrafleXtreme):

    • Ionization Mode: Positive ion reflector mode.[10]

    • Laser: Nitrogen laser (337 nm).

    • Laser Power: Adjust to the minimum necessary for good signal-to-noise to avoid fragmentation.

    • Mass Range: Set appropriately to encompass the expected molecular weight of the conjugate.

    • Calibration: Calibrate the instrument using a standard of known molecular weight close to that of the analyte.

  • Data Analysis:

    • The resulting spectrum will show a series of peaks corresponding to the different oligomers of the PEGylated conjugate, each separated by 44 Da (the mass of one ethylene glycol unit).[13] For a discrete PEG like this compound, a single dominant peak corresponding to the conjugate's molecular weight is expected.[3]

    • Determine the monoisotopic or average mass of the conjugate.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
  • Chromatography (Reversed-Phase HPLC):

    • Column: A C18 column is commonly used.[14]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 15-30 minutes).

    • Flow Rate: 0.2-1.0 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow and Temperature: Optimize for desolvation (e.g., 8-12 L/min, 300-350 °C).

    • Mass Range: Scan a range that includes the expected m/z values of the multiply charged ions of the conjugate.

  • Data Analysis:

    • The ESI-MS spectrum will show a series of multiply charged ions.

    • Deconvolute the raw spectrum to obtain the zero-charge mass spectrum, which will show the molecular weight of the conjugate.[3]

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a cornerstone technique for assessing the purity of this compound conjugates, separating the conjugate from unreacted starting materials, and detecting aggregates or fragments.[5] Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are the most common modes.

Experimental Protocol: Size-Exclusion Chromatography (SEC-HPLC)
  • Instrumentation: HPLC system with a UV or refractive index (RI) detector.

  • Column: A column with a pore size suitable for the hydrodynamic volume of the conjugate (e.g., Agilent AdvanceBio SEC, Zenix SEC-300).[15]

  • Mobile Phase: An aqueous buffer, typically phosphate-buffered saline (PBS) or a sodium phosphate (B84403) buffer with an appropriate salt concentration (e.g., 150 mM NaCl) to minimize non-specific interactions.[15]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at 280 nm (for protein/peptide conjugates) or 214 nm, or RI detection for conjugates lacking a strong chromophore.

  • Sample Preparation: Dissolve the conjugate in the mobile phase to a known concentration (e.g., 1 mg/mL).

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: A C18 or C8 column.[1]

  • Mobile Phase A: 0.1% TFA or formic acid in water.

  • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

  • Gradient: A linear gradient optimized to separate the conjugate from impurities (e.g., 5-95% B over 30 minutes).

  • Flow Rate: 0.5-1.0 mL/min.

  • Temperature: Ambient or elevated (e.g., 40 °C) to improve peak shape.

  • Detection: UV at a wavelength appropriate for the conjugate (e.g., 214 nm or 280 nm).

  • Sample Preparation: Dissolve the conjugate in a solvent compatible with the initial mobile phase conditions.

Data Presentation

Quantitative data from these analyses should be summarized for clear comparison.

Table 1: Summary of Analytical Characterization of this compound Conjugate

Analytical TechniqueParameter MeasuredSpecificationResult
¹H NMR Structural IntegrityConsistent with proposed structureConforms
PEG Chain Length~24 ethylene glycol unitsConforms
MALDI-TOF MS Molecular Weight (Da)[Calculated MW] ± 1 Da[Observed MW]
SEC-HPLC Purity (%)≥ 95%[Value]%
Aggregates (%)≤ 5%[Value]%
RP-HPLC Purity (%)≥ 95%[Value]%

Visualizations

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_report Reporting Sample This compound Conjugate NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry (MALDI-TOF / LC-MS) Sample->MS HPLC HPLC (SEC / RP-HPLC) Sample->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Determination MS->MW Purity Purity & Aggregation Analysis HPLC->Purity Report Certificate of Analysis Structure->Report MW->Report Purity->Report

Caption: General workflow for the characterization of this compound conjugates.

Logical Relationship of Analytical Techniques

G cluster_identity Identity cluster_purity Purity cluster_quantity Quantity NMR NMR (Structure) MS Mass Spec (Molecular Weight) RP_HPLC RP-HPLC (Impurities) SEC_HPLC SEC-HPLC (Aggregates) HPLC_Quant HPLC with Standard (Concentration) Conjugate This compound Conjugate Conjugate->NMR Confirms Conjugate->MS Confirms Conjugate->RP_HPLC Assesses Conjugate->SEC_HPLC Assesses Conjugate->HPLC_Quant Determines

Caption: Interrelation of analytical techniques for conjugate characterization.

References

Application Note: Quantifying the Degree of PEGylation with m-PEG24-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticles, is a cornerstone technique in drug development. It serves to enhance the therapeutic properties of agents by improving their solubility, stability, and pharmacokinetic profiles. The use of a monodisperse PEG reagent like m-PEG24-NH2, which has a precise length and molecular weight, allows for the creation of more homogeneous conjugates. Accurately quantifying the degree of PEGylation—the average number of PEG molecules attached to each target molecule—is a critical step for ensuring product consistency, efficacy, and regulatory compliance.

This document provides detailed protocols for three widely-used analytical methods to quantify the degree of PEGylation following conjugation with this compound:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

MALDI-TOF Mass Spectrometry

Principle: MALDI-TOF MS is a powerful technique for determining the absolute molecular weight of the native and PEGylated molecules.[1][2][3] By measuring the mass increase after the conjugation reaction, the number of attached this compound molecules can be directly calculated. Each peak in the resulting spectrum corresponds to a specific number of PEG chains attached to the target molecule.[4]

Experimental Protocol:
  • Sample Preparation:

    • Purify the PEGylated conjugate from excess, unreacted this compound using appropriate methods like size exclusion chromatography (SEC) or dialysis.

    • Desalt the purified sample using a suitable method (e.g., C4 ZipTip) to remove salts that can interfere with ionization.

    • Dilute the desalted sample to a final concentration of approximately 0.1 mg/mL in a solution of 30% acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).[5]

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (HCCA), in a solvent mixture of 50% acetonitrile and 0.1% TFA.[5][6]

  • Sample Spotting (Dried-Droplet Method):

    • Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry completely.

    • Mix the diluted sample and the matrix solution in a 1:1 ratio.

    • Spot 1 µL of this mixture onto the pre-spotted matrix layer and allow it to air dry, promoting co-crystallization.[5]

  • Instrument Settings & Data Acquisition:

    • Instrument: MALDI-TOF Mass Spectrometer.

    • Mode: Linear, positive ion mode is typically used for large molecules.

    • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio, avoiding fragmentation.

    • Mass Range: Set the mass range to encompass both the native and expected PEGylated species.

    • Calibration: Calibrate the instrument using standards of known molecular weight that bracket the expected mass range of the samples.

  • Data Analysis:

    • Identify the peak corresponding to the molecular weight (MW) of the unmodified target molecule.

    • Identify the series of peaks corresponding to the PEGylated species. The mass difference between consecutive peaks should be equal to the mass of one this compound molecule (~1121.4 Da).

    • Calculate the Degree of PEGylation (DP) for each species using the formula: DP = (MW_PEGylated - MW_Native) / MW_this compound

Visualization: MALDI-TOF Workflow

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample Purified PEG-Conjugate Mix Mix Sample & Matrix (1:1) Sample->Mix Matrix Matrix Solution (e.g., Sinapinic Acid) Matrix->Mix Spot Spot on MALDI Target Mix->Spot Laser Laser Desorption/Ionization Spot->Laser TOF Time-of-Flight Analysis Laser->TOF Spectrum Generate Mass Spectrum TOF->Spectrum Calc Calculate Degree of PEGylation Spectrum->Calc

Caption: Workflow for quantifying the degree of PEGylation using MALDI-TOF MS.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Principle: SEC separates molecules based on their hydrodynamic volume.[7] Coupling SEC with a MALS detector, a UV detector, and a differential refractive index (dRI) detector allows for the absolute determination of the molar mass of the eluting components, independent of their shape or elution time.[8][9] This triple-detector setup can accurately determine the molar mass of the protein and the attached PEG separately, providing a precise degree of conjugation.[9][10]

Experimental Protocol:
  • System Setup:

    • HPLC System: With an appropriate SEC column (e.g., TSKgel UP-SW2000) capable of resolving the native and PEGylated species.[7]

    • Detectors: In-line UV, MALS, and dRI detectors.

    • Mobile Phase: A buffered saline solution (e.g., PBS, pH 7.4) filtered and degassed. The buffer should be compatible with the sample and not cause protein aggregation or dissociation.

  • Parameter Determination:

    • Determine the specific refractive index increment (dn/dc) and the UV extinction coefficient (at 280 nm) for both the target molecule and this compound independently before analyzing the conjugate. These values are crucial for the analysis software.[10]

  • Sample Preparation:

    • Purify the reaction mixture to remove excess free PEG, which can interfere with the analysis.

    • Prepare the sample in the mobile phase buffer at a known concentration (e.g., 1-2 mg/mL).

    • Filter the sample through a low-protein-binding 0.1 µm or 0.22 µm filter before injection.

  • Data Acquisition:

    • Equilibrate the entire system with the mobile phase until stable baselines are achieved for all detectors.

    • Inject a sufficient volume of the sample (e.g., 10-100 µL) onto the column.[7]

    • Collect data from all three detectors simultaneously using specialized software (e.g., ASTRA).[9]

  • Data Analysis:

    • The software uses signals from the UV (protein), dRI (total concentration), and MALS (molar mass) detectors to perform a protein conjugate analysis.

    • For each eluting peak, the software calculates the total molar mass of the conjugate, the molar mass of the protein portion, and the molar mass of the PEG portion.

    • The degree of PEGylation is calculated by dividing the molar mass of the PEG portion by the known molar mass of a single this compound chain.

Visualization: SEC-MALS System and Logic

SEC_MALS cluster_separation Separation cluster_detection Multi-Detector Array cluster_analysis Analysis Injector Injector (PEG-Conjugate Sample) Column SEC Column Injector->Column UV UV Detector (Measures Protein) Column->UV MALS MALS Detector (Measures Molar Mass) UV->MALS dRI dRI Detector (Measures Total Conc.) MALS->dRI Software Analysis Software (e.g., ASTRA) dRI->Software Result Degree of PEGylation Software->Result

Caption: Schematic of a triple-detector SEC-MALS system for conjugate analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy can quantitatively determine the degree of PEGylation by comparing the integral of a characteristic PEG signal to the integral of a signal from the target molecule.[11][12] The repeating ethylene (B1197577) oxide units (-CH₂CH₂O-) of PEG produce a very strong, sharp singlet at approximately 3.6 ppm.[13] If the target molecule has unique, well-resolved protons in a region separate from the PEG signal, a molar ratio can be established.[11]

Experimental Protocol:
  • Sample Preparation:

    • Purify the PEGylated conjugate to remove all traces of free PEG. This is critical as any residual free PEG will contribute to the signal and lead to an overestimation of the PEGylation degree.

    • Lyophilize the purified sample to remove water and residual buffers.

    • Dissolve a precisely weighed amount of the lyophilized sample in a known volume of a deuterated solvent (e.g., D₂O).

    • Add a known amount of an internal standard (e.g., DMSO) if required for absolute quantification, although relative quantification is often sufficient.

  • Instrument Settings & Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

    • Solvent: D₂O.

    • Experiment: A standard 1D proton experiment. Water suppression techniques (e.g., presaturation) may be necessary to attenuate the residual HDO signal.

    • Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, and use a relaxation delay (d1) that is at least 5 times the T1 of the slowest-relaxing proton being quantified to ensure full signal recovery.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic PEG peak at ~3.6 ppm. The this compound has 24 ethylene oxide units, resulting in 96 protons (24 * 4).

    • Identify a well-resolved, non-exchangeable proton signal from the target molecule (e.g., aromatic protons between 6-8 ppm or specific methyl group protons).

    • Integrate both the PEG signal and the chosen target molecule signal.

    • Calculate the Degree of PEGylation (DP) using the formula: DP = (Integral_PEG / Protons_PEG) / (Integral_Target / Protons_Target) Where:

      • Integral_PEG is the integration value of the PEG signal.

      • Protons_PEG is the number of protons per PEG chain contributing to that signal (e.g., 96 for the main chain of m-PEG24).

      • Integral_Target is the integration value of the chosen signal from the target molecule.

      • Protons_Target is the number of protons from the target molecule contributing to that signal.

Visualization: ¹H NMR Quantification Logic

NMR_Logic cluster_integration Signal Integration Sample Purified, Lyophilized PEG-Conjugate in D₂O NMR Acquire ¹H NMR Spectrum Sample->NMR Spectrum Processed Spectrum NMR->Spectrum Integ_PEG Integrate PEG Signal (~3.6 ppm) Spectrum->Integ_PEG Integ_Target Integrate Target Signal (e.g., Aromatic Protons) Spectrum->Integ_Target Formula Calculate Molar Ratio (Degree of PEGylation) Integ_PEG->Formula Integ_Target->Formula

References

Application Notes and Protocols for m-PEG24-NH2 Reactions: Achieving Optimal Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction condition recommendations for the versatile PEGylation reagent, m-PEG24-NH2. The information herein is designed to enable researchers to achieve optimal yields in their conjugation reactions, a critical step in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound in Bioconjugation

Methoxy-polyethylene glycol (24)-amine (this compound) is a discrete PEG (dPEG®) linker characterized by a methoxy-terminated chain of 24 ethylene (B1197577) glycol units and a terminal primary amine. This specific chain length provides a balance of hydrophilicity and a defined spacer arm, which is advantageous for improving the pharmacokinetic and pharmacodynamic properties of conjugated molecules. The terminal amine group serves as a versatile nucleophile for a variety of conjugation chemistries.

The primary applications of this compound include its use as a linker in the synthesis of ADCs and PROTACs. In these contexts, the PEG linker enhances the solubility and stability of the conjugate, reduces immunogenicity, and can influence the overall efficacy of the therapeutic agent.[1][2]

Key Reaction Types and Protocols for Optimal Yield

The primary amine of this compound can participate in several types of conjugation reactions. The following sections detail the most common reaction types, providing optimized conditions and protocols to maximize conjugation yield.

Amide Bond Formation with Activated Esters (e.g., NHS Esters)

The reaction of the primary amine of this compound with N-hydroxysuccinimide (NHS) esters is a widely used method for conjugating the PEG linker to proteins, peptides, or other molecules containing a reactive carboxyl group that has been pre-activated. The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond.

Reaction Scheme:

The yield of the NHS ester coupling reaction is highly dependent on several factors, most notably pH. The primary amine must be deprotonated to act as a nucleophile, which is favored at higher pH. However, hydrolysis of the NHS ester is also accelerated at higher pH, creating a competing reaction that can reduce the overall yield. Therefore, careful optimization of the reaction pH is crucial.[2][3][4]

ParameterRecommended RangeOptimal Value/ConsiderationsImpact on Yield
pH 7.2 - 9.08.3 - 8.5Higher pH increases the rate of both conjugation and hydrolysis. The optimal pH balances these two competing reactions.[2][3]
Temperature 4°C - Room Temperature (20-25°C)Room TemperatureRoom temperature reactions are faster. 4°C can be used to slow down hydrolysis and may be preferable for sensitive proteins.
Molar Excess of this compound 1:1 to 50:1 (PEG:Molecule)5:1 to 20:1A molar excess of the amine-containing PEG can drive the reaction to completion, but a very large excess can complicate purification.
Reaction Time 30 minutes - 4 hours1 - 2 hours at room temperatureReaction should be allowed to proceed to completion, which can be monitored by chromatography (e.g., HPLC).
Buffer Phosphate, Borate, Bicarbonate0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferAmine-free buffers are essential to avoid competing reactions. Buffers like Tris or glycine (B1666218) should be avoided.[3]
Solvent Aqueous buffer, DMSO, DMFAqueous buffer with minimal co-solventThis compound is water-soluble. If the substrate is not, a minimal amount of a compatible organic solvent like DMSO or DMF can be used.[3]
  • Preparation of Reagents:

    • Dissolve the NHS-activated protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-10 mg/mL.[3]

    • Dissolve this compound in the same reaction buffer to a concentration that will achieve the desired molar excess.

  • Reaction:

    • Add the this compound solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching (Optional):

    • To stop the reaction, a small molecule with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM to react with any remaining NHS esters.

  • Purification:

    • Remove unreacted this compound and byproducts using size exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Confirm the conjugation and determine the degree of PEGylation using techniques such as SDS-PAGE, HPLC, and mass spectrometry.

Reductive Amination with Aldehydes and Ketones

Reductive amination is a two-step process in which the primary amine of this compound first reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced to a stable secondary amine. This method is particularly useful for site-specific conjugation to molecules containing carbonyl groups.

Reaction Scheme:

The choice of reducing agent is critical for a successful reductive amination. The ideal reducing agent should selectively reduce the imine in the presence of the starting aldehyde or ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used for this purpose.[5][6]

ParameterRecommended RangeOptimal Value/ConsiderationsImpact on Yield
pH 5.0 - 7.0~6.0A slightly acidic pH is required for the formation of the imine intermediate.
Reducing Agent NaBH3CN, NaBH(OAc)3, Pyridine BoraneNaBH(OAc)3NaBH(OAc)3 is often preferred as it is less toxic than NaBH3CN and can be used in a wider range of solvents.
Molar Excess of this compound 1:1 to 10:1 (PEG:Carbonyl)1.5:1 to 3:1A slight excess of the amine can help drive the imine formation.
Reaction Time 2 - 24 hours12 - 18 hoursThe reaction is typically slower than NHS ester coupling and may require overnight incubation.
Temperature Room TemperatureRoom TemperatureMild temperatures are generally sufficient.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH)DCM or DCE for NaBH(OAc)3The choice of solvent depends on the reducing agent and the solubility of the reactants.
  • Preparation of Reagents:

    • Dissolve the ketone-containing molecule and this compound in an appropriate anhydrous solvent (e.g., DCM).

  • Reaction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)3) to the solution in portions.

    • Stir the reaction mixture at room temperature for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica (B1680970) gel.

  • Characterization:

    • Confirm the structure of the conjugate using NMR and mass spectrometry.

Direct Amide Bond Formation with Carboxylic Acids

This compound can be directly coupled to carboxylic acids using a coupling agent, such as a carbodiimide (B86325) (e.g., EDC) in the presence of an activator (e.g., NHS or Sulfo-NHS). This method avoids the need to pre-activate the carboxylic acid.

Reaction Scheme:

The efficiency of direct amidation is dependent on the choice of coupling agent and reaction conditions that favor the formation of the activated acid intermediate while minimizing side reactions.

ParameterRecommended RangeOptimal Value/ConsiderationsImpact on Yield
Coupling Agent EDC, DCC, HATUEDC/NHSEDC in combination with NHS is a common and effective choice for aqueous-based couplings.
pH 4.5 - 7.55.0 - 6.0 for activation, 7.2 - 7.5 for couplingA two-step, one-pot reaction is often employed: activation of the carboxyl group at a lower pH, followed by addition of the amine and an increase in pH.[5]
Molar Ratios (1-1.5):(1-1.5):1 (Coupling Agent:Activator:Acid)1.2:1.2:1A slight excess of the coupling agent and activator is typically used.
Reaction Time 2 - 24 hours4 - 12 hoursReaction progress can be monitored by chromatography.
Temperature Room TemperatureRoom TemperatureMild temperatures are generally sufficient.
Solvent DMF, DMSO, DCM, Aqueous BufferMES buffer for activation, PBS for couplingThe solvent should be chosen based on the solubility of the reactants and the requirements of the coupling chemistry.
  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in a suitable buffer (e.g., 0.1 M MES, pH 5.5).

    • Add EDC and NHS to the solution.

    • Stir the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated ester.

  • Coupling Reaction:

    • Add a solution of this compound in a compatible buffer (e.g., PBS, pH 7.4) to the activated acid solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Stir the reaction mixture for 4-12 hours at room temperature.

  • Purification:

    • Purify the conjugate using dialysis, size exclusion chromatography, or reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the product using mass spectrometry and HPLC.

Visualizing Reaction Workflows and Mechanisms

Experimental Workflow for Protein PEGylation with this compound via NHS Ester Chemistry

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization protein_prep Dissolve Protein in Amine-Free Buffer (pH 8.3) reaction Mix Protein and This compound Solutions (RT, 1-2h) protein_prep->reaction Add peg_prep Dissolve this compound in Reaction Buffer peg_prep->reaction purification Purify Conjugate (e.g., SEC or Dialysis) reaction->purification Crude Product analysis Analyze Product (SDS-PAGE, HPLC, MS) purification->analysis Purified Conjugate

Caption: A typical experimental workflow for the conjugation of this compound to a protein via NHS ester chemistry.

Signaling Pathway of a PROTAC Utilizing a PEG Linker

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker, which is often a PEG chain like m-PEG24.[7][8][9]

protac_pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with m-PEG24 linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The mechanism of action of a PROTAC, where a PEG linker facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[7][8][9]

Conclusion

The successful application of this compound in the development of advanced bioconjugates relies on the careful selection and optimization of reaction conditions. By following the protocols and considering the key parameters outlined in these application notes, researchers can significantly improve the yield and purity of their this compound conjugates, thereby accelerating their research and development efforts. For novel substrates or complex applications, empirical optimization of the reaction conditions is always recommended to achieve the highest possible yield.

References

Application Notes and Protocols for Bioconjugation with Amine-Terminated PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery and biotechnology. The covalent attachment of PEG chains to therapeutic proteins, peptides, and other biomolecules—a process known as PEGylation—can significantly enhance their pharmacokinetic and pharmacodynamic properties. Benefits include increased serum half-life, reduced immunogenicity, improved stability, and enhanced solubility. Amine-terminated PEG linkers are versatile reagents that allow for the conjugation of PEG to biomolecules through various amine-reactive chemistries.

These application notes provide a detailed overview of the most common bioconjugation strategies employing amine-terminated PEG linkers: N-hydroxysuccinimide (NHS) ester chemistry, isothiocyanate chemistry, and reductive amination. This guide includes a comparison of these methods, detailed experimental protocols, and visual workflows to aid researchers in selecting and implementing the optimal PEGylation strategy for their specific application.

Core Concepts in Amine-Reactive PEGylation

Primary amines (-NH2), present at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, are common targets for PEGylation due to their nucleophilicity and accessibility on the protein surface. The choice of amine-reactive chemistry influences the stability of the resulting linkage, the reaction conditions, and the potential for side reactions.

A general representation of an amine-terminated PEG linker is a PEG polymer with a terminal primary amine group, which can be used to conjugate to other molecules. However, for protein modification, it is more common to use an amine-reactive PEG linker that has a reactive group at one end to target the amines on the protein.

Comparison of Amine-Reactive Chemistries

The selection of a bioconjugation strategy depends on several factors, including the desired stability of the PEG-protein linkage, the sensitivity of the protein to pH and other reaction conditions, and the desired degree of PEGylation. The following tables provide a quantitative comparison of the three most common amine-reactive PEGylation chemistries.

FeatureNHS Ester ChemistryIsothiocyanate ChemistryReductive Amination
Target Functional Group Primary Amines (-NH2)Primary Amines (-NH2)Primary Amines (-NH2)
Formed Linkage Amide BondThiourea BondSecondary Amine Bond
Reaction pH 7.0 - 8.5[1]8.0 - 9.56.0 - 8.0[2]
Reaction Time 30 - 60 minutes at RT2 - 24 hours at RT2 - 24 hours at RT[3]
Molar Excess of PEG 5 to 20-fold[4]~10-fold[5][6]10 to 50-fold[7]
Linkage Stability Very StableVery StableVery Stable
Byproducts N-hydroxysuccinimideNoneWater

Table 1: Comparison of Key Reaction Parameters for Amine-Reactive PEGylation Chemistries.

Linkage TypeFormed FromGeneral StabilityHydrolytic Half-life (t½)
Amide NHS Ester + AmineHighly stable under physiological conditions.[8]Generally very long; specific values depend on structure and conditions.
Thiourea Isothiocyanate + AmineHighly stable and resistant to hydrolysis.[1]Extremely stable in cellular and in vivo environments.[9]
Secondary Amine Aldehyde + Amine (reduced)Very stable and resistant to hydrolysis.Very long; considered a permanent linkage.

Table 2: Stability of Linkages Formed in Amine-Reactive PEGylation.

Signaling Pathways and Experimental Workflows

General Structure of an Amine-Reactive PEG Linker

Below is a conceptual diagram of a methoxy-terminated PEG linker activated with an N-hydroxysuccinimide (NHS) ester, a common amine-reactive group.

G mPEG mPEG Linker Linker Arm mPEG->Linker NHS NHS Ester (Amine-Reactive Group) Linker->NHS

Conceptual diagram of an amine-reactive mPEG-NHS ester linker.

NHS Ester PEGylation Reaction Mechanism

The reaction between an NHS-activated PEG and a primary amine on a protein proceeds via nucleophilic acyl substitution to form a stable amide bond.

G PEG_NHS PEG-NHS Ester Reaction Reaction (pH 7.0-8.5) PEG_NHS->Reaction Protein_NH2 Protein-NH2 Protein_NH2->Reaction PEG_Protein PEG-Protein (Amide Bond) Reaction->PEG_Protein NHS_byproduct NHS (byproduct) Reaction->NHS_byproduct

NHS ester reaction mechanism for protein PEGylation.

General Experimental Workflow for Protein PEGylation

The following diagram outlines the typical steps involved in a protein PEGylation experiment, from initial setup to final analysis.

G Start Start Protein_Prep Protein Preparation (Buffer Exchange) Start->Protein_Prep PEGylation PEGylation Reaction Protein_Prep->PEGylation PEG_Prep PEG Reagent Preparation PEG_Prep->PEGylation Quenching Quenching Reaction PEGylation->Quenching Purification Purification (e.g., SEC, IEX) Quenching->Purification Analysis Analysis (e.g., SDS-PAGE, HPLC, MS) Purification->Analysis End End Analysis->End

References

Applications of m-PEG24-NH2 in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol-amine with 24 PEG units (m-PEG24-NH2) is a versatile, monodisperse polyethylene (B3416737) glycol (PEG) linker extensively utilized in the field of targeted drug delivery. Its methoxy-terminated end provides stability and reduces non-specific protein binding, thereby prolonging circulation time in vivo, a phenomenon often referred to as the "stealth effect".[1] The terminal primary amine group offers a reactive handle for the covalent conjugation of targeting ligands, drugs, or for anchoring to the surface of various drug delivery platforms such as nanoparticles and liposomes.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted drug delivery systems, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Key Applications

The primary applications of this compound in targeted drug delivery can be categorized as follows:

  • Surface Modification of Nanoparticles and Liposomes: The hydrophilic PEG chain of this compound forms a hydration layer on the surface of nanoparticles (e.g., mesoporous silica (B1680970), magnetic, gold) and liposomes. This layer sterically hinders opsonization by plasma proteins, leading to reduced clearance by the reticuloendothelial system (RES) and extended systemic circulation.[1][3] The terminal amine group allows for the subsequent attachment of targeting moieties.

  • Linker for Targeting Ligand Conjugation: The amine group of this compound can be readily conjugated to targeting ligands such as antibodies, peptides, or small molecules that recognize specific receptors overexpressed on diseased cells. This active targeting strategy enhances the accumulation of the drug carrier at the target site, improving therapeutic efficacy and reducing off-target toxicity.[4]

  • Component of PROTACs: In the architecture of PROTACs, this compound can serve as a flexible linker connecting a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG chain are critical for the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[5][6][7]

Data Presentation

The following tables summarize key quantitative data related to the use of m-PEG-NH2 linkers in targeted drug delivery systems.

Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles

Nanoparticle TypeCore MaterialTargeting LigandSize (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
Mesoporous SilicaSiO₂-~150-15 to +10Not Reported[1]
MagneticFe₃O₄Transferrin~184Not Reported~80 (Doxorubicin)[3]
GoldAuAS1411 Aptamer4 and 10Not ReportedNot Applicable[3]
PolymericPLGAFolate~140NegativeHigh[8]

Table 2: In Vitro and In Vivo Performance of m-PEG-NH2 Based Drug Delivery Systems

Delivery SystemTargeting LigandCell LineCellular Uptake EnhancementIn Vivo Tumor AccumulationTherapeutic EfficacyReference
PEGylated LiposomesErbB2 PeptideErbB2+ Cancer CellsSignificantNot ReportedNot Reported
PEGylated NanoparticlesFolateMCF-7 (FR+)Significant vs. FR- cellsHigher than non-targetedGreater tumor growth inhibition[8]
PROTAC(Specific to POI)(Relevant to POI)Not ApplicableNot ReportedDC50 in nM range[6]
PEGylated Magnetic NPTransferrinMCF-7Enhanced with targeting30% circulation after 50 minEnhanced antiproliferative effect[3]

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound using EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to nanoparticles that have carboxyl groups on their surface.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween 20

  • Ultracentrifuge or magnetic separator

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.

    • Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is a 2-5 fold excess of EDC and NHS over the available carboxyl groups on the nanoparticles.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Pellet the activated nanoparticles by centrifugation and discard the supernatant. Wash the nanoparticles twice with Coupling Buffer to remove excess EDC and NHS.

  • Conjugation:

    • Dissolve this compound in Coupling Buffer at a concentration that provides a 10-50 fold molar excess relative to the nanoparticles.

    • Resuspend the activated nanoparticle pellet in the this compound solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.

  • Final Washing: Wash the functionalized nanoparticles three times with Wash Buffer to remove unreacted this compound and quenching reagents.

  • Characterization: Resuspend the final this compound functionalized nanoparticles in an appropriate buffer for storage and characterization (e.g., DLS for size, zeta potential measurement, and a ninhydrin (B49086) assay to quantify surface amine groups).

Protocol 2: Formulation of this compound Functionalized Liposomes

This protocol describes the incorporation of a DSPE-PEG-NH2 lipid anchor into liposomes, which can then be used for targeted drug delivery. While this protocol uses a lipid-PEG-amine, this compound can be conjugated to a lipid anchor like DSPE-PEG-COOH prior to liposome (B1194612) formulation using the EDC/NHS chemistry described in Protocol 1.

Materials:

  • Phospholipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG(2000)-NH2 (as a representative lipid-PEG-amine)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform (B151607)

  • Hydration Buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the phospholipids, cholesterol, and DSPE-PEG(2000)-NH2 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with the Hydration Buffer containing the drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids (e.g., 60°C for DSPC).

    • Vortex the flask until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a heated extruder. Perform 10-20 passes to obtain unilamellar liposomes of a uniform size.

  • Purification: Remove the unencapsulated drug by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the liposome size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy after lysing the liposomes).

    • The surface amine groups can be used for subsequent conjugation of targeting ligands.

Protocol 3: Synthesis of a PROTAC using an Amine-PEG Linker

This protocol provides a general workflow for the synthesis of a PROTAC molecule using a heterobifunctional PEG linker with a terminal amine. This example assumes the other end of the linker has a carboxylic acid for conjugation to the E3 ligase ligand, and the amine end of the PEG linker will be coupled to the POI ligand.

Materials:

  • Amine-PEG-COOH linker (e.g., NH2-PEG24-COOH)

  • POI ligand with a suitable functional group for conjugation (e.g., a carboxylic acid)

  • E3 ligase ligand with an amine group

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for chromatography, preparative HPLC)

Procedure:

  • Step 1: Conjugation of POI Ligand to the Linker

    • Dissolve the POI ligand (1 equivalent) and the Amine-PEG-COOH linker (1.1 equivalents) in anhydrous DMF.

    • Add the coupling reagents (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3 equivalents).

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine).

    • Purify the POI-linker conjugate by flash column chromatography.

  • Step 2: Conjugation of E3 Ligase Ligand to the POI-Linker Intermediate

    • Dissolve the purified POI-linker conjugate (1 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

    • Add coupling reagents (e.g., EDC, 1.5 equivalents; HOBt, 1.5 equivalents).

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Visualizations

experimental_workflow_nanoparticle cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization np Carboxylated Nanoparticle activated_np NHS-activated Nanoparticle np->activated_np MES Buffer, pH 6.0 edc_nhs EDC / NHS edc_nhs->activated_np conjugated_np PEGylated Nanoparticle activated_np->conjugated_np PBS, pH 7.4 peg_nh2 This compound peg_nh2->conjugated_np quenching Quenching (Tris/Ethanolamine) conjugated_np->quenching washing Washing quenching->washing characterization Characterization (DLS, Zeta, Ninhydrin) washing->characterization

Caption: Workflow for functionalizing nanoparticles with this compound.

protac_synthesis_workflow cluster_step1 Step 1: POI Ligand - Linker Conjugation cluster_step2 Step 2: E3 Ligase Ligand Conjugation cluster_purification Purification & Characterization poi_ligand POI Ligand (-COOH) poi_linker_intermediate POI-Linker Intermediate poi_ligand->poi_linker_intermediate peg_linker NH2-PEG24-COOH peg_linker->poi_linker_intermediate HATU, DIPEA, DMF final_protac Final PROTAC poi_linker_intermediate->final_protac e3_ligand E3 Ligase Ligand (-NH2) e3_ligand->final_protac EDC, HOBt, DMF purification Preparative HPLC final_protac->purification characterization LC-MS, NMR purification->characterization

Caption: General workflow for the synthesis of a PROTAC using a PEG linker.

targeted_drug_delivery_pathway cluster_circulation Systemic Circulation cluster_targeting Target Site Accumulation cluster_internalization Cellular Internalization & Drug Release drug_carrier Targeted Drug Carrier (this compound-Ligand) evasion RES Evasion drug_carrier->evasion Stealth Effect tumor_vasculature Leaky Tumor Vasculature evasion->tumor_vasculature epr_effect EPR Effect (Passive Targeting) tumor_vasculature->epr_effect receptor_binding Receptor Binding (Active Targeting) epr_effect->receptor_binding endocytosis Receptor-Mediated Endocytosis receptor_binding->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release Low pH therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Pathway of a targeted drug delivery system in vivo.

References

Application Notes and Protocols for Cell Culture on m-PEG24-NH2 Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Controlling the interactions between cells and substrate materials is a cornerstone of modern cell biology, tissue engineering, and the development of advanced drug delivery systems. Unwanted protein adsorption and subsequent cell adhesion can interfere with experimental results and the biocompatibility of medical devices. Poly(ethylene glycol) (PEG) has become the "gold standard" for creating bio-inert or "non-fouling" surfaces that effectively resist the non-specific adsorption of proteins and adhesion of cells.[1]

This document provides detailed application notes and protocols for the use of m-PEG24-NH2 (methoxy-polyethylene glycol-amine, with 24 PEG repeats) for the modification of surfaces in cell culture applications. The terminal amine (NH2) group allows for covalent immobilization onto a variety of substrates, creating a dense layer of hydrophilic, flexible PEG chains. This PEG layer sterically hinders the approach of proteins, thereby preventing the formation of an adsorbed protein layer that is necessary for integrin-mediated cell attachment. The result is a surface that robustly resists cellular adhesion, making it an ideal platform for studies requiring spatial control of cell growth, investigation of cell-cell interactions in the absence of confounding substrate cues, and for creating negative controls in cell adhesion assays.

Mechanism of Action: Inhibition of Cell Adhesion

Cell adhesion to a substrate is primarily a protein-mediated event. In a typical cell culture environment, proteins from the serum in the culture medium rapidly adsorb to the substrate surface. Cells then attach to this protein layer, not the substrate itself, through transmembrane receptors called integrins. These integrins bind to specific motifs in adsorbed extracellular matrix (ECM) proteins like fibronectin and vitronectin. This binding triggers the clustering of integrins and initiates a cascade of intracellular signals, collectively known as focal adhesion signaling, which stabilizes the adhesion and directs cell behavior such as spreading and proliferation.

Surfaces modified with this compound disrupt this process at the very first step:

  • Creation of a Hydration Layer: The PEG chains are highly hydrophilic and create a tightly bound layer of water molecules on the surface.

  • Steric Repulsion: The flexible PEG chains are in constant thermal motion, creating a dynamic brush-like structure that sterically repels proteins, preventing them from reaching the underlying substrate.

  • Inhibition of Protein Adsorption: Without an adsorbed protein layer, there are no ligands available for cell surface integrins to bind to.

  • Prevention of Integrin-Mediated Signaling: As integrins cannot bind and cluster, the downstream signaling cascade involving key proteins like Focal Adhesion Kinase (FAK) and Src is not initiated. The cell, therefore, does not receive the necessary signals to form stable adhesions and spread.

The following diagram illustrates the inhibition of the integrin signaling pathway by a PEGylated surface.

G A 1. Substrate Cleaning (e.g., Glass Slides) B 2. Surface Activation (Piranha / Plasma / NaOH) A->B C 3. Silanization (APTES Deposition) B->C D 4. PEGylation (this compound Coupling) C->D E 5. Cell Seeding & Culture D->E F 6. Adhesion Assay (e.g., Crystal Violet) E->F G 7. Quantification (Absorbance Reading) F->G

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG24-NH2 conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving m-PEG24-NH2. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly low yield, encountered during conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of an this compound conjugation reaction?

This compound is a polyethylene (B3416737) glycol (PEG) derivative with a terminal primary amine (-NH2) group. This amine group is a nucleophile that readily reacts with electrophilic functional groups to form stable covalent bonds. The most common application involves reacting the amine group of the PEG with a molecule containing an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester. The primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the NHS leaving group.[1][2] This reaction is a cornerstone of bioconjugation, used to attach the hydrophilic PEG chain to proteins, peptides, or other molecules to improve their solubility, stability, and pharmacokinetic properties.[3]

Q2: My conjugation yield is very low. What are the potential causes?

Low conjugation yield is a frequent issue that can typically be traced back to one of three areas: reaction conditions, reagent quality, or the properties of the molecule you are trying to conjugate.

1. Suboptimal Reaction Conditions:

  • Incorrect pH: The reaction between an amine and an NHS ester is highly pH-dependent. The primary amine on the PEG needs to be deprotonated to be nucleophilic, which is favored at a pH above 7.0.[4]

  • Incompatible Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with your target molecule, significantly reducing the yield.[2][3]

  • Temperature and Time: Reactions may be too short or conducted at a temperature that is not optimal for the specific reactants.

2. Poor Reagent Quality or Handling:

  • Hydrolysis of the Activated Molecule (e.g., NHS Ester): NHS esters are highly susceptible to hydrolysis, especially at high pH and in aqueous solutions.[2][5] If the target molecule with the NHS ester has been improperly stored or handled, it may be inactive.

  • Degradation of this compound: While more stable than NHS esters, this compound should be stored correctly (typically at -5°C, dry, and protected from light) to ensure its integrity.[6]

  • Solvent Issues: If using an organic solvent like DMSO or DMF to dissolve reagents, ensure it is anhydrous and high-quality. Degraded DMF can contain amines that will react with NHS esters.[2][7]

3. Issues with the Target Molecule:

  • Low Reactivity: The activated group (e.g., NHS ester) on your target molecule may not be sufficiently reactive.

  • Steric Hindrance: The reaction site on the target molecule may be sterically hindered, preventing the bulky PEG chain from accessing it.

  • Low Concentration: Reactions performed at very low protein or reactant concentrations can be inefficient due to the competing hydrolysis of the NHS ester.[2] A protein concentration of at least 2 mg/mL is often recommended.[2]

Troubleshooting Guide: Optimizing Reaction Conditions

Q3: What are the optimal reaction conditions for achieving high conjugation yield?

Optimizing key reaction parameters is critical for success. The ideal conditions can vary depending on the specific molecules involved, but the following table provides a general starting point for the conjugation of this compound to an NHS-ester activated molecule.

ParameterRecommended RangeRationale & Key Considerations
pH 7.2 - 8.5A slightly basic pH ensures the primary amine on the PEG is deprotonated and nucleophilic.[2][8] However, pH > 8.5 significantly increases the rate of competing NHS ester hydrolysis, which can lower the yield.[4][8]
Buffer System Phosphate-buffered saline (PBS), HEPES, Bicarbonate, BorateThese buffers are non-reactive towards NHS esters. Crucially, avoid buffers containing primary amines like Tris or glycine. [2][3]
Temperature 4°C to Room Temperature (20-25°C)The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight.[2][7] Lower temperatures can help minimize the hydrolysis of sensitive NHS esters but will require a longer reaction time.[2]
Molar Ratio 5- to 20-fold molar excess of the limiting reagentThe optimal ratio depends on the number of available reaction sites and should be determined empirically. A molar excess of one reactant can help drive the reaction to completion.
Reactant Concentration > 2 mg/mL (for proteins)Higher concentrations favor the desired bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester.[2]
Q4: How do I properly prepare and handle the reagents?

Proper handling is essential to prevent reagent degradation, particularly of moisture-sensitive compounds like NHS esters.

  • Equilibration: Always allow reagent vials to equilibrate to room temperature before opening to prevent moisture from condensing inside.[9][10]

  • Stock Solutions: Prepare stock solutions of NHS-activated molecules in an anhydrous, amine-free solvent such as DMSO or DMF immediately before use.[2][7] Do not store NHS esters in aqueous solutions.[2]

  • Storage: Store this compound and any NHS-activated reagents desiccated at the recommended temperature (-5°C or -20°C) and protected from light.[6][11]

Experimental Protocols & Analysis

Protocol 1: General Conjugation of this compound to an NHS-Activated Protein

This protocol outlines a general procedure for conjugating this compound to a protein that has been activated with an NHS ester.

  • Buffer Exchange (if necessary): Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4). If the protein is in a buffer like Tris, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Protein Solution: Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the reaction buffer to a desired stock concentration (e.g., 10 mM).

  • Initiate Reaction: Add the desired molar excess of the this compound solution to the protein solution. Mix gently by pipetting or brief vortexing.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quench Reaction (Optional): To stop the reaction, a small molecule with a primary amine (e.g., 1 M Tris or glycine, final concentration ~50 mM) can be added to consume any remaining unreacted NHS esters.

  • Purification: Remove unreacted PEG and byproducts. Size Exclusion Chromatography (SEC) is highly effective for separating the larger PEGylated conjugate from the smaller, unreacted protein and PEG reagent.[12] Ion Exchange Chromatography (IEX) can also be used to separate species based on changes in surface charge after PEGylation.[12][13]

Q5: How can I analyze the results of my conjugation reaction?

Analysis is key to confirming conjugation and quantifying the yield.

  • SDS-PAGE: This is a common method to visualize the results. Successful PEGylation increases the molecular weight of the protein, causing it to migrate more slowly on the gel, resulting in a band shift upwards compared to the unmodified protein.[14]

  • Chromatography (SEC/IEX/RPC): Analytical chromatography techniques can separate and quantify the different species in the reaction mixture: the PEGylated conjugate, unreacted protein, and excess PEG.[15][16] This allows for a more precise determination of conjugation efficiency.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry provides a definitive measurement of the molecular weight of the conjugate, confirming the number of PEG chains attached to each protein molecule.[14]

Visualizing the Process

Workflow for this compound Conjugation

The following diagram illustrates a typical experimental workflow for a protein PEGylation experiment.

Caption: A standard workflow for this compound conjugation, from preparation to analysis.

Troubleshooting Decision Tree for Low Yield

If you are experiencing low yield, use this decision tree to diagnose the potential cause.

G start Low Conjugation Yield cond Check Reaction Conditions start->cond reagent Check Reagent Quality start->reagent mol Assess Target Molecule start->mol ph Is pH 7.2-8.5? cond->ph buffer Amine-free buffer? cond->buffer hydrolysis NHS-ester hydrolyzed? reagent->hydrolysis storage Stored correctly? reagent->storage accessible Site accessible? mol->accessible concentration Concentration >2mg/mL? mol->concentration fix_ph Adjust pH ph->fix_ph No fix_buffer Change Buffer (e.g., to PBS) buffer->fix_buffer No fix_reagent Use Fresh Reagent hydrolysis->fix_reagent Yes storage->fix_reagent No fix_conc Increase Concentration concentration->fix_conc No

Caption: A decision tree to systematically troubleshoot causes of low conjugation yield.

References

Technical Support Center: Optimizing Buffer Conditions for m-PEG24 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing buffer conditions for labeling reactions involving amine-reactive m-PEG24, such as m-PEG24-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind labeling with an m-PEG24-NHS ester?

The most common method for labeling proteins and other molecules with PEG is through the use of an N-hydroxysuccinimide (NHS) ester-activated PEG.[1] The NHS ester group readily reacts with primary amines (-NH2), which are found on the N-terminus of proteins and on the side chains of lysine (B10760008) residues.[2][3] This reaction, known as acylation, forms a stable and covalent amide bond, effectively conjugating the m-PEG24 to the target molecule.[3][4][5]

Q2: What is the optimal pH for conjugating m-PEG24-NHS ester to a primary amine?

The optimal pH for the reaction between an NHS ester and a primary amine is in the neutral to slightly basic range, typically between pH 7.0 and 8.5.[4][6][7] Many protocols recommend a pH of 7.2 to 8.0 for efficient conjugation.[6][8]

Q3: Why is the pH so critical? What is the trade-off involved?

The pH is critical because it governs a trade-off between two competing factors:

  • Amine Reactivity: For the reaction to occur, the primary amine on the target molecule must be in its unprotonated, nucleophilic form (-NH2). This is favored at a more basic (higher) pH. At a pH below 7.0, amines are more likely to be protonated (-NH3+), rendering them unreactive.[6][7]

  • NHS-Ester Stability: The NHS ester is susceptible to hydrolysis, a reaction with water that renders the PEG non-reactive.[6] The rate of this hydrolysis increases significantly as the pH rises.[6][7][8] Therefore, while a higher pH increases the reactivity of the target amine, it also decreases the stability and half-life of the m-PEG24-NHS ester.[6]

Q4: My target molecule has a carboxylic acid, and I want to label it with m-PEG24-NH2. Are the buffer conditions the same?

No, the conditions are different and require a two-step process. This reaction uses carbodiimide (B86325) chemistry (e.g., EDC) to activate the carboxylic acid.

  • Step 1 (Activation): The activation of the carboxyl group with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0. A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[7]

  • Step 2 (Conjugation): After activation, the pH is raised to 7.2-8.0 for the efficient reaction of the newly formed NHS-ester with the this compound.[6][7]

Q5: Which buffers are recommended for an m-PEG24-NHS ester labeling reaction?

It is crucial to use a buffer that does not contain primary amines.[3][9] Recommended buffers include:

  • Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.[7][9]

  • HEPES, Borate, or Carbonate/Bicarbonate buffers within the pH 7.2-8.5 range.[4][8][10]

Q6: Are there any buffers I should absolutely avoid during the labeling reaction?

Yes. Avoid buffers containing primary amines, such as Tris (Tris-buffered saline, TBS) or glycine (B1666218).[3][9][11] These buffer components will compete with your target molecule for reaction with the m-PEG24-NHS ester, significantly lowering your labeling efficiency.[3][11] Tris or glycine can, however, be used effectively to quench (stop) the reaction once it is complete.[8][9]

Q7: The m-PEG24-NHS ester is not soluble in my aqueous buffer. What should I do?

Many NHS-ester reagents have low water solubility.[8] The standard procedure is to first dissolve the m-PEG24-NHS ester in a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[3][8][9] This stock solution is then added to your protein solution in the aqueous buffer. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to avoid denaturing the protein.[12]

Data Presentation

Table 1: Effect of pH on NHS-Ester Stability

This table illustrates the relationship between pH and the hydrolytic half-life of a typical NHS ester. As pH increases, the stability of the NHS ester decreases dramatically.

pHTemperatureHalf-life of NHS-EsterCitation(s)
7.00°C4-5 hours[8]
8.04°C1 hour[11]
8.64°C10 minutes[8][11]
9.0Room Temp.< 9 minutes[1]

Table 2: Recommended Buffers for Amine-Reactive PEGylation

This table provides a summary of suitable buffers for the conjugation reaction.

Buffer NameRecommended pH RangeNotes
Phosphate-Buffered Saline (PBS)7.2 - 7.5Widely used, physiologically compatible.[7][9]
HEPES7.2 - 8.0Good buffering capacity in this range.
Borate Buffer8.0 - 9.0Effective at slightly more basic pH.[10]
Carbonate/Bicarbonate Buffer8.0 - 9.0Another option for reactions at slightly higher pH.[4][10]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

Possible CauseSuggested Solution(s)
Incorrect Buffer pH Verify the pH of your reaction buffer. Adjust to the optimal range of 7.2-8.5. At lower pH values, the target amines are protonated and non-reactive.[7]
Presence of Amine-Containing Buffers Ensure your buffer (e.g., PBS) does not contain primary amines like Tris or glycine. If necessary, exchange the protein into a fresh, amine-free buffer via dialysis or a desalting column before starting the reaction.[3][9]
Hydrolysis of m-PEG24-NHS Ester Prepare the PEG-NHS ester stock solution immediately before use. Do not store it in solution.[3] Perform the reaction at a lower temperature (4°C) for a longer duration (2 hours to overnight) to slow the rate of hydrolysis.[4]
Insufficient Molar Excess of PEG Reagent Increase the molar excess of the m-PEG24-NHS ester relative to the protein. A 20-fold molar excess is a common starting point for antibodies, but this may need to be optimized.[3]
Low Protein Concentration Labeling reactions are less efficient with dilute protein solutions. If possible, concentrate your protein sample before the reaction.[3]

Problem: Protein Precipitation During or After Labeling

Possible CauseSuggested Solution(s)
High Concentration of Organic Solvent Keep the volume of the organic solvent (DMSO/DMF) used to dissolve the PEG reagent to a minimum, ideally less than 10% of the total reaction volume.[12]
Protein Instability at Reaction pH The reaction pH may be close to the isoelectric point (pI) of your protein, causing it to be less soluble. If possible, perform the labeling at a pH that is further from the protein's pI while still being in the effective range. Alternatively, performing the reaction at 4°C can help maintain protein stability.[12]
Over-labeling of the Protein Excessive PEGylation can sometimes lead to aggregation. Reduce the molar excess of the m-PEG24-NHS ester in the reaction to achieve a lower degree of labeling.[12]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with m-PEG24-NHS Ester

This protocol provides a general guideline. The molar excess of the PEG reagent and reaction time may need to be optimized for your specific protein and desired degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M Phosphate, 0.15 M NaCl, pH 7.4)

  • m-PEG24-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation: Equilibrate the vial of m-PEG24-NHS ester to room temperature before opening to prevent moisture condensation.[3]

  • Protein Solution: Prepare your protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.[3]

  • PEG Stock Solution: Immediately before use, dissolve the m-PEG24-NHS ester in DMSO or DMF to create a 10 mM stock solution.[3] Do not store this solution.

  • Reaction: Add a calculated amount of the PEG stock solution to the protein solution. A 20-fold molar excess of PEG to protein is a common starting point.[3] Gently mix and ensure the final DMSO/DMF volume is <10% of the total.

  • Incubation: Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2 hours at 4°C.[3]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 25-50 mM. Incubate for an additional 15-30 minutes.[9][12]

  • Purification: Remove excess, unreacted PEG reagent and byproducts by using a desalting column or by dialyzing the sample against a suitable buffer.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup p1 Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) r1 Combine Reagents (Target: 20x molar excess PEG) p1->r1 p2 Prepare m-PEG24-NHS Stock Solution (e.g., 10mM in DMSO) p2->r1 r2 Incubate (30-60 min @ RT or 2h @ 4°C) r1->r2 c1 Quench Reaction (Add Tris or Glycine) r2->c1 c2 Purify Conjugate (Dialysis or Desalting Column) c1->c2

Caption: Experimental workflow for protein labeling with m-PEG24-NHS ester.

G start Low Labeling Efficiency q1 Is buffer amine-free (e.g., no Tris/Glycine)? start->q1 s1 Exchange protein into an amine-free buffer like PBS. q1->s1 No q2 Is pH in the 7.2-8.5 range? q1->q2 Yes a1_yes Yes a1_no No s2 Adjust buffer pH to 7.2-8.5. q2->s2 No q3 Was PEG-NHS reagent prepared fresh? q2->q3 Yes a2_yes Yes a2_no No s3 Prepare fresh PEG-NHS in DMSO/DMF immediately before use. q3->s3 No s4 Increase molar excess of PEG or run reaction at 4°C to slow hydrolysis. q3->s4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low PEGylation efficiency.

References

Technical Support Center: m-PEG24-NH2 Identification and Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the identification and removal of unreacted m-PEG24-NH2 from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. It is commonly used in bioconjugation and for creating PROTACs.[1][2] The removal of unreacted this compound is critical to ensure the purity of your final product. Residual PEG linker can interfere with downstream applications, complicate characterization, and potentially impact the efficacy and safety of therapeutic molecules.

Q2: What are the primary challenges in removing unreacted this compound?

The main challenge in removing unreacted this compound stems from its relatively small size and hydrophilic nature. These properties can make it difficult to separate from smaller biomolecules or peptides using traditional size-based methods alone. Additionally, its polarity can influence its behavior in different chromatographic systems.

Q3: What are the recommended methods for removing unreacted this compound?

The most effective methods for removing unreacted this compound depend on the properties of your target molecule. The primary techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Highly effective for separating molecules based on polarity.[][4][5][6][7]

  • Size Exclusion Chromatography (SEC): Useful for separating molecules based on size, particularly when there is a significant size difference between the PEGylated product and the unreacted PEG.[][8][9][10]

  • Solid-Phase Extraction (SPE): A rapid and efficient method for sample cleanup, particularly for removing polar impurities.[11][12]

  • Liquid-Liquid Extraction (LLE): Can be used to partition the unreacted PEG into an aqueous phase, separating it from a less polar product.[13][14][15][16]

Q4: How can I identify and quantify the amount of unreacted this compound in my sample?

Several analytical techniques can be used to identify and quantify residual this compound:

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is the most common method. By comparing the peak area of the unreacted PEG in your sample to a standard curve, you can quantify its concentration.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the presence of this compound by its specific mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic ethylene (B1197577) glycol protons of the PEG chain.

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of unreacted this compound.

Issue 1: Unreacted this compound is still present in the purified product.
Potential Cause Recommended Solution
Inadequate chromatographic resolution. RP-HPLC: Optimize the gradient steepness and organic solvent composition. Consider a different column chemistry (e.g., C18 vs. C4).[4][6] SEC: Ensure the column has the appropriate pore size for your molecules. A longer column or a slower flow rate can improve resolution.
Suboptimal SPE method. Method Development: Systematically evaluate different sorbent types (e.g., C18, mixed-mode), wash solutions, and elution solvents.[12] Loading Conditions: Ensure the sample is loaded under conditions that promote binding of either the product or the impurity.
Inefficient liquid-liquid extraction. pH Adjustment: If your product's solubility differs from this compound at a specific pH, exploit this for better separation. Multiple Extractions: Perform the extraction multiple times with fresh solvent to ensure complete removal.[13]
Issue 2: Low recovery of the desired PEGylated product.
Potential Cause Recommended Solution
Irreversible binding to the chromatography column. RP-HPLC: Adjust the mobile phase pH or use ion-pairing reagents. A shallower gradient may also help. SEC: Non-specific binding can sometimes occur. Adding a small amount of organic modifier or salt to the mobile phase can mitigate this.
Product precipitation on the column. Solubility: Ensure your product is soluble in the mobile phase. Decrease the sample concentration loaded onto the column.
Loss during SPE. Elution Strength: The elution solvent may not be strong enough to desorb your product from the sorbent. Increase the organic solvent concentration or try a different solvent.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using RP-HPLC

This protocol is suitable for the purification of PEGylated peptides and small proteins.

Materials:

  • C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.

  • Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Apply a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 220 nm and 280 nm. Unreacted this compound, lacking a strong chromophore, may be difficult to detect by UV alone. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer can be used for more sensitive detection.[5]

  • Fraction Collection: Collect fractions corresponding to the desired PEGylated product peak.

  • Analysis: Analyze the collected fractions for purity using an appropriate analytical method.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Removal

This protocol is a general guideline for cleaning up a reaction mixture containing a relatively non-polar product and the polar this compound impurity.

Materials:

  • C18 SPE cartridge

  • Methanol (B129727)

  • Water

  • Wash Solution: 5% Methanol in water

  • Elution Solution: Acetonitrile

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the sorbent to go dry.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., 5% methanol in water) and load it onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of the wash solution to remove the polar, unreacted this compound.

  • Elution: Elute the desired, more non-polar product with 3 mL of the elution solution.

  • Analysis: Analyze the eluted fraction for product recovery and purity.

Quantitative Data Summary

The following table provides typical performance characteristics for the described purification methods. Actual results may vary depending on the specific molecules involved.

Method Typical Purity Achieved Typical Recovery Scale Throughput
RP-HPLC >98%70-95%Analytical to PreparativeLow to Medium
SEC 90-98%80-99%Analytical to ProcessMedium
SPE 85-95%>90%Microgram to GramHigh
LLE 80-90%>90%Milligram to KilogramHigh

Experimental Workflows

experimental_workflow cluster_purification Purification Workflow start Crude Reaction Mixture rp_hplc Reverse-Phase HPLC start->rp_hplc Select Method sec Size Exclusion Chromatography start->sec Select Method spe Solid-Phase Extraction start->spe Select Method lle Liquid-Liquid Extraction start->lle Select Method analysis Purity Analysis (HPLC, MS) rp_hplc->analysis sec->analysis spe->analysis lle->analysis analysis->start Purity <95% (Re-purify) pure_product Purified Product analysis->pure_product Purity >95%

Caption: General workflow for the purification of a PEGylated product and removal of unreacted this compound.

analytical_workflow cluster_analysis Analytical Workflow sample Purified Fraction hplc Analytical RP-HPLC (UV/ELSD) sample->hplc ms LC-MS Analysis sample->ms nmr NMR Spectroscopy sample->nmr quantify Quantify Residual This compound hplc->quantify ms->quantify nmr->quantify report Purity Report quantify->report

Caption: Workflow for the analytical identification and quantification of unreacted this compound.

References

stability issues of m-PEG24-NH2 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of m-PEG24-NH2 in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it commonly used for?

A1: this compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative with a methoxy (B1213986) group at one end and a primary amine group at the other, connected by a 24-unit ethylene (B1197577) glycol chain. It is widely used in bioconjugation, drug delivery, and nanotechnology. Its primary function is to act as a linker, covalently attaching to molecules or surfaces to improve solubility, stability, and pharmacokinetic properties, a process known as PEGylation.[1]

Q2: What are the primary degradation pathways for this compound in solution?

A2: The two main degradation pathways for PEG compounds like this compound are oxidative degradation and hydrolysis.

  • Oxidative Degradation: This is the most significant pathway for PEG degradation. The polyethylene glycol chain is susceptible to attack by reactive oxygen species (ROS), which can be initiated by heat, light, and transition metal ions.[2][3] This process can lead to chain scission, resulting in the formation of impurities such as formaldehyde (B43269) and formic acid.[2]

  • Hydrolysis: The ether bonds that make up the PEG backbone are generally stable against hydrolysis under most experimental conditions.[2] However, if the this compound is conjugated to another molecule via a linkage such as an ester, that linkage may be susceptible to hydrolysis, especially at non-neutral pH.[2][3]

Q3: Which factors have the most significant impact on the stability of this compound solutions?

A3: Several factors can influence the stability of this compound in solution:

  • Temperature: Higher temperatures accelerate the rate of degradation.[4][5] For optimal stability, it is recommended to store solutions at low temperatures.

  • pH: Extreme pH values can affect the stability of molecules conjugated to the PEG linker.[2] For many applications, maintaining a pH between 6.5 and 8.5 is recommended.[2]

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation.[2][4]

  • Light: Exposure to light, particularly UV light, can induce photo-oxidation.[2][4]

  • Metal Ions: Transition metal ions can catalyze oxidative degradation.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Problem Potential Cause Suggested Solution
Precipitation or aggregation of this compound solution. 1. Poor solubility in the chosen solvent. 2. Incorrect buffer composition or pH. 3. Degradation leading to insoluble byproducts.1. Ensure the this compound is fully dissolved; gentle warming or sonication may help. 2. Verify that the buffer pH and composition are appropriate for your application. 3. Filter the solution through a 0.22 µm filter to remove particulates.
Inconsistent results in conjugation reactions. 1. Degradation of the amine-reactive group on this compound. 2. Use of buffers containing primary amines (e.g., Tris), which compete with the desired reaction.[6]1. Use freshly prepared this compound solutions for conjugation. 2. Avoid using buffers that contain primary amines. Opt for buffers like phosphate, HEPES, or borate.
Appearance of unexpected peaks in HPLC analysis. 1. Oxidative degradation of the PEG chain leading to fragmentation. 2. Formation of aggregates.1. De-gas buffers to remove dissolved oxygen. 2. Consider adding a chelating agent like EDTA to scavenge trace metal ions.[2] 3. Analyze the sample using size-exclusion chromatography (SEC) to identify aggregation.
Loss of biological activity of a PEGylated conjugate. 1. Degradation of the PEG linker or the conjugated molecule. 2. Instability of the linkage between the PEG and the molecule.1. Analyze the integrity of the conjugate using SDS-PAGE or size-exclusion chromatography (SEC). 2. Assess the stability of the unconjugated molecule under the same conditions. 3. If using a hydrolytically labile linker, consider adjusting the pH of the solution to be closer to neutral.[2]

Experimental Protocols

General Protocol for a Stability Study of this compound in a Specific Solvent

This protocol outlines a general approach to assess the stability of this compound under defined conditions.

1. Materials:

  • This compound

  • Solvent of interest (e.g., water, PBS, DMSO)

  • Analytical instruments (e.g., HPLC-SEC, HPLC-RP, Mass Spectrometer)

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Aliquoting: Aliquot the solution into several vials to avoid repeated freeze-thaw cycles of the bulk solution.

  • Storage Conditions: Store the aliquots under the desired conditions to be tested (e.g., different temperatures: -20°C, 4°C, 25°C; protected from light vs. exposed to light).

  • Time Points: Define the time points for analysis (e.g., 0, 1 week, 2 weeks, 4 weeks, 8 weeks).

  • Sample Analysis: At each time point, analyze an aliquot using appropriate analytical techniques:

    • Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): To detect the formation of aggregates or fragments.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To monitor the appearance of degradation products.

    • Mass Spectrometry (e.g., LC-MS, MALDI-TOF): To identify the mass of the parent compound and any degradation products.

  • Data Analysis: Compare the analytical data from each time point to the initial (time 0) data to assess the extent of degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Temperature Duration Additional Precautions
Solid2-8°CUp to 2 yearsDesiccate, protect from light.[7]
In Solvent-20°CUp to 1 monthProtect from light.[8]
In Solvent-80°CUp to 6 monthsProtect from light.[8]
Table 2: Factors Influencing this compound Stability in Solution
Factor Effect on Stability Recommendation
High TemperatureIncreases degradation rate[4][5]Store at recommended low temperatures (-20°C or -80°C).
Extreme pHCan hydrolyze linkers in conjugates[2]Maintain pH between 6.5 and 8.5 for most applications.[2]
OxygenPromotes oxidative degradation[2][4]Use degassed buffers; consider storing under an inert gas (e.g., argon).
Metal IonsCatalyze oxidation[2]Use high-purity water and reagents; consider adding a chelator like EDTA.
LightCan induce photo-oxidation[2][4]Protect solutions from light using amber vials or by wrapping vials in foil.

Visualizations

Experimental_Workflow_for_Stability_Study cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_evaluation Evaluation prep Prepare this compound Stock Solution aliquot Aliquot into Vials prep->aliquot storage Store at Different Conditions (T, Light) aliquot->storage analysis Analyze Aliquots (HPLC, MS) storage->analysis t = 0, 1, 2, 4... weeks evaluation Compare Data to Time 0 & Assess Degradation analysis->evaluation

Caption: Workflow for a typical this compound stability study.

Logical_Relationship_of_Degradation_Factors cluster_factors Influencing Factors cluster_pathways Degradation Pathways cluster_outcomes Potential Outcomes PEG_NH2 This compound Stability Temp Temperature PEG_NH2->Temp pH pH PEG_NH2->pH Oxygen Oxygen PEG_NH2->Oxygen Light Light PEG_NH2->Light MetalIons Metal Ions PEG_NH2->MetalIons Oxidation Oxidative Degradation Temp->Oxidation Hydrolysis Hydrolysis of Conjugate Linkage pH->Hydrolysis Oxygen->Oxidation Light->Oxidation MetalIons->Oxidation Fragmentation Chain Scission/ Fragmentation Oxidation->Fragmentation Impurities Formation of Impurities (e.g., Formic Acid) Oxidation->Impurities Hydrolysis->Fragmentation Aggregation Aggregation Fragmentation->Aggregation

Caption: Factors influencing this compound degradation pathways.

References

side reactions of m-PEG24-NH2 with functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG24-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for using this reagent in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing common side reactions and other issues encountered during conjugation.

Section 1: General FAQs - Storage, Handling, and Properties

This section covers the fundamental questions about this compound.

Q1: How should I properly store and handle this compound? Solid this compound should be stored at -20°C to -5°C, protected from sunlight, and kept in a dry environment to prevent degradation and maintain reactivity.[1][2][3] For creating stock solutions, use an anhydrous solvent such as DMSO or DMF, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[4] Aqueous solutions of amine-containing PEGs should be prepared fresh before use.

Q2: What is the primary application of this compound? this compound is a PEG-based linker primarily used in bioconjugation, drug delivery, and nanotechnology.[1][4] Its terminal primary amine group (-NH2) is nucleophilic and serves as a reactive site for covalently attaching the PEG chain to other molecules, a process known as PEGylation.[5] This modification can improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules like proteins, peptides, and nanoparticles.[6] It is also used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][7]

Q3: Why is controlling the reaction pH so critical when using this compound? The reactivity of the primary amine on this compound is highly pH-dependent. The amine group must be in its deprotonated, nucleophilic state (-NH2) to react effectively, rather than its protonated, non-nucleophilic ammonium (B1175870) state (-NH3+).

  • For reactions with NHS esters: A pH of 7.0-8.5 is optimal to ensure the amine is sufficiently deprotonated for nucleophilic attack while minimizing hydrolysis of the NHS ester.[8][9]

  • For reductive amination with aldehydes/ketones: The reaction to form the initial imine (Schiff base) is often fastest around pH 5. At lower pH, the amine becomes fully protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the necessary protonation steps.[10]

Section 2: Troubleshooting Guide - Reactions with Carboxyl Groups (-COOH)

The most common use of this compound is its conjugation to carboxylic acids to form a stable amide bond, typically using carbodiimide (B86325) chemistry (EDC/NHS).

Q1: My conjugation yield is very low when reacting this compound with a carboxylated molecule using EDC/NHS. What went wrong?

Low conjugation efficiency is a frequent issue that can be traced to several factors. The most common culprits are the reaction buffer, reagent quality, and reaction conditions.[8]

Troubleshooting Steps:

  • Verify Your Buffer System: The presence of competing primary amines in your buffer is a primary cause of failure.

    • Problem: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with this compound for reaction with the activated carboxylic acid, drastically reducing your yield.[8]

    • Solution: Perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS) or MES.[8][11]

  • Check Reagent Quality and Stoichiometry:

    • Problem: EDC and NHS are moisture-sensitive and can degrade over time. Using old or improperly stored reagents will result in poor activation of the carboxyl group.

    • Solution: Use fresh, high-quality EDC and NHS. For a typical two-step reaction, first activate the carboxyl group using a molar ratio of 1:2:2 (Carboxyl:EDC:NHS) for 15-30 minutes at room temperature. Then, add this activated solution to the this compound.[8] The optimal molar ratio of PEG to your molecule should be determined empirically, but a starting point of a 10-fold molar excess of PEG is common.[8]

  • Optimize Reaction pH:

    • Problem: The reaction has two distinct pH optima. Carboxyl activation with EDC is most efficient at pH 4.5-7.2, while the subsequent reaction of the NHS-activated ester with the amine is best at pH 7-8.[8]

    • Solution: For maximum efficiency, perform a two-step reaction. First, activate the carboxyl group in a buffer at pH ~6.0 (e.g., MES). Then, add the this compound and adjust the pH to 7.5-8.0 (e.g., with PBS or borate (B1201080) buffer) for the conjugation step.

Q2: I'm observing aggregation of my protein after PEGylation. How can I prevent this?

Aggregation can occur if the PEGylation is too extensive or if it modifies critical residues, altering the protein's surface charge and solubility.[8]

Solutions:

  • Optimize Molar Ratio: Reduce the molar excess of the this compound reagent. A high degree of PEGylation can lead to aggregation.[8]

  • Control Reaction Time and Temperature: Perform the reaction at 4°C overnight instead of room temperature for 1-2 hours. Slower reaction kinetics can sometimes lead to a more controlled, homogeneous product.[8]

  • Add Excipients: Including stabilizing excipients like arginine or glycerol (B35011) in the reaction buffer can sometimes help prevent aggregation.

Quantitative Data: pH Optimization for Amine Reactions
Functional Group TargetReaction TypeOptimal pH RangeComments
Carboxylic Acid (-COOH)EDC/NHS AmidationActivation: 4.5-7.2Conjugation: 7.0-8.5A two-step reaction with pH adjustment is often optimal.[8]
Aldehyde/Ketone (-CHO)Reductive AminationSchiff Base Formation: ~5.0Reduction: 6.0-7.5pH must be high enough for a free amine but low enough for acid catalysis.[10]
NHS EsterAcylation7.0-8.5Balances amine reactivity with ester hydrolysis.[9]
MaleimideMichael Addition (via Thiol)6.5-7.5This is a reaction of a thiol, not the amine, but relevant in bifunctional systems.[9]

Visualization: Troubleshooting Low Yield in EDC/NHS Conjugation

G start Low Conjugation Yield with this compound check_buffer Is an amine-free buffer (e.g., PBS, MES) being used? start->check_buffer check_reagents Are EDC/NHS reagents fresh and non-hydrolyzed? check_buffer->check_reagents Yes fix_buffer Action: Perform buffer exchange to remove Tris, glycine, etc. check_buffer->fix_buffer No check_ph Is the reaction pH optimized for both steps? check_reagents->check_ph Yes fix_reagents Action: Use fresh, anhydrous EDC and NHS. check_reagents->fix_reagents No check_ratio Is the molar ratio of PEG to substrate optimized? check_ph->check_ratio Yes fix_ph Action: Use a 2-step reaction. pH 6.0 for activation, pH 7.5-8.0 for conjugation. check_ph->fix_ph No fix_ratio Action: Titrate molar ratio. Start with 10:1 (PEG:Substrate) and test lower/higher ratios. check_ratio->fix_ratio No success Yield Likely to Improve check_ratio->success Yes buffer_yes Yes buffer_no No reagents_yes Yes reagents_no No ph_yes Yes ph_no No ratio_yes Yes ratio_no No fix_buffer->success fix_reagents->success fix_ph->success fix_ratio->success

Caption: Troubleshooting workflow for low yield in this compound and carboxyl conjugation.

Section 3: Troubleshooting Guide - Reactions with Aldehyde & Ketone Groups

This compound can react with aldehydes or ketones via reductive amination to form a stable secondary amine linkage. This is a two-step process: (1) formation of a reversible imine (Schiff base), followed by (2) reduction to a stable amine.

Q1: My reductive amination reaction is inefficient. What are the common failure points?

Troubleshooting Steps:

  • pH Control is Paramount: The formation of the imine intermediate is the rate-limiting step and is highly pH-sensitive.

    • Problem: If the pH is too low (<4), the amine on the PEG will be protonated (-NH3+) and non-nucleophilic. If the pH is too high (>6), there isn't enough acid to catalyze the removal of water.[10]

    • Solution: Maintain the reaction pH between 4.5 and 6.0 for the initial imine formation.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine and not the starting aldehyde/ketone.

    • Problem: Using a strong, non-selective reducing agent like sodium borohydride (B1222165) (NaBH4) can reduce the starting aldehyde/ketone before it has a chance to form the imine.

    • Solution: Use a milder, imine-selective reducing agent such as sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). These agents are more reactive towards the protonated imine than the carbonyl group.[12]

  • Reversibility of the Schiff Base:

    • Problem: The initial imine formation is reversible and can hydrolyze back to the starting materials, especially in the presence of excess water.[10]

    • Solution: Add the reducing agent to the reaction mixture along with the PEG and aldehyde/ketone. This drives the reaction forward by immediately converting the imine intermediate into the stable amine product.

Visualization: Reductive Amination Pathway and Side Reaction

G cluster_main Desired Pathway: Reductive Amination cluster_side Side Reaction: Hydrolysis R_CHO R-CHO (Aldehyde) Schiff R-CH=N-PEG24 (Unstable Schiff Base) R_CHO->Schiff + H+ / - H2O (pH 4.5-6.0) PEG_NH2 This compound Final R-CH2-NH-PEG24 (Stable Amine Conjugate) Schiff->Final + NaCNBH3 Schiff_side R-CH=N-PEG24 (Unstable Schiff Base) Schiff->Schiff_side Reversible Equilibrium R_CHO_side R-CHO Schiff_side->R_CHO_side + H2O / - H+ PEG_NH2_side This compound

Caption: Reaction pathway for reductive amination vs. hydrolysis of the Schiff base intermediate.

Section 4: FAQs - Potential Side Reactions with Other Functional Groups

Q1: Can this compound react with hydroxyl (-OH) groups? No, a direct reaction is not feasible under standard bioconjugation conditions. Both the amine and hydroxyl groups are nucleophiles and will not react with each other.[13][14] To conjugate this compound to a hydroxyl group, one of the groups must first be activated or converted into a different functional group. For example, the hydroxyl group could be activated, or the amine on the PEG could be reacted with a bifunctional linker that carries a hydroxyl-reactive group.

Q2: Can this compound react with thiol (-SH) groups? No, the primary amine of this compound does not react directly with thiol groups.[15] However, issues can arise in two scenarios:

  • Competing Reactions: If you are using a heterobifunctional PEG that has both an amine and a thiol-reactive group (e.g., a maleimide), free thiols from reducing agents like DTT in your buffer can compete with the target thiol on your molecule.[11]

  • Dimerization: In bifunctional PEG linkers containing a free thiol (e.g., HS-PEG-NH2), the thiol group itself can be highly reactive and may form disulfide bonds (dimers) if not handled properly, reducing the availability of the free thiol for conjugation.[16][17]

Section 5: Experimental Protocols

Protocol 1: General Two-Step EDC/NHS Conjugation to a Carboxyl Group

This protocol is a starting point and should be optimized for your specific molecule.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer (or PBS), pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • This compound

  • Your carboxyl-containing molecule (e.g., protein)

Procedure:

  • Molecule Preparation: Ensure your molecule is in the Activation Buffer. If it's in an amine-containing buffer like Tris, perform a buffer exchange using a desalting column or dialysis.[8]

  • Reagent Preparation: Prepare fresh solutions of EDC and NHS in anhydrous DMSO or water immediately before use. Prepare a solution of this compound in Activation Buffer.

  • Carboxyl Activation: a. Add EDC and NHS to your molecule solution. A common starting molar ratio is a 2-5 fold excess of EDC/NHS over available carboxyl groups.[8] b. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction: a. Add the this compound solution to the activated molecule. A starting molar excess of 10-20 fold PEG over your molecule is recommended.[11] b. Immediately adjust the pH of the reaction mixture to 7.5 using the Conjugation Buffer. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. This will hydrolyze any remaining active NHS esters.

  • Purification: Remove excess PEG and byproducts using a suitable method such as Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[18]

Protocol 2: Analysis of PEGylation Efficiency by SDS-PAGE

A simple way to visualize the result of protein PEGylation is by SDS-PAGE.

Procedure:

  • Collect samples from your reaction at different time points (e.g., 0 hr, 1 hr, 2 hr) and a final sample after quenching.

  • Mix the samples with SDS-PAGE loading buffer (with a reducing agent like DTT if needed).

  • Load the samples onto a polyacrylamide gel, alongside a lane with the unmodified protein as a control.

  • Run the gel according to standard procedures.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: The PEGylated protein will have a higher molecular weight than the unmodified protein. You should observe a shift in the band to a higher position on the gel. The intensity of the new, higher-molecular-weight band(s) relative to the original band provides a qualitative measure of conjugation efficiency. Multiple bands may indicate different degrees of PEGylation (e.g., 1 PEG, 2 PEGs attached).

Visualization: Buffer Selection Guide for Amine Conjugation

G start Planning a reaction with this compound? target What is the target functional group? start->target carboxyl -COOH (Carboxylic Acid) target->carboxyl aldehyde -CHO (Aldehyde) target->aldehyde nhs -NHS Ester target->nhs good_buffers Recommended Buffers: PBS, MES, HEPES carboxyl->good_buffers bad_buffers AVOID Buffers with Primary Amines: Tris, Glycine carboxyl->bad_buffers aldehyde->good_buffers aldehyde->bad_buffers nhs->good_buffers nhs->bad_buffers

Caption: Decision guide for selecting appropriate buffers for this compound reactions.

References

improving the efficiency of m-PEG24-NH2 bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG24-NH2 bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a PEG-based linker molecule used in bioconjugation.[1][2] It contains a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain with 24 PEG units and a terminal primary amine group (-NH2). This structure makes it a valuable tool for modifying proteins, peptides, and other molecules. The PEG chain increases the hydrodynamic size, which can prolong the in vivo circulation time of therapeutic proteins.[3][4] The terminal amine group allows for covalent attachment to other molecules, often through amide bond formation with carboxylic acids or activated esters like NHS esters.[5][6] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2]

Q2: What are the main challenges in this compound bioconjugation?

A2: Researchers may encounter several challenges during this compound bioconjugation, including:

  • Low conjugation efficiency: This can be due to suboptimal reaction conditions, steric hindrance, or inactivation of the PEG reagent or the target molecule.

  • Heterogeneity of the final product: The reaction can result in a mixture of unreacted protein, mono-PEGylated protein, and multi-PEGylated species.[7] Separating these different forms can be challenging.[8]

  • Loss of biological activity: The attachment of the PEG chain can sometimes interfere with the active site or binding domains of the protein, leading to reduced efficacy.[9][10]

  • Purification difficulties: Separating the desired PEGylated conjugate from unreacted starting materials and byproducts requires effective purification strategies.[8][]

  • Immunogenicity: Although PEG is generally considered to have low immunogenicity, there have been reports of anti-PEG antibodies, which can lead to accelerated clearance of the PEGylated therapeutic.[9][10][12]

Troubleshooting Guide

Low Conjugation Efficiency

Q3: My this compound conjugation yield is very low. What are the possible causes and how can I improve it?

A3: Low conjugation yield is a common issue. Here are several factors to consider and troubleshoot:

  • Suboptimal pH: The pH of the reaction is critical for efficient coupling. For reactions involving the amine group of this compound with an NHS ester, a pH range of 7.0-9.0 is generally recommended.[5][6] For carbodiimide-mediated coupling (e.g., with EDC) of the amine to a carboxylic acid, the activation step with EDC and NHS is most efficient at pH 4.5-7.2, while the subsequent reaction with the amine is more efficient at a slightly higher pH (7.2-7.5).[13][14]

  • Reagent Quality and Storage: this compound and associated coupling reagents (like NHS esters and EDC) are sensitive to moisture.[6][15] Ensure they are stored properly at -20°C with a desiccant and equilibrated to room temperature before opening to prevent condensation.[6][15] Prepare solutions of these reagents immediately before use, as their reactive groups can hydrolyze quickly.[6][15]

  • Molar Ratio of Reactants: The molar ratio of the PEG reagent to the target molecule can significantly impact the reaction efficiency. A molar excess of the PEG reagent is often used to drive the reaction to completion. For protein modification, a 20-fold molar excess of an NHS-activated PEG reagent is a common starting point.[15] However, this may need to be optimized for your specific application to balance yield with the degree of PEGylation.

  • Reaction Time and Temperature: Incubation times can range from 30 minutes to overnight, depending on the reactivity of the components.[5][6][16] Reactions are typically performed at room temperature or on ice.[6][15][16] Longer incubation times or higher temperatures may increase yield but can also lead to degradation of sensitive biomolecules.

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the this compound for reaction with your target molecule.[6][15] Phosphate-buffered saline (PBS) or MES buffer are common choices.[14][16]

ParameterAmine Coupling to NHS EsterAmine Coupling to Carboxylic Acid (with EDC/NHS)
pH 7.0 - 9.0[5][6]Activation: 4.5 - 7.2; Conjugation: 7.2 - 7.5[13][14]
Buffer Amine-free (e.g., PBS)[6][15]Activation: MES; Conjugation: PBS[14][16]
Molar Excess of PEG 10 to 20-fold[16]2 to 20-fold (empirical)
Temperature Room Temperature or 4°C[16]Room Temperature[5][16]
Reaction Time 30 minutes - 2 hours[15][16]2 hours - 12 hours[16][17]
Product Heterogeneity

Q4: How can I control the degree of PEGylation and reduce the formation of multi-PEGylated species?

A4: Controlling the stoichiometry of PEGylation is crucial for obtaining a homogeneous product. Here are some strategies:

  • Optimize Molar Ratio: Carefully titrate the molar ratio of the this compound reagent to your target molecule. Lowering the molar excess of the PEG reagent can reduce the extent of multi-PEGylation.

  • Site-Specific Conjugation: If possible, utilize site-specific conjugation techniques. For example, if your protein has a single reactive site you wish to target, you can exploit differences in pKa. N-terminal α-amino groups have a lower pKa (around 7.6-8.0) than the ε-amino groups of lysine (B10760008) residues (pKa 10.0-10.2).[7] Performing the reaction at a lower pH can favor N-terminal PEGylation.[7]

  • Solid-Phase PEGylation: Immobilizing the protein on a solid support, such as an ion-exchange resin, can improve the specificity of mono-PEGylation compared to liquid-phase reactions.[7]

Purification of PEGylated Conjugates

Q5: What are the best methods to purify my this compound conjugate?

A5: The choice of purification method depends on the properties of your conjugate and the impurities you need to remove. A multi-step purification strategy is often necessary.

  • Size Exclusion Chromatography (SEC): SEC is highly effective for separating PEGylated proteins from unreacted native proteins and low molecular weight by-products.[8][] The addition of the PEG chain increases the hydrodynamic radius of the protein, causing it to elute earlier from the column.[]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin.[8][] This can be used to separate different degrees of PEGylation and even positional isomers.[] Cation exchange chromatography (CEX) is often a starting point for purification.[3][4]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. It can be a useful polishing step after IEX to achieve higher purity.[3][4]

  • Reverse Phase Chromatography (RPC): RPC is particularly useful for the purification of PEGylated peptides and small proteins, and can be used on an analytical scale to identify PEGylation sites and separate positional isomers.[]

TechniquePrincipleEffective for SeparatingAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Size and shape[]PEGylated vs. native protein, unreacted PEG[8][]High resolution for size differencesLimited capacity, may not separate isomers
Ion Exchange Chromatography (IEX) Net charge[]Different degrees of PEGylation, positional isomers[8][]High capacity, good resolution for low PEGylationEffectiveness decreases with higher PEGylation[8]
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity[]Polishing step after IEX[3][4]Complementary to IEX[]Lower capacity, poorer resolution for adjacent peaks[]
Reverse Phase Chromatography (RPC) Polarity/Hydrophobicity[]Peptides, small proteins, positional isomers (analytical)[]High resolution for small moleculesMay denature some proteins

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein via NHS Ester Chemistry

This protocol assumes you are starting with a protein containing accessible primary amines and an NHS-ester activated molecule to be conjugated to the this compound.

  • Protein Preparation:

    • Dissolve 1-10 mg of your protein in 0.5-2 mL of an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.[6]

    • If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using dialysis or a desalting column.[6]

  • This compound and NHS-Ester Reagent Preparation:

    • Equilibrate the vials of this compound and the NHS-ester reagent to room temperature before opening.[6]

    • Immediately before use, prepare a 10 mM stock solution of each reagent in a water-miscible organic solvent like DMSO or DMF.[6] Do not store these solutions as the NHS-ester is prone to hydrolysis.[6]

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the dissolved NHS-ester reagent to the this compound solution and incubate for 30-60 minutes at room temperature to form the m-PEG24-NH-conjugate.

    • Add the activated PEG solution to your protein solution. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.[15]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[16]

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris buffer, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein conjugate using SEC to remove unreacted PEG and quenching reagents, followed by IEX or HIC for further purification if necessary.[3][4][8][]

Protocol 2: General Procedure for this compound Conjugation to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry

  • Reagent Preparation:

    • Dissolve the carboxylic acid-containing molecule in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[16]

    • Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.[16]

  • Activation of Carboxylic Acid:

    • Add a 50-fold molar excess of NHS to the carboxylic acid solution.[16]

    • Add a 50-fold molar excess of EDC to the solution.[16]

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Dissolve the this compound in a conjugation buffer (e.g., PBS, pH 7.2-7.5).[16]

    • Add the this compound solution to the activated carboxylic acid mixture. A 2-fold molar excess of the amine is a good starting point.[17]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[16]

  • Purification:

    • Purify the conjugate using appropriate chromatographic techniques such as SEC or RPC to remove excess reagents and byproducts.[8][]

Visualizations

experimental_workflow_nhs cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Mix Mix Reactants (pH 7.2-7.5) Protein->Mix mPEG_NHS m-PEG24-NH-Activated Ester (Freshly Prepared) mPEG_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris) Incubate->Quench SEC Size Exclusion Chromatography Quench->SEC IEX Ion Exchange Chromatography SEC->IEX Analysis Characterize Final Product IEX->Analysis

Caption: Workflow for this compound conjugation via NHS ester chemistry.

troubleshooting_logic cluster_reaction_conditions Reaction Conditions cluster_reagents Reagent Quality cluster_purification_issues Purification & Analysis Start Low Conjugation Efficiency pH Check pH (Amine-NHS: 7-9) (EDC/NHS: 4.5-7.5) Start->pH MolarRatio Optimize Molar Ratio (Increase PEG excess) Start->MolarRatio TimeTemp Adjust Incubation Time/Temperature Start->TimeTemp Buffer Ensure Amine-Free Buffer (e.g., PBS) Start->Buffer Storage Verify Proper Storage (-20°C, desiccated) Start->Storage FreshPrep Use Freshly Prepared Reagent Solutions Start->FreshPrep Purification Optimize Purification (SEC, IEX) Start->Purification Analysis Confirm Conjugation (SDS-PAGE, MS) Start->Analysis

Caption: Troubleshooting logic for low this compound conjugation efficiency.

References

Technical Support Center: Purifying m-PEG24-NH2 Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG24-NH2 modified proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying proteins modified with this compound?

A1: The PEGylation process often results in a complex mixture of products.[] Key challenges include:

  • Product Heterogeneity: The reaction mixture typically contains the desired mono-PEGylated protein, unreacted native protein, excess PEG reagent, and often di-, or multi-PEGylated species.[]

  • Positional Isomers: The this compound can react with different primary amines (e.g., lysine (B10760008) residues, N-terminus) on the protein surface, creating multiple positional isomers with potentially different biological activities.[][2]

  • Similar Physicochemical Properties: The various species in the mixture can have very similar properties, making separation difficult. For example, the addition of a neutral PEG chain may only slightly alter the protein's overall charge or hydrophobicity.[3]

  • Reduced Binding Capacity on Resins: The attached PEG chain can sterically hinder the protein's interaction with chromatography resins, leading to a significant decrease in dynamic binding capacity, especially in ion-exchange chromatography.[4]

Q2: Which chromatography techniques are most effective for purifying this compound modified proteins?

A2: A multi-step chromatography approach is often necessary. The most common techniques are:

  • Ion-Exchange Chromatography (IEX): IEX is a powerful technique for separating molecules based on charge.[] The attachment of a neutral this compound chain shields the protein's surface charges, causing the PEGylated protein to elute at a different salt concentration than the native protein.[][3] This method can be very effective at separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and can sometimes even resolve positional isomers.[][5]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[] Since PEGylation significantly increases the size of the protein, SEC is excellent for removing unreacted, smaller molecules like the PEG reagent and can also separate the native protein from the larger PEGylated conjugate.[][6]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. While less common than IEX or SEC for this purpose, it can be a valuable orthogonal technique, particularly when IEX fails to provide adequate resolution.[][7] The PEG chain can alter the protein's surface hydrophobicity, enabling separation.[7]

  • Reverse Phase Chromatography (RPC): Typically used for analytical purposes, RPC can be effective at separating positional isomers due to its high resolving power.[][3] However, the use of organic solvents may cause protein denaturation, making it less suitable for preparative purification.[8]

Q3: How can I analyze the purity and composition of my PEGylated protein sample?

A3: Several analytical techniques are essential for characterizing the outcome of your purification:

  • SDS-PAGE: A simple and quick method to visualize the reaction mixture. PEGylated proteins will show a significant increase in apparent molecular weight compared to the native protein.

  • Size Exclusion Chromatography (SEC-HPLC): An excellent method for quantifying the relative amounts of native, mono-PEGylated, and multi-PEGylated species, as well as aggregates.[9][10]

  • Ion-Exchange Chromatography (IEX-HPLC): Provides high-resolution separation and can be used to assess the purity and identify different PEGylated isoforms.[5][9]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the precise molecular weight of the conjugates, thereby determining the exact number of attached PEG chains.[11][12]

  • Capillary Electrophoresis (CE): Offers very high resolution and can separate positional isomers that are often difficult to resolve by HPLC.[][2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Issue 1: Low Yield of Mono-PEGylated Protein
Potential Cause Troubleshooting Step Rationale
Suboptimal Reaction Conditions Optimize the molar ratio of this compound to protein, pH, temperature, and reaction time.The stoichiometry of the reaction directly impacts the distribution of PEGylated species. A lower PEG-to-protein ratio may favor mono-PEGylation.
Poor Separation Resolution Employ a multi-modal chromatography strategy. For example, use IEX followed by SEC.Combining techniques that separate based on different principles (charge, then size) provides orthogonal separation and improves purity.[]
Loss of Product on Column Check for non-specific binding. Modify buffer conditions (e.g., change pH, salt concentration, or add mild detergents).The PEGylated protein might be interacting with the column matrix in an unintended way. Adjusting the mobile phase can mitigate these interactions.
Aggregation Analyze samples by SEC to detect aggregates. If present, consider adding excipients like arginine or polysorbate to buffers to improve solubility.PEGylation can sometimes induce aggregation. Maintaining protein stability throughout the purification process is critical for yield.[8]
Issue 2: Contamination with Unreacted Native Protein
Potential Cause Troubleshooting Step Rationale
Co-elution in SEC Ensure the chosen SEC column has the appropriate fractionation range to resolve the native and PEGylated forms.The size difference must be sufficient for the column to separate the species effectively.[6] A longer column or slower flow rate can sometimes improve resolution.
Insufficient Resolution in IEX Optimize the gradient slope. A shallower gradient can improve the separation between the native and PEGylated protein peaks.The charge shielding by the PEG chain causes the PEGylated protein to bind less tightly to the IEX resin.[3][4] A shallow gradient provides more column volumes to resolve species with small differences in charge.
Overloading the Column Reduce the amount of protein loaded onto the column.Overloading leads to peak broadening and poor separation. Operating well below the column's dynamic binding capacity is crucial for resolution.
Issue 3: Presence of Multiple PEGylated Species (di-, tri-, etc.)
Potential Cause Troubleshooting Step Rationale
High Molar Excess of PEG Reagent Reduce the molar ratio of this compound to protein in the initial reaction.A high excess of the PEGylating agent drives the reaction towards multi-PEGylation. Reducing it favors the formation of mono-conjugates.
Poor IEX Resolution Optimize the IEX method. A shallow elution gradient is critical for separating species with only a single PEG unit difference.The difference in charge shielding between a mono- and di-PEGylated protein is smaller than between a native and mono-PEGylated protein, requiring higher resolution methods.[3]
SEC Ineffectiveness SEC is generally poor at separating species with small differences in PEGylation extent (e.g., mono- vs. di-). Rely on IEX or HIC for this step.While SEC can separate native from PEGylated protein, the relative size difference between mono- and di-PEGylated forms is often too small for effective separation.[3]

Experimental Protocols

Protocol 1: General Workflow for Purification of this compound Modified Protein

This protocol outlines a typical two-step chromatographic purification process.

Step 1: Ion-Exchange Chromatography (IEX) - Capture and Initial Separation

  • Column: Choose an appropriate IEX resin (anion or cation) based on the protein's isoelectric point (pI) and the buffer pH.

  • Equilibration: Equilibrate the column with a low-salt buffer (e.g., 20 mM Tris, pH 8.0 - Buffer A).

  • Loading: Dilute the PEGylation reaction mixture in Buffer A to reduce its conductivity and load it onto the column.

  • Wash: Wash the column with several column volumes of Buffer A to remove unbound material, including excess PEG reagent.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B, where Buffer B is 20 mM Tris, 1 M NaCl, pH 8.0) over 20-30 column volumes. The PEGylated species are expected to elute earlier (at a lower salt concentration) than the more highly charged native protein.[5]

  • Fraction Collection: Collect fractions across the elution peak(s).

  • Analysis: Analyze fractions using SDS-PAGE and/or SEC-HPLC to identify those containing the mono-PEGylated protein.

Step 2: Size Exclusion Chromatography (SEC) - Polishing and Buffer Exchange

  • Column: Select an SEC column with a fractionation range suitable for the size of the PEGylated protein.

  • Equilibration: Equilibrate the column with the final desired formulation buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Loading: Pool the IEX fractions containing the purified mono-PEGylated protein, concentrate if necessary, and load a sample volume that is <5% of the total column volume.

  • Elution: Elute the sample isocratically with the formulation buffer.

  • Fraction Collection: Collect fractions corresponding to the main peak of the PEGylated protein, which will elute before any remaining native protein or smaller contaminants.

  • Analysis: Confirm the purity of the final pooled sample using analytical SEC-HPLC, SDS-PAGE, and Mass Spectrometry.

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification Cascade cluster_analysis Analysis Reaction Protein + this compound IEX Step 1: Ion-Exchange Chromatography (IEX) Reaction->IEX Crude Mixture Analysis1 In-Process Analysis (SDS-PAGE, SEC-HPLC) IEX->Analysis1 Collect Fractions SEC Step 2: Size Exclusion Chromatography (SEC) FinalAnalysis Final Product Analysis (SEC, IEX, MS) SEC->FinalAnalysis Purified Product Analysis1->SEC Pool Fractions

Caption: A typical two-step chromatographic workflow for purifying PEGylated proteins.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Start: Assess Purity & Yield after Purification CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No OptimizeReaction Optimize Reaction (Ratio, pH, Time) CheckYield->OptimizeReaction Yes IdentifyContaminant Identify Contaminant (Native vs. Multi-PEG) CheckPurity->IdentifyContaminant Yes End End: Desired Purity & Yield Achieved CheckPurity->End No CheckAggregation Check for Aggregation (SEC Analysis) OptimizeReaction->CheckAggregation CheckAggregation->CheckPurity No Aggregates OptimizeBuffers Modify Buffers (Additives) CheckAggregation->OptimizeBuffers Aggregates Present OptimizeIEX Optimize IEX Gradient (Shallower Slope) IdentifyContaminant->OptimizeIEX Native Protein or Multi-PEG Species OptimizeSEC Optimize SEC (Column, Flow Rate) IdentifyContaminant->OptimizeSEC Native Protein AddStep Add Orthogonal Step (e.g., HIC) OptimizeIEX->AddStep OptimizeSEC->AddStep AddStep->End

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: m-PEG24-NH2 Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, Researchers, Scientists, and Drug Development Professionals.

This technical support center provides targeted guidance on the impact of pH on m-PEG24-NH2 reactivity. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of pH in the reactivity of this compound?

The reactivity of the primary amine (-NH2) on the this compound molecule is highly dependent on its protonation state, which is directly controlled by the pH of the reaction environment. For the amine to be reactive, it must be in its deprotonated, uncharged form (-NH2). This form has a lone pair of electrons that can act as a nucleophile, attacking an electrophilic center (like an N-hydroxysuccinimide [NHS] ester) to form a stable amide bond.[1][2][3] At a pH below 7.0, the amine group is more likely to be protonated (-NH3+), rendering it non-nucleophilic and unreactive.[1]

Q2: What is the optimal pH for reacting this compound with an activated molecule, such as an NHS-ester?

The reaction of an amine with an NHS-ester is most efficient in the pH range of 7.0 to 8.5.[1][3][4] Many protocols recommend a more specific range of pH 7.2-7.4.[1] This pH range ensures that a sufficient amount of the amine is in its deprotonated, nucleophilic state to facilitate the reaction.[1][4] However, there is a critical trade-off to consider: the stability of the NHS-ester itself. At pH values above 8.5, the rate of hydrolysis of the NHS-ester increases significantly, where it reacts with water instead of the intended amine.[1][5] This competing hydrolysis reaction can lower the overall yield of the desired conjugate.[1] For instance, the half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1]

Q3: I need to couple this compound to a molecule with a carboxylic acid group. What is the recommended procedure?

For conjugating this compound to a carboxylic acid, a two-step process using different pH conditions is highly recommended for optimal efficiency.[1][5]

  • Activation Step (Acidic pH): The carboxylic acid is first activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This step is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[1][5][6][7][8]

  • Coupling Step (Neutral to Basic pH): The resulting amine-reactive NHS-ester is then reacted with this compound. For this step, the pH of the reaction mixture should be raised to the 7.0-8.5 range to ensure the PEG amine is deprotonated and reactive.[1][6][7][8]

This two-step approach prevents side reactions and maximizes the yield by optimizing the conditions for each distinct stage of the reaction.[5]

Q4: What are the consequences of using a pH outside the optimal range?

  • pH Too Low (e.g., < 7.0): The primary amine of this compound will be protonated (-NH3+), making it unreactive and resulting in a very low or no conjugation yield.[1]

  • pH Too High (e.g., > 8.5): While the amine will be highly reactive, the competing hydrolysis of the activated NHS-ester will also be very rapid.[1][9] This breakdown of the activated ester reduces the amount available to react with the amine, thus lowering the conjugation efficiency.[1]

Q5: Which buffers should I use for the conjugation reaction?

Buffer selection is critical. You must use buffers that do not contain primary amines, as these will compete with your this compound molecule.[5][6][8][10]

  • Recommended for Activation (pH 4.5-6.0): 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) is a common and highly recommended choice.[1][5]

  • Recommended for Coupling (pH 7.0-8.5): Phosphate-buffered saline (PBS), HEPES, borate (B1201080) buffer, or carbonate/bicarbonate buffers are suitable.[1][5][6][8]

  • Buffers to AVOID: Do not use buffers containing primary amines, such as Tris or Glycine, as they will react with the NHS-ester and significantly reduce your yield.[5][6][8][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH: The pH of the coupling buffer was outside the optimal 7.0-8.5 range. For two-step reactions, the activation pH may have been incorrect.Carefully verify the pH of your buffers using a calibrated pH meter. Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[1]
Hydrolysis of NHS-Ester: The activated NHS-ester was exposed to high pH or aqueous conditions for too long before the amine was introduced.Prepare the activated NHS-ester immediately before use.[10] Minimize the time the ester is in a high pH buffer before adding the this compound.
Incorrect Buffer Choice: The buffer contained primary amines (e.g., Tris, glycine).If the target molecule is in an amine-containing buffer, perform a buffer exchange into a recommended buffer (e.g., PBS) before starting the conjugation.[10]
High Variability Between Experiments Inconsistent pH Control: Buffers were not freshly prepared or the pH meter was not calibrated correctly.Always use freshly prepared buffers for each experiment. Calibrate your pH meter regularly to ensure accurate pH measurements.

Data Presentation: pH and Reaction Efficiency

Reaction Step Optimal pH Range Rationale Recommended Buffers
Carboxylic Acid Activation (with EDC/NHS)4.5 - 6.0Maximizes the efficiency of EDC/NHS activation to form the amine-reactive NHS-ester.[1][6]0.1 M MES[1]
Amine Coupling (this compound with NHS-ester)7.0 - 8.5Ensures the primary amine is deprotonated and nucleophilic while managing the rate of competing NHS-ester hydrolysis.[1][4]PBS (pH 7.2-7.4), Borate, Carbonate[1][6]

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Carboxylic Acid

This protocol is a general guideline and may require optimization for your specific molecules.

A. Activation of Carboxylic Acid (pH 4.5-6.0)

  • Dissolve your carboxyl-containing molecule in an amine-free activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS (or NHS) to the solution.

  • Incubate the reaction for 15-30 minutes at room temperature to generate the NHS-ester.[1]

B. Conjugation to this compound (pH 7.0-8.5)

  • Immediately proceed to the coupling step as the NHS-ester is susceptible to hydrolysis.[1]

  • The this compound should be dissolved in a suitable amine-free coupling buffer (e.g., PBS, pH 7.2-7.4).

  • Add the activated carboxylic acid solution to the this compound solution. Alternatively, perform a buffer exchange on the activated molecule into the coupling buffer using a desalting column. The final pH of the reaction mixture should be between 7.2 and 8.0.[1]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Reaction time may require optimization.

  • To stop the reaction, add a quenching buffer such as Tris or hydroxylamine (B1172632) to a final concentration of 20-50 mM to consume any unreacted NHS-ester.[1][6]

  • Purify the PEGylated conjugate using an appropriate method, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: Direct Conjugation of this compound to a Pre-activated NHS-Ester
  • Dissolve the NHS-ester molecule in a water-miscible organic solvent like DMSO or DMF.[10]

  • Dissolve the this compound in a non-amine coupling buffer (e.g., PBS, pH 7.2-8.0).

  • Add the dissolved NHS-ester to the this compound solution. A typical starting point is a 5 to 20-fold molar excess of the PEG reagent.

  • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature. Monitor the reaction progress if possible.

  • Quench the reaction and purify the conjugate as described in Protocol 1 (Steps B5 and B6).

Visualizations

ph_effect cluster_pH Reaction pH cluster_state Amine State & Reactivity Low_pH Low pH (< 7.0) Protonated Protonated Amine (-NH3+) Low_pH->Protonated Favors High_pH Optimal pH (7.0-8.5) Deprotonated Deprotonated Amine (-NH2) High_pH->Deprotonated Favors Unreactive Non-Nucleophilic (No Reaction) Protonated->Unreactive Reactive Nucleophilic (Reaction Proceeds) Deprotonated->Reactive

Caption: Impact of pH on the protonation state and nucleophilicity of the primary amine.

workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Start Carboxylic Acid (R-COOH) Reagents + EDC + NHS Intermediate Activated NHS-Ester Reagents->Intermediate Buffer1 Buffer: 0.1 M MES pH 4.5 - 6.0 Buffer1->Reagents PEG + this compound Intermediate->PEG Product Final Product (Stable Amide Bond) PEG->Product Buffer2 Buffer: PBS pH 7.0 - 8.5 Buffer2->PEG

Caption: Recommended two-step workflow for conjugating a carboxylic acid to this compound.

References

method refinement for consistent m-PEG24-NH2 conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG24-NH2 conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for successful conjugation experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual workflows to refine your methods for consistent and efficient results.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in bioconjugation?

A1: this compound is a hydrophilic linker with a terminal primary amine group. Its primary application is in bioconjugation, where it can be covalently attached to proteins, peptides, or other molecules containing activated carboxylic acid groups (e.g., N-hydroxysuccinimide [NHS] esters). This process, often called PEGylation, can enhance the therapeutic properties of molecules by increasing solubility, extending circulating half-life, and reducing immunogenicity.[1]

Q2: What is the optimal pH for conjugating this compound to an NHS-activated molecule?

A2: The reaction of an NHS-activated molecule with a primary amine, such as the one on this compound, is most efficient at a pH range of 7 to 8.[2][3] For the initial activation of a carboxylic acid using EDC and NHS, a lower pH of 4.5-7.2 is optimal.[2][3][4][5] Therefore, a two-step reaction with a pH adjustment between the activation and conjugation steps is often recommended for best results.[2][3]

Q3: Why is my conjugation yield low when using this compound?

A3: Low conjugation yield can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can hinder efficiency.[3]

  • Reagent Quality: Degradation of coupling reagents like EDC and NHS due to moisture is a common issue. These should be equilibrated to room temperature before opening and used immediately.[2][6]

  • Buffer Choice: The presence of primary amines (e.g., Tris or glycine) in your buffer will compete with this compound for reaction with the activated molecule, significantly reducing your yield.[3][6][7] Always use non-amine buffers like PBS, MES, or HEPES.[7]

  • Stoichiometry: An inappropriate molar ratio of the this compound to your target molecule can lead to incomplete reactions.[3]

Q4: Can I use this compound to target cysteine residues?

A4: Not directly. The amine group on this compound does not readily react with the thiol group of cysteine residues. For cysteine targeting, you would need a thiol-reactive PEG derivative, such as a maleimide-PEG. However, you could use this compound in a multi-step process to link to a heterobifunctional crosslinker that does have a thiol-reactive group.

Q5: How should I purify my final PEGylated conjugate?

A5: Purification is crucial to remove excess, unreacted this compound and other reaction components. Common methods include:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugate from smaller, unreacted molecules.[7]

  • Dialysis: Useful for removing small molecule impurities, though it may be slower than SEC.[7]

  • Magnetic Decantation: If your conjugate is attached to magnetic nanoparticles, this method can yield pure products with high yields.[8][9]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during this compound conjugation.

Issue Potential Cause Recommended Solution
Low or No Conjugate Detected Hydrolysis of NHS Ester: The activated carboxylic acid (NHS ester) on your target molecule is sensitive to moisture and can hydrolyze, rendering it unreactive.Prepare the activated molecule immediately before adding the this compound. Ensure all solvents are anhydrous (e.g., using molecular sieves for DMSO or DMF).[4][6]
Inactive Reagents: EDC and/or NHS may have degraded due to improper storage or handling.Equilibrate EDC and NHS vials to room temperature before opening to prevent moisture condensation.[2][4] Use fresh aliquots for each experiment.
Competing Amines: Your reaction buffer (e.g., Tris, glycine) or sample contains primary amines that compete with this compound.Perform a buffer exchange into an amine-free buffer like PBS, MES, or HEPES prior to conjugation.[3][7]
Inconsistent Results Between Experiments Variable Reagent Activity: Inconsistent handling of moisture-sensitive reagents like EDC and NHS.Standardize the procedure for handling reagents. Prepare stock solutions of EDC and NHS fresh for each experiment.[2]
Inconsistent Reaction Times/Temperatures: Variations in incubation times and temperatures can affect conjugation efficiency.Strictly control and document reaction times and temperatures. Typical conditions are 1-2 hours at room temperature or overnight at 4°C.[3]
Antibody/Protein Aggregation Post-Conjugation High Degree of PEGylation: Modifying too many sites on the protein can lead to aggregation.Optimize the molar ratio of this compound to your protein. Start with a lower molar excess and perform a titration to find the optimal ratio.[3]
Hydrophobic Interactions: Although PEG is hydrophilic, the underlying molecule or high PEG density might induce aggregation.Include additives like arginine or adjust buffer components to reduce aggregation. Ensure gentle mixing during the reaction.
Difficulty in Purification Similar Size of Reactants and Products: If conjugating to a very small molecule, separation from excess PEG linker by SEC can be challenging.Consider alternative purification methods like dialysis with an appropriate molecular weight cutoff (MWCO) membrane or reverse-phase HPLC.

Experimental Protocols & Data

Protocol: Two-Step EDC/NHS Carboxyl Activation and Conjugation to this compound

This protocol describes the activation of a carboxyl group (-COOH) on a target molecule (e.g., a protein) and subsequent conjugation to this compound.

Materials:

  • Target molecule with available carboxyl groups (e.g., protein)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine[1][10]

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes

Procedure:

  • Preparation of Target Molecule:

    • Ensure the target molecule is in an amine-free and carboxylate-free buffer. If necessary, perform a buffer exchange into the Activation Buffer (MES).

    • Adjust the concentration of the target molecule to 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

    • Add a 1.5-fold molar excess of EDC and a 0.75-fold molar excess of Sulfo-NHS to the target molecule solution.[1]

    • Incubate for 15 minutes at room temperature to activate the carboxyl groups, forming a Sulfo-NHS ester.[1][5]

  • Conjugation Reaction:

    • Immediately after activation, perform a buffer exchange to switch the activated target molecule into the Conjugation Buffer (PBS, pH 7.2-7.5). This raises the pH for efficient amine coupling.

    • Dissolve the this compound in the Conjugation Buffer.

    • Add the this compound solution to the activated target molecule. The optimal molar ratio can vary, but a starting point of a 10- to 20-fold molar excess of this compound over the target molecule is common.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted Sulfo-NHS esters.[1][2]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Purify the conjugate using SEC or dialysis to remove excess this compound, quenched reagents, and byproducts.

Optimization of Reaction Conditions

For consistent results, it is crucial to optimize key reaction parameters. The following table summarizes recommended starting conditions and ranges for optimization.

Parameter Recommended Starting Condition Typical Range for Optimization Key Considerations
Activation pH 6.04.5 - 7.2Use a non-amine, non-carboxylate buffer like MES.[2][5]
Conjugation pH 7.57.0 - 8.0Use a non-amine buffer like PBS or HEPES.[2][3]
Molar Ratio (PEG:Target) 20:15:1 to 50:1Higher ratios can increase labeling but may also cause aggregation.[3][11]
Molar Ratio (EDC:Target) 10:12:1 to 50:1Depends on the number of available carboxyl groups.
Molar Ratio (Sulfo-NHS:EDC) 0.5:1 - 1:10.5:1 to 2:1Sulfo-NHS stabilizes the active intermediate, increasing efficiency.[1]
Reaction Time 2 hours at RT1-4 hours at RT, or overnight at 4°CLonger times at lower temperatures can improve yield and reduce side reactions.[1][3]

Visualizing the Workflow and Chemistry

To better understand the process, the following diagrams illustrate the experimental workflow and the underlying chemical pathway for this compound conjugation via EDC/NHS chemistry.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis p_buffer Buffer Exchange (Amine-Free, pH 6.0 MES) r_activate Activate Target Molecule (Add EDC/Sulfo-NHS, 15 min @ RT) p_buffer->r_activate p_reagents Prepare Fresh EDC & Sulfo-NHS p_reagents->r_activate r_ph_adjust Buffer Exchange (pH 7.5 PBS) r_activate->r_ph_adjust r_conjugate Add this compound (2h @ RT or O/N @ 4C) r_ph_adjust->r_conjugate r_quench Quench Reaction (Add Tris or Hydroxylamine) r_conjugate->r_quench u_purify Purify Conjugate (SEC or Dialysis) r_quench->u_purify u_analyze Characterize Product (SDS-PAGE, MS, etc.) u_purify->u_analyze

Caption: Experimental workflow for this compound conjugation.

G cluster_activation Activation Step (pH 4.5-7.2) cluster_conjugation Conjugation Step (pH 7.0-8.0) mol_cooh Target-COOH (Carboxylic Acid) intermediate_oacyl O-Acylisourea Intermediate (Unstable) mol_cooh->intermediate_oacyl +EDC reagent_edc EDC intermediate_nhs Target-Sulfo-NHS Ester (Amine-Reactive) intermediate_oacyl->intermediate_nhs +Sulfo-NHS reagent_snhs Sulfo-NHS final_product Target-CONH-PEG24-m (Stable Amide Bond) intermediate_nhs->final_product +this compound reagent_peg This compound

Caption: EDC/NHS chemical pathway for this compound conjugation.

References

strategies to increase the solubility of hydrophobic m-PEG24-NH2 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to address solubility challenges encountered with hydrophobic m-PEG24-NH2 conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for using PEGylation on my hydrophobic molecule?

PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) polymer chains to molecules like drugs or proteins.[1] The primary motivation for PEGylating a hydrophobic substance is to increase its water solubility.[1][2] The hydrophilic and biocompatible nature of the PEG chain can "mask" the hydrophobic core, improving its ability to dissolve in aqueous solutions, which is crucial for many biological and pharmaceutical applications.[1][3] Additionally, PEGylation can enhance the conjugate's stability, extend its circulation time in the bloodstream, and reduce immunogenicity.[2][4]

Q2: I've successfully conjugated this compound to my hydrophobic molecule, but now it has poor solubility in my aqueous buffer. Why is this happening?

Several factors could be contributing to the low solubility of your final conjugate:

  • Insufficient PEG Hydrophilicity: While PEGylation enhances solubility, a single m-PEG24 chain may not be sufficient to overcome the hydrophobicity of a very large or "greasy" molecule. The overall solubility of the conjugate is a balance between the hydrophobicity of the parent molecule and the hydrophilicity of the attached PEG chain.

  • Residual Unconjugated Material: The final product may be contaminated with unreacted, highly hydrophobic starting material. This can co-precipitate with the conjugate, giving the appearance of low conjugate solubility. Efficient purification is critical.

  • Aggregation: The hydrophobic domains of the conjugate molecules can interact with each other, leading to aggregation and precipitation from the aqueous solution.

  • Suboptimal Buffer Conditions: The pH, ionic strength, or presence of certain salts in your buffer can significantly influence the solubility of the conjugate.

  • High Concentration: Even with enhanced solubility, the conjugate will have a saturation limit. Attempting to create solutions at very high concentrations can lead to precipitation.[5]

Q3: Can the length of the PEG chain affect the solubility of the conjugate?

Yes, the PEG chain length can have a significant impact. Generally, longer PEG chains provide a greater hydrophilic shield and can lead to better protection from the reticuloendothelial system (RES), prolonging circulation time.[4] Studies have shown that a higher PEG surface density on nanoparticles can improve drug accumulation in the blood.[4] For solubility, increasing the molecular weight of the PEG chain can enhance the overall hydrophilicity of the conjugate, potentially improving its aqueous solubility.[6] However, the relationship is not always linear and depends heavily on the properties of the conjugated molecule.[7]

Troubleshooting Guide: Enhancing Conjugate Solubility

This section provides specific troubleshooting steps and formulation strategies to address poor solubility of this compound conjugates.

Issue 1: Conjugate Precipitates During or After Purification in Aqueous Buffers
Root Cause Analysis Workflow

This workflow helps identify the potential source of the solubility problem.

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Causes & Solutions start Precipitate observed in aqueous solution check_purity 1. Analyze Purity (HPLC, TLC) start->check_purity check_conditions 2. Review Buffer Conditions (pH, Ionic Strength) check_purity->check_conditions Pure? impure Cause: Residual Hydrophobic Starting Material check_purity->impure Impure? check_concentration 3. Assess Concentration check_conditions->check_concentration Optimal? buffer_issue Cause: Suboptimal Buffer check_conditions->buffer_issue Non-optimal? supersaturated Cause: Concentration > Solubility Limit check_concentration->supersaturated Too high? sol_purify Solution: Re-purify sample impure->sol_purify sol_buffer Solution: Screen different buffers / pH buffer_issue->sol_buffer sol_conc Solution: Lower concentration or use formulation aids supersaturated->sol_conc

Caption: Troubleshooting workflow for identifying causes of conjugate precipitation.

Solution 1: Optimize Solvent System with Co-solvents

Many poorly soluble drugs can be dissolved using a mixed solvent system, also known as co-solvency.[8] This involves adding a water-miscible organic solvent to the aqueous buffer to increase the solubility of the hydrophobic conjugate.

Recommended Co-solvents:

  • Dimethyl sulfoxide (B87167) (DMSO)[5]

  • Dimethylformamide (DMF)[5]

  • Ethanol

  • Polyethylene Glycols (low MW, e.g., PEG 300, PEG 400)[9]

Co-SolventTypical Starting % (v/v)Considerations
DMSO 1-10%Can be difficult to remove; potential toxicity in cell-based assays.
Ethanol 5-20%Generally well-tolerated in many systems; volatile.
PEG 400 10-50%Can increase viscosity; generally considered safe for in vivo use.[10]

This table presents typical starting concentrations for optimization. The optimal percentage will vary based on the specific conjugate.

Experimental Protocol: Co-solvent Titration for Solubility Assessment
  • Prepare Stock Solution: Dissolve a small, known amount of your lyophilized conjugate in 100% of the chosen organic co-solvent (e.g., DMSO) to create a concentrated stock.

  • Prepare Buffer Series: Set up a series of tubes containing your primary aqueous buffer (e.g., PBS, pH 7.4).

  • Titration: Add small, incremental amounts of the conjugate stock solution to each buffer tube while vortexing.

  • Observation: Visually inspect for precipitation or turbidity. The highest concentration that remains clear for a set period (e.g., 24 hours) represents the approximate solubility limit for that co-solvent percentage.

  • Determine Optimal Ratio: This method helps identify the minimum amount of co-solvent required to keep your conjugate dissolved at the desired working concentration.

Issue 2: Conjugate is Soluble in Organic Solvent but Crashes Out When Added to Aqueous Media

This is a common problem, especially during the preparation of formulations for biological testing. The strategy here is to move beyond simple co-solvents to more advanced formulation techniques that create stable microscopic environments for the hydrophobic molecule.

Solution 2: Formulation with Excipients

Excipients can be used to create micelles or other types of complexes that encapsulate the hydrophobic portions of the conjugate, presenting a hydrophilic exterior to the aqueous environment.

  • Surfactants: Amphiphilic molecules that form micelles above a certain concentration (the critical micelle concentration). The hydrophobic part of the conjugate can be entrapped within the hydrophobic core of the micelle.[11] Examples include Polysorbate 80 (Tween 80) and Sodium Lauryl Sulfate.[9][10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from water.[12]

Solution 3: Self-Assembly and Nanoprecipitation

For highly insoluble conjugates, forming nanoparticles with a PEG "shell" can be an effective strategy.[13] In this method, the conjugate is dissolved in an organic solvent, which is then rapidly introduced into an aqueous "anti-solvent," causing the hydrophobic parts to collapse and form a core, while the hydrophilic PEG chains remain on the surface, stabilizing the particle in water.[13]

Experimental Protocol: Nanoprecipitation for Formulation
  • Organic Phase Preparation: Dissolve the this compound conjugate in a water-miscible organic solvent such as acetone (B3395972) or acetonitrile.

  • Aqueous Phase Preparation: Prepare the aqueous phase, which can be deionized water or a buffer. This phase may contain a surfactant for additional stability.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant, vigorous stirring.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator or by stirring under a vacuum.

  • Characterization: The resulting nanoparticle suspension should be characterized for size, polydispersity, and stability.

Workflow for Nanoprecipitation

G cluster_prep Phase Preparation cluster_proc Process cluster_post Post-Processing organic 1. Dissolve Conjugate in Organic Solvent (e.g., Acetone) mix 3. Add Organic Phase to Aqueous Phase with Vigorous Stirring organic->mix aqueous 2. Prepare Aqueous Anti-Solvent (e.g., Water +/- Surfactant) aqueous->mix evap 4. Evaporate Organic Solvent mix->evap char 5. Characterize Nanoparticle Suspension evap->char

Caption: General experimental workflow for the nanoprecipitation method.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with m-PEG24-NH2 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when using m-PEG24-NH2 linkers in the development of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using an this compound linker in ADC development?

A1: The primary advantage of using an this compound linker is to increase the hydrophilicity of the ADC. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance in vivo. The long, hydrophilic 24-unit polyethylene (B3416737) glycol (PEG) chain of the this compound linker helps to mitigate these issues, potentially allowing for a higher drug-to-antibody ratio (DAR) without compromising the ADC's stability and pharmacokinetic properties.[1]

Q2: How does the this compound linker influence the target DAR?

A2: The hydrophilic nature of the this compound linker can enable the attachment of more drug molecules per antibody, thus achieving a higher DAR. By shielding the hydrophobic payload, the PEG linker reduces the likelihood of aggregation, which is a common issue with high DAR ADCs. This allows for the development of more potent ADCs.

Q3: What conjugation chemistry is typically used with an this compound linker?

A3: An this compound linker contains a terminal primary amine (-NH2) group. This group is commonly reacted with an activated carboxylic acid on the drug-payload, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. The other end of the linker is then conjugated to the antibody. Alternatively, the amine group on the PEG linker can be used to react with other functional groups depending on the desired conjugation strategy.

Q4: What are the critical quality attributes to monitor when optimizing DAR with this compound linkers?

A4: The most critical quality attribute is the drug-to-antibody ratio (DAR), which directly impacts the ADC's efficacy and safety. Other important attributes to monitor include the distribution of different DAR species, the level of aggregation, in vitro and in vivo stability of the linker, and the binding affinity of the antibody to its target antigen.[2]

Q5: Which analytical techniques are recommended for determining the DAR of an ADC constructed with an this compound linker?

A5: Several methods can be used to determine the DAR. Hydrophobic Interaction Chromatography (HIC) is a widely used method that separates ADC species based on the number of conjugated drug-linkers.[2][3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) provides a more detailed analysis of the DAR and can identify different ADC forms.[5] UV-Vis spectrophotometry is a simpler and quicker method but provides only an average DAR and is less accurate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of ADCs using this compound linkers.

Issue 1: Low or No Conjugation Efficiency
  • Symptom: The average DAR is significantly lower than the target, or there is a large peak corresponding to unconjugated antibody (DAR 0) in the HIC chromatogram.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inefficient Activation of Carboxylic Acid on Drug-Payload Ensure complete conversion of the carboxylic acid to an activated ester (e.g., NHS ester). Confirm activation using an appropriate analytical method like NMR or LC-MS before proceeding with the conjugation.
Hydrolysis of Activated Ester Activated esters like NHS esters are moisture-sensitive.[6][7] Use anhydrous solvents (e.g., DMSO, DMF) and handle the activated drug-linker in a dry environment. Prepare the activated drug-linker solution immediately before use.[6][7]
Suboptimal Reaction pH The conjugation of a primary amine (from the this compound linker) to an NHS ester is most efficient at a slightly basic pH (typically 7.5-8.5).[8] Ensure the reaction buffer is within this optimal range. Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.[7][8]
Steric Hindrance The long PEG chain might cause steric hindrance. Consider increasing the molar excess of the activated drug-linker in the reaction. Increasing the reaction time or temperature may also improve efficiency, but monitor for potential side reactions or protein degradation.
Issue 2: ADC Aggregation
  • Symptom: Presence of high molecular weight species observed by Size Exclusion Chromatography (SEC) or visible precipitation in the reaction mixture.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
High Hydrophobicity of the Drug-Payload Even with the hydrophilic PEG linker, a very hydrophobic payload can still induce aggregation, especially at high DARs.[1] Consider using a branched PEG linker to provide more effective shielding of the payload.
High Concentration of Organic Co-solvent The organic solvent used to dissolve the drug-linker (e.g., DMSO) can denature the antibody at high concentrations. Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible (typically <10%).
Unfavorable Buffer Conditions The pH and ionic strength of the buffer can influence antibody stability. Perform buffer screening to identify conditions that minimize aggregation for your specific antibody.
Issue 3: Difficulty in ADC Purification
  • Symptom: Poor separation of ADC species during chromatography, leading to a heterogeneous final product.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
High Polarity of the PEGylated ADC The hydrophilic PEG linker can make the ADC highly polar, which can be challenging for traditional purification methods.[9]
Instability of the Linker-Payload Linker-payloads are often designed to be cleavable and can be unstable under harsh purification conditions (e.g., extreme pH, high temperatures).[9] Use milder purification conditions and avoid strongly acidic or basic mobile phases in chromatography.
Inefficient Separation by HIC While HIC is effective for separating based on hydrophobicity, the long PEG chain may interfere with the interaction with the stationary phase. Optimize the HIC method by adjusting the salt type and concentration in the mobile phase. A shallower gradient may improve resolution.

Experimental Protocols

Protocol 1: Conjugation of a Drug-NHS Ester to an Antibody via this compound Linker

This protocol describes a general method for the two-step conjugation of a drug payload to an antibody using an this compound linker, where the drug is first activated as an NHS ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Drug-NHS ester (pre-activated)

  • Anhydrous DMSO or DMF

  • Conjugation buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using a suitable method such as buffer exchange into the conjugation buffer.[10]

    • Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.

  • Drug-Linker Preparation:

    • Equilibrate the vials of this compound and Drug-NHS ester to room temperature before opening to prevent moisture condensation.[6][7]

    • Prepare a stock solution of the Drug-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).

    • Immediately before use, dissolve the this compound in the conjugation buffer.

  • Conjugation Reaction (Step 1: Drug to Linker):

    • Add a calculated molar excess of the Drug-NHS ester solution to the this compound solution. The exact molar ratio should be optimized based on the desired final DAR.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Conjugation Reaction (Step 2: Drug-Linker to Antibody):

    • Add the pre-conjugated Drug-m-PEG24-NH2 solution to the prepared antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Drug-NHS ester.[8]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other small molecules using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

    • Further purification to separate different DAR species can be performed using Hydrophobic Interaction Chromatography (HIC).

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for analyzing the DAR of a PEGylated ADC.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0

  • HPLC or UPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.

  • Chromatography Conditions:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). A typical gradient might be 0-100% Mobile Phase B over 20-30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • The different DAR species will elute based on their hydrophobicity, with lower DAR species eluting earlier.

    • Integrate the peak areas for each DAR species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each DAR species × Number of drugs for that species) / 100

Data Presentation

Table 1: Example of HIC Data for DAR Calculation

PeakRetention Time (min)% Peak AreaDAR Species
18.515.2DAR 0
210.235.8DAR 2
312.140.5DAR 4
414.38.5DAR 6

Average DAR Calculation: ((15.2 * 0) + (35.8 * 2) + (40.5 * 4) + (8.5 * 6)) / 100 = 2.85

Table 2: Impact of PEG Linker Length on ADC Properties (Illustrative Data)

LinkerAverage DARAggregation (%)In Vivo Half-life (hours)
Short PEG (e.g., PEG4)3.512150
m-PEG24 4.2 < 5 250
Long PEG (e.g., 5kDa)4.0< 2300

Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Antibody Purification (Buffer Exchange) reaction Conjugation Reaction (mAb + Drug-Linker) mAb->reaction Purified mAb drug_linker Drug-Linker Activation drug_linker->reaction Activated Drug-Linker quench Quenching reaction->quench Crude ADC purification Purification (SEC/TFF) quench->purification Quenched Reaction analysis DAR Analysis (HIC, LC-MS) purification->analysis Purified ADC

Caption: Workflow for ADC synthesis and characterization.

DAR_Optimization_Logic start Define Target DAR conjugation Perform Conjugation (Vary Molar Ratio of Drug-Linker) start->conjugation analysis Analyze DAR and Aggregation (HIC & SEC) conjugation->analysis decision Target DAR Achieved? analysis->decision adjust Adjust Reaction Conditions (Molar Ratio, Time, pH) decision->adjust No end Optimized Protocol decision->end Yes adjust->conjugation

Caption: Logical workflow for optimizing the Drug-to-Antibody Ratio.

References

dealing with steric hindrance in m-PEG24-NH2 reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG24-NH2 reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in their experiments.

Troubleshooting Guide

Low yield or incomplete reactions are common challenges when working with PEG reagents. Steric hindrance, suboptimal reaction conditions, and purification issues are often the root causes. This guide provides a systematic approach to identifying and resolving these problems.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield this compound reactions.

TroubleshootingWorkflow start Low Reaction Yield Observed check_reagents Step 1: Verify Reagent Integrity - this compound (purity, storage) - Substrate (purity, concentration) - Coupling agents (e.g., EDC/NHS) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok replace_reagents Action: Replace/Re-purify Reagents reagent_ok->replace_reagents No check_conditions Step 2: Evaluate Reaction Conditions - Molar Ratio (PEG:Substrate) - pH of reaction buffer - Temperature and Time reagent_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Optimize Reaction Parameters (See Table 1) conditions_ok->optimize_conditions No check_purification Step 3: Analyze Purification Process - Method (SEC, HPLC, Dialysis) - Potential for product loss conditions_ok->check_purification Yes optimize_conditions->check_conditions purification_ok Purification Efficient? check_purification->purification_ok optimize_purification Action: Refine Purification Strategy (e.g., change column, gradient) purification_ok->optimize_purification No characterize Step 4: Characterize Product - Use MS, HPLC, SDS-PAGE - Confirm successful conjugation purification_ok->characterize Yes optimize_purification->check_purification

Caption: Troubleshooting workflow for low-yield this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in my this compound conjugation reaction?

Low yields in reactions involving this compound can typically be attributed to one or more of the following factors:

  • Steric Hindrance: The bulky nature of the PEG chain can physically obstruct the reactive amine group from accessing the target functional group on your molecule of interest. This is especially problematic with sterically hindered sites on proteins or complex small molecules.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, molar ratio of reactants, or reaction time can significantly reduce conjugation efficiency.[1]

  • Reagent Quality: Degradation of this compound due to improper storage (e.g., exposure to moisture or repeated freeze-thaw cycles) or impurities in your substrate or coupling reagents can inhibit the reaction.

  • Purification Issues: PEGylated molecules can be challenging to purify due to their increased polarity, potentially leading to product loss during this step.[2]

Q2: How can I overcome steric hindrance in my reaction?

To mitigate the effects of steric hindrance, consider the following strategies:

  • Optimize Molar Ratio: Increasing the molar excess of this compound can help drive the reaction to completion. However, excessive amounts can lead to di- or poly-PEGylation and complicate purification. A titration to find the optimal ratio is recommended.[1]

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can provide more opportunities for the reactive groups to overcome the steric barrier. Be cautious not to use conditions that could degrade your reactants.[1]

  • Use a Longer Spacer Arm: If you are synthesizing a molecule where this compound is a component, consider a linker with a longer, more flexible chain to increase the distance between the bulky PEG and the reactive amine.

Q3: What are the optimal reaction conditions for conjugating this compound to a carboxylic acid?

When coupling this compound to a molecule containing a carboxylic acid using EDC/NHS chemistry, the following conditions are generally recommended:

ParameterRecommended RangeNotes
pH 4.5 - 7.2 (Activation) 7.0 - 8.0 (Conjugation)The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH. The subsequent reaction of the NHS-activated ester with the amine of this compound is favored at a neutral to slightly basic pH. A two-step reaction with pH adjustment can be beneficial.[1]
Molar Ratio (PEG:Substrate:EDC:NHS) 1:1:2:2 to 20:1:40:40The optimal ratio depends on the substrate and desired degree of labeling. Start with a modest excess of PEG and coupling reagents and optimize based on results.[1][3]
Temperature 4°C to Room TemperatureReactions are typically run at room temperature for 1-2 hours or overnight at 4°C. Lower temperatures can sometimes improve yield and reduce the formation of byproducts.[1]
Solvent Anhydrous DMF or DMSOFor reactions with small molecules, ensure all components are dissolved in a suitable anhydrous organic solvent. For proteins, use an amine-free aqueous buffer.[4]

Q4: My final product is difficult to purify. What can I do?

The high polarity of PEGylated compounds can make them challenging to purify using standard normal-phase chromatography.[2] Consider the following:

  • Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying polar molecules like PEGylated PROTACs.[2]

  • Size Exclusion Chromatography (SEC): SEC is useful for separating the larger PEGylated conjugate from smaller, unreacted molecules.[5]

  • Dialysis: For PEGylated proteins, dialysis can be an effective way to remove excess, low-molecular-weight reagents.[5]

Q5: What analytical techniques are recommended to confirm my this compound conjugation?

To confirm the successful conjugation and purity of your final product, a combination of the following techniques is recommended:

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[6]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from starting materials.[6]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, a shift in the molecular weight band compared to the unconjugated protein indicates successful PEGylation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugations, NMR can confirm the formation of the new covalent bond.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound. These should be optimized for your specific application.

Protocol 1: General Procedure for Amide Coupling of this compound to a Carboxylic Acid (Small Molecule)

This protocol describes the use of EDC and NHS to form an amide bond between this compound and a small molecule containing a carboxylic acid.

Protocol1 start Start: Reagent Preparation dissolve_acid 1. Dissolve carboxylic acid-containing molecule in anhydrous DMF or NMP. start->dissolve_acid add_peg 2. Add this compound (1.1 eq). dissolve_acid->add_peg add_base 3. Add DIPEA (3.0 eq) and stir. add_peg->add_base prepare_hatu 4. In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF. add_base->prepare_hatu add_hatu 5. Add HATU solution dropwise at 0°C. prepare_hatu->add_hatu react 6. Warm to room temperature and stir for 2-12 hours. add_hatu->react monitor 7. Monitor reaction by LC-MS. react->monitor purify 8. Purify the conjugate using RP-HPLC. monitor->purify

Caption: Workflow for this compound conjugation to a carboxylic acid.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the carboxylic acid-containing component (1.0 equivalent) in anhydrous DMF or NMP under an inert atmosphere.[2]

  • Add the this compound linker (1.1 equivalents).[2]

  • Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes.[2]

  • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.[2]

  • Add the HATU solution to the reaction mixture dropwise at 0°C.[2]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.[2]

  • Monitor the reaction progress by LC-MS.[2]

  • Upon completion, purify the crude product by reverse-phase HPLC.[2]

Protocol 2: General Procedure for PEGylation of a Protein with an NHS-activated m-PEG24

This protocol assumes the carboxylic acid end of a heterobifunctional PEG linker (e.g., HOOC-PEG24-NH2) has been pre-activated with an NHS ester. The resulting m-PEG24-NHS ester is then reacted with the primary amines (lysine residues and N-terminus) of a protein.

Materials:

  • Protein of interest

  • m-PEG24-NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5[5]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5]

  • Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)[5]

  • Purification system (e.g., desalting column or dialysis cassettes)[5]

Procedure:

  • Protein Preparation: Prepare a 1-10 mg/mL solution of your protein in an amine-free reaction buffer. If the protein is in an incompatible buffer (like Tris), exchange it into the reaction buffer using a desalting column or dialysis.[5]

  • PEG Reagent Preparation: Immediately before use, equilibrate the vial of m-PEG24-NHS ester to room temperature. Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF.[5]

  • Conjugation Reaction:

    • Calculate the required volume of the PEG stock solution to achieve the desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).[5]

    • Add the calculated volume of the PEG stock solution to the protein solution while gently mixing. The final concentration of the organic solvent should be below 10% (v/v) to avoid protein denaturation.[5]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[5]

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes at room temperature.[5]

  • Purification: Remove excess, unreacted PEG reagent and byproducts using a desalting column or by dialysis.[5]

  • Characterization: Analyze the purified conjugate by SDS-PAGE, MS, and HPLC to confirm PEGylation and assess purity. Store the PEGylated protein under the same conditions as the original protein.[4]

References

Technical Support Center: Quality Control for m-PEG24-NH2 Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quality control assays of m-PEG24-NH2 labeled biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the quality and consistency of your PEGylated products.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to assess for a biomolecule labeled with this compound?

The primary CQAs for an this compound labeled biomolecule include:

  • Degree of PEGylation: The average number of PEG molecules conjugated to the biomolecule.

  • PEGylation Site(s): The specific amino acid residues where the this compound is attached.

  • Purity: The percentage of the desired PEGylated biomolecule, free from unconjugated biomolecule, excess PEG reagent, and other impurities.

  • Aggregation: The presence of high-molecular-weight species.

  • Identity: Confirmation of the correct mass and structure of the final conjugate.

  • Potency/Activity: The biological function of the biomolecule post-PEGylation.

Q2: Why does my PEGylated protein show a much larger size on SDS-PAGE than its calculated molecular weight?

This is a common observation. The large, hydrated polyethylene (B3416737) glycol (PEG) chains increase the hydrodynamic radius of the protein. This hinders its migration through the gel pores, making it appear larger than its actual molecular weight when compared to standard protein markers.[1] SDS-PAGE is therefore a good qualitative tool to assess the extent of PEGylation (disappearance of the unmodified protein band and appearance of higher molecular weight bands) but not for accurate molecular weight determination of PEGylated species.

Q3: I am observing a broad peak for my PEGylated biomolecule in my HPLC analysis. What could be the cause?

A broad peak often indicates heterogeneity in the sample. This can be due to:

  • Polydispersity of the PEG reagent: While this compound is a discrete PEG linker, traditional PEG reagents can be polydisperse, leading to a range of products.

  • Variable Number of PEG Chains: The reaction may have produced a mixture of mono-, di-, and multi-PEGylated species.

  • Positional Isomers: The PEG chain may have attached to different sites on the biomolecule.

Optimizing the reaction conditions (e.g., molar ratio of PEG to protein, pH, reaction time) can help to reduce this heterogeneity.

Troubleshooting Guides

Issue 1: Low PEGylation Efficiency

Symptom: A large amount of unconjugated biomolecule is observed after the labeling reaction.

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Reaction pH The primary amine of this compound reacts most efficiently with activated esters (like NHS esters) at a slightly alkaline pH (typically pH 7.5-8.5). Ensure your reaction buffer is within the optimal range for the specific linker chemistry.
Inefficient Activation of Carboxyl Groups (if applicable) If you are conjugating to carboxyl groups on the biomolecule, ensure that your activating agents (e.g., EDC/NHS) are fresh and used in the correct molar excess.
Steric Hindrance The target functional groups on the biomolecule may be sterically hindered. Consider using a longer PEG linker or altering the reaction conditions to gently unfold the biomolecule.
Hydrolysis of Activated PEG Activated PEGs (e.g., m-PEG24-NHS ester) can hydrolyze in aqueous buffers. Prepare the PEG solution immediately before use and add it to the biomolecule solution promptly.
Presence of Competing Amines Buffers containing primary amines (e.g., Tris) will compete with the biomolecule for the PEG linker. Use amine-free buffers such as PBS or HEPES.
Issue 2: Protein Precipitation During or After Labeling

Symptom: The protein solution becomes cloudy or forms a visible precipitate during the PEGylation reaction or subsequent purification steps.

Possible Causes & Solutions:

CauseRecommended Action
Over-PEGylation Excessive attachment of PEG chains can alter the protein's surface charge and solubility, leading to precipitation.[2][3] Reduce the molar ratio of the PEG reagent to the biomolecule in the reaction.
Change in pI The conjugation of this compound to acidic residues can increase the isoelectric point (pI) of the protein. If the reaction buffer pH is close to the new pI, the protein may precipitate. Adjust the buffer pH accordingly.
Concentration Effects High concentrations of the biomolecule or PEG reagent can promote aggregation. Perform the reaction at a lower concentration.
Issue 3: Difficulty in Characterizing the PEGylated Product by Mass Spectrometry

Symptom: The mass spectrum of the PEGylated biomolecule is complex, with multiple charge states and a broad signal, making it difficult to determine the molecular weight.

Possible Causes & Solutions:

CauseRecommended Action
Heterogeneity of the Sample As mentioned, a mixture of species will result in a complex spectrum. Purify the sample using techniques like ion-exchange or hydrophobic interaction chromatography to isolate different PEGylated forms before MS analysis.
Multiple Charge States PEGylated proteins can acquire multiple charges during electrospray ionization (ESI), leading to a congested spectrum.[4]
Charge Stripping Post-column infusion of a charge-stripping agent, such as triethylamine (B128534) (TEA), can simplify the mass spectrum by reducing the number of charge states, making data interpretation easier.[4][5]
Inadequate Desolvation The large size and nature of PEGylated proteins can make desolvation in the ESI source less efficient. Optimize the source parameters (e.g., gas flow, temperature).

Experimental Protocols & Workflows

General Workflow for Quality Control of this compound Labeled Biomolecules

G cluster_0 Reaction & Purification cluster_1 Quality Control Assays cluster_2 Data Analysis & Reporting Reaction PEGylation Reaction (Biomolecule + this compound) Purification Purification (e.g., SEC, IEX) Reaction->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Qualitative Check SEC_HPLC SEC-HPLC (Purity & Aggregation) Purification->SEC_HPLC RP_HPLC RP-HPLC (Degree of PEGylation) Purification->RP_HPLC Mass_Spec Mass Spectrometry (Identity & Site) Purification->Mass_Spec Activity_Assay Biological Activity Assay Purification->Activity_Assay Analysis Data Analysis SEC_HPLC->Analysis RP_HPLC->Analysis Mass_Spec->Analysis Activity_Assay->Analysis Report Certificate of Analysis Analysis->Report

Caption: General workflow for the quality control of PEGylated biomolecules.

Protocol: Purity and Aggregation Analysis by Size-Exclusion HPLC (SEC-HPLC)

Size-Exclusion Chromatography is a primary method for determining the purity of PEGylated proteins and quantifying high-molecular-weight aggregates.[6]

  • System: An HPLC system with a UV detector.

  • Column: A suitable SEC column for the molecular weight range of your biomolecule (e.g., Agilent AdvanceBio SEC).

  • Mobile Phase: A buffered saline solution, for example, 150 mM sodium phosphate, pH 7.0.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm (for proteins) or 220 nm.

  • Sample Preparation: Dilute the purified PEGylated biomolecule in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection Volume: 10-20 µL.

  • Analysis: The main peak corresponds to the monomeric PEGylated biomolecule. Peaks eluting earlier correspond to aggregates, while later eluting peaks may represent fragments or unconjugated PEG (if a refractive index detector is also used).[7]

Quantitative Data Summary (Example)

SampleMonomer (%)Aggregates (%)Fragments (%)
Batch A98.51.20.3
Batch B97.91.80.3
Batch C99.10.80.1
Protocol: Identity Confirmation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the identity and determining the degree of PEGylation.[4][5][8]

  • System: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[4][9]

  • Column: A reversed-phase column (e.g., C4 or C8) suitable for protein analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to elute the PEGylated protein.

  • Mass Spectrometer Settings: Operate in positive ion mode. Optimize for intact protein analysis.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the PEGylated biomolecule. The mass increase compared to the unconjugated biomolecule will confirm the number of attached this compound moieties (mass of this compound is approximately 1088.3 Da).

Troubleshooting Logic for Mass Spectrometry Analysis

G Start Start MS Analysis Spectrum_Quality Is the spectrum quality poor (low signal, high noise)? Start->Spectrum_Quality Spectrum_Complexity Is the spectrum too complex (many charge states)? Spectrum_Quality->Spectrum_Complexity No Optimize_Source Optimize MS source parameters (gas, temp, voltage) Spectrum_Quality->Optimize_Source Yes Data_Interpretation Can you interpret the data? Spectrum_Complexity->Data_Interpretation No Use_TEA Use post-column charge stripping (e.g., TEA) Spectrum_Complexity->Use_TEA Yes End Analysis Complete Data_Interpretation->End Yes Deconvolute Use deconvolution software Data_Interpretation->Deconvolute No Check_Sample_Prep Check sample concentration and buffer components Optimize_Source->Check_Sample_Prep Check_Sample_Prep->Start Purify_Sample Fractionate sample (IEX, HIC) before MS Use_TEA->Purify_Sample Purify_Sample->Start Deconvolute->End

Caption: Troubleshooting decision tree for LC-MS analysis of PEGylated biomolecules.

References

Validation & Comparative

A Comparative Guide to Validating the Conjugation Site of m-PEG24-NH2 on a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is a critical step in ensuring product consistency, efficacy, and safety. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG), is a widely used technique to improve the pharmacokinetic and pharmacological properties of therapeutic proteins.[1][2] Validating the exact amino acid residue where a PEG molecule, such as m-PEG24-NH2, has been conjugated is essential for quality control and regulatory approval.[3]

This guide provides an objective comparison of the primary analytical techniques used to identify the conjugation site of this compound on a protein. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate methods for their needs. The this compound linker, with its terminal amine group, is typically conjugated to carboxylic acid residues (Aspartic acid, Glutamic acid, or the C-terminus) or glutamine residues on a protein.

Core Methodologies for Conjugation Site Validation

The most robust and widely accepted methods for identifying PEGylation sites are centered around mass spectrometry, with Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy serving as alternative or complementary techniques.

Mass Spectrometry (MS)-Based Peptide Mapping

Peptide mapping coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying protein modifications.[4] This powerful technique involves enzymatically digesting the PEGylated protein into smaller peptides, which are then separated and analyzed. The mass increase corresponding to the this compound moiety (Molecular Weight: ~1088.32 Da) on a specific peptide identifies the modified fragment, and subsequent MS/MS fragmentation pinpoints the exact amino acid residue.[1][5]

Experimental Protocol:

  • Sample Preparation: Obtain the purified this compound conjugated protein. As a control, use the non-PEGylated version of the same protein.

  • Denaturation and Reduction: Denature the protein in a solution containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 60°C for 1 hour.

  • Alkylation: Alkylate cysteine residues with iodoacetamide (B48618) in the dark for 30 minutes to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Dilute the sample to reduce the urea/guanidine concentration to below 1 M.

    • Add a specific protease, such as trypsin (which cleaves after lysine (B10760008) and arginine residues), at an enzyme-to-protein ratio of 1:50 (w/w).[4]

    • Incubate at 37°C for 12-18 hours.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid to stop the reaction.

    • Inject the peptide mixture onto a reverse-phase HPLC column (e.g., C18).

    • Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration.

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition mode.[3][6] The instrument will perform a full MS scan followed by MS/MS scans on the most abundant peptide ions.

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against the known sequence of the target protein.

    • Specify a variable modification corresponding to the mass of the this compound moiety on potential conjugation sites (e.g., Asp, Glu).

    • The software will identify peptides that show a mass shift of +1088.32 Da and use the fragmentation pattern (b- and y-ions) to confirm the specific modified amino acid.

Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Prot PEGylated Protein Digest Enzymatic Digestion (e.g., Trypsin) Prot->Digest Denature Reduce Alkylate LC LC Separation (HPLC) Digest->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS DA Database Search & Data Analysis MS->DA SI Conjugation Site Identified DA->SI

Caption: Workflow for PEGylation site identification using peptide mapping.

Edman Degradation

Edman degradation is a classic chemical method for sequencing amino acids from the N-terminus of a protein or peptide.[7] In this process, the N-terminal residue is labeled, cleaved, and identified in a sequential manner.[8] If PEGylation has occurred on an N-terminal amine, that residue will not be identified in the first cycle. If the modification is on another residue within a peptide fragment (e.g., a lysine), a "blank" cycle will appear at that position during sequencing because the derivatized amino acid cannot be released.[9]

Experimental Protocol:

  • Protein/Peptide Isolation: Isolate the PEGylated protein or, more commonly, a peptide fragment containing the modification (generated by enzymatic digestion as in the peptide mapping protocol).

  • Immobilization: Covalently attach the sample to a solid support (e.g., a PVDF membrane).[10]

  • Automated Sequencing: Place the membrane into an automated protein sequencer.

  • Cycle 1 (Coupling): The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[8]

  • Cycle 2 (Cleavage): The PTC-derivatized amino acid is selectively cleaved from the peptide chain using an anhydrous acid.

  • Cycle 3 (Conversion & Identification): The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using HPLC.[8]

  • Repetition: The sequencer automatically repeats these cycles for a predefined number of residues (typically up to 30-50).[7]

  • Data Analysis: The sequence is determined by the order of PTH-amino acids identified in each cycle. A missing cycle (a "gap" in the sequence) indicates a modified amino acid that could not be identified, pointing to the site of PEGylation.

Edman_Degradation_Workflow start PEGylated Peptide Immobilized on Membrane step1 Step 1: Coupling (React with PITC) start->step1 step2 Step 2: Cleavage (Treat with Acid) step1->step2 step3 Step 3: Conversion & Identification (HPLC) step2->step3 result PTH-Amino Acid Identified step3->result loop_node Repeat for Next Residue result->loop_node loop_node->step1 Next Cycle

Caption: The iterative cycle of the Edman degradation sequencing method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For PEGylated proteins, NMR can be used to confirm the location of the PEG moiety by observing chemical shift perturbations in the protein's spectrum upon conjugation. Specific signals from the PEG chain can also be analyzed. While extremely informative, this method is technically challenging, requires large amounts of highly pure sample, and is generally limited to smaller proteins.[11][12] It is more commonly used to determine the overall degree of PEGylation rather than the specific site.[13]

Experimental Protocol:

  • Sample Preparation: Prepare a highly concentrated (>0.5 mM) and pure sample of the ¹⁵N- or ¹³C-labeled PEGylated protein in a suitable NMR buffer (e.g., containing D₂O). A corresponding sample of the unlabeled, non-PEGylated protein is required for comparison.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) on a high-field NMR spectrometer. The HSQC spectrum provides a unique signal for each amino acid residue in the protein.

  • Spectral Comparison: Overlay the HSQC spectrum of the PEGylated protein with that of the non-PEGylated protein.

  • Data Analysis: Identify amino acid residues whose signals (chemical shifts) have significantly shifted or broadened in the spectrum of the PEGylated protein. These perturbations are typically localized to the region surrounding the conjugation site due to the presence of the bulky PEG chain. By mapping these changes onto the protein's known structure or sequence, the attachment site can be inferred.

Comparison of Validation Techniques

To aid in selecting the appropriate method, the following table summarizes the key characteristics of each technique.

FeatureMS-Based Peptide MappingEdman DegradationNMR Spectroscopy
Primary Information Direct identification of modified peptide and specific amino acid residue.[1]Infers modified site from a "blank" sequencing cycle.[9]Infers modified site from localized structural perturbations.[11]
Sensitivity High (picomole to femtomole)Moderate (picomole)[7]Low (milligram quantities required)[13]
Sample Purity High purity is beneficial, but complex mixtures can be analyzed.High purity of the peptide is required.[14]Very high purity and concentration required.
Protein Size Limit No practical upper limit, as analysis is on smaller peptides.Limited to peptides of <50-60 residues.[7]Generally limited to smaller proteins (<40 kDa).
Throughput High; amenable to automation.Low; sequential and time-consuming.Very low; data acquisition and analysis are lengthy.
Key Advantage Provides definitive site identification with high confidence and sensitivity.[15][16]Provides direct N-terminal sequence data; can confirm N-terminal blockage.[10]Provides detailed structural information in solution.
Key Limitation PEG moiety can sometimes interfere with enzymatic digestion or peptide ionization.[4]Will not work if the N-terminus is naturally blocked; indirect site identification.[7]Low sensitivity, high sample consumption, complex data analysis, size limitations.

Conclusion and Recommendations

For validating the conjugation site of this compound on a protein, MS-based peptide mapping is the unequivocal method of choice . It offers the highest sensitivity and provides the most direct and unambiguous evidence for the specific site of modification.[1][15] Its ability to handle complex samples and the lack of a protein size limit make it a versatile tool for virtually all biopharmaceutical applications.

Edman degradation can serve as a useful orthogonal method, particularly for confirming N-terminal PEGylation or for analyzing specific purified peptide fragments. However, its limitations in throughput and its indirect nature for non-terminal modifications make it a secondary choice. NMR spectroscopy , while powerful for structural biology, is generally impractical for routine conjugation site validation due to its demanding sample requirements and complexity.[11][13]

A robust validation strategy should therefore prioritize LC-MS/MS peptide mapping as the primary analytical method, potentially supplemented by data from intact mass analysis to confirm the degree of PEGylation and ion-exchange chromatography to separate different PEGylated isomers.[6][9] This multi-faceted approach ensures a comprehensive and accurate characterization of the PEGylated protein, meeting the stringent requirements of drug development and manufacturing.

References

A Comparative Guide to the Mass Spectrometry Analysis of m-PEG24-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The choice of the PEG reagent is critical, as it directly impacts the homogeneity and characterization of the resulting conjugate. This guide provides a detailed comparison of the mass spectrometry (MS) analysis of proteins and peptides conjugated with m-PEG24-NH2, a monodisperse (discrete) PEG (dPEG®), against traditional polydisperse PEG alternatives. The focus is on the performance and data interpretation in mass spectrometry, supported by experimental protocols and data.

Monodisperse vs. Polydisperse PEG: A Fundamental Difference in Mass Spectrometry

The key advantage of using a monodisperse PEG reagent like this compound lies in its defined molecular weight. Unlike polydisperse PEGs, which are a heterogeneous mixture of polymers of varying lengths, this compound is a single molecular species. This distinction is paramount in mass spectrometry, as it leads to significantly different outcomes in the resulting spectra.

Conjugates formed with This compound yield a single, sharp peak for each degree of PEGylation in the mass spectrum. This allows for the unambiguous determination of the number of PEG units attached to the biomolecule and facilitates accurate mass determination.[1] In contrast, polydisperse PEGs produce a broad, bell-shaped distribution of peaks for each PEGylation state, with each peak separated by the mass of an ethylene (B1197577) glycol monomer (44 Da).[1] This complicates the spectra, making it challenging to determine the exact molecular weight and the degree of PEGylation with high confidence.[2][3]

FeatureThis compound Conjugate (Monodisperse)Polydisperse PEG Conjugate
Mass Spectrum Sharp, well-defined peaks for each PEGylation state[1]Broad, bell-shaped curve of peaks for each PEGylation state[1]
Data Interpretation Unambiguous determination of modification stateComplex spectra, difficult to resolve individual species
Purity Assessment StraightforwardChallenging due to inherent heterogeneity
Batch-to-Batch Reproducibility HighLow

Experimental Protocols for Mass Spectrometry Analysis

The successful mass spectrometric analysis of PEGylated biomolecules relies on optimized experimental protocols. Below are detailed methodologies for Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS).

Protocol 1: ESI-LC/MS Analysis of this compound Conjugates

ESI-LC/MS is a powerful technique for the analysis of PEGylated proteins and peptides, providing high sensitivity and the ability to couple with liquid chromatography for separation.[2]

1. Sample Preparation:

  • Conjugation: React the amine-containing biomolecule (protein or peptide) with a molar excess of m-PEG24-NHS ester (the activated form of this compound) in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature.[1]

  • Purification: Remove unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.[1]

  • Sample Dilution: Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in a solvent suitable for ESI-MS, typically a mixture of water and organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., 0.1% formic acid).[1] For improved spectral quality, especially with larger conjugates, post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) can be employed to simplify the charge state distribution.[3][4]

2. LC-MS Parameters:

  • LC Column: A reverse-phase column suitable for proteins (e.g., C4 or C8) is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic phase concentration to elute the conjugate.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.[5]

  • Source Temperature: 120-150 °C.[5]

  • Mass Range: A range appropriate for the expected mass of the conjugate (e.g., 1000-4000 m/z).

3. Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate.

  • The mass of the conjugated m-PEG24 moiety can be determined by subtracting the mass of the unconjugated biomolecule from the mass of the conjugate.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Conjugation Conjugation Purification Purification Conjugation->Purification Dilution Dilution Purification->Dilution LC_Separation LC Separation (Reverse Phase) Dilution->LC_Separation Inject Sample ESI Electrospray Ionization LC_Separation->ESI MS_Detection Mass Detection (Q-TOF/Orbitrap) ESI->MS_Detection Deconvolution Deconvolution MS_Detection->Deconvolution Raw Data Mass_Determination Mass Determination Deconvolution->Mass_Determination

Protocol 2: MALDI-TOF MS Analysis of this compound Conjugates

MALDI-TOF MS is a robust technique for determining the molecular weight of intact proteins and their conjugates. It is particularly useful for analyzing complex mixtures and can tolerate some impurities.

1. Sample Preparation:

  • Conjugate Preparation: Prepare and purify the this compound conjugate as described in the ESI-LC/MS protocol.

  • Matrix Selection: A suitable matrix is crucial for successful MALDI analysis. For PEGylated proteins, sinapinic acid is a common choice. A typical matrix solution is 10 mg/mL sinapinic acid in a 1:1 (v/v) mixture of acetonitrile and 0.1% aqueous trifluoroacetic acid.

  • Sample Spotting: Mix the conjugate solution with the matrix solution in a 1:1 ratio. Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

2. MALDI-TOF MS Parameters:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion linear or reflector mode.

  • Laser: A nitrogen laser (337 nm) is typically used.

  • Laser Power: Use the minimum laser power necessary to obtain a good signal to avoid fragmentation.

  • Mass Range: Set the mass range to encompass the expected molecular weight of the conjugate.

3. Data Analysis:

  • The mass spectrum will show peaks corresponding to the singly and multiply charged ions of the conjugate.

  • The molecular weight is determined from the m/z of these peaks. For monodisperse PEG conjugates, these peaks will be sharp and well-resolved.

Quantitative Data and Interpretation

The monodisperse nature of this compound greatly simplifies the interpretation of mass spectra.

AnalyteExpected Mass ObservationInterpretation
m-PEG24-NHS ester A single, sharp peak at the expected m/z. For example, the ammonium (B1175870) adduct [M+NH₄]⁺ of m-dPEG®24-NHS ester is observed at 1231.6975 m/z.[2]Confirms the purity and identity of the discrete PEG reagent.
Unconjugated Protein A sharp peak corresponding to the molecular weight of the protein.Provides a baseline for mass shift calculation.
m-PEG24-Protein Conjugate A series of sharp peaks, each corresponding to the protein with one, two, three, etc., PEG units attached. The mass difference between peaks will be the exact mass of the m-PEG24 moiety.Allows for the precise determination of the degree of PEGylation and the distribution of different PEGylated species.
Polydisperse PEG-Protein Conjugate A broad distribution of peaks for each degree of PEGylation, making it difficult to resolve individual species.Indicates a heterogeneous mixture of conjugates with varying numbers of ethylene glycol units.

MS/MS Fragmentation Analysis for Site Identification

Tandem mass spectrometry (MS/MS) is used to determine the specific site of PEGylation on a protein or peptide. This is typically done by digesting the PEGylated protein with an enzyme (e.g., trypsin) and then analyzing the resulting peptides by LC-MS/MS.

During collision-induced dissociation (CID) in the mass spectrometer, the PEGylated peptide fragments in a predictable manner. A characteristic fragmentation pattern for PEGylated peptides is the neutral loss of ethylene glycol units (44.026 Da).[5] Additionally, fragmentation of the peptide backbone produces b- and y-ions. The presence of the PEG mass shift on a specific fragment ion series allows for the precise localization of the PEGylation site. A combined approach of in-source fragmentation and CID-MS/MS can also be effective for elucidating PEGylation sites.[4][6]

fragmentation_pathway cluster_ms1 MS1 cluster_cid Collision-Induced Dissociation (CID) cluster_ms2 MS2 Precursor PEGylated Peptide Ion CID_Node Fragmentation Precursor->CID_Node Isolation Fragments Fragment Ions CID_Node->Fragments Peptide Backbone Cleavage (b- and y-ions) Neutral_Loss Neutral Loss of (C2H4O)n CID_Node->Neutral_Loss PEG Chain Fragmentation

Comparison with Alternative PEGylation Chemistries

While amine-reactive PEGylation using NHS esters is common, other conjugation strategies exist. Thiol-reactive PEGs (e.g., with a maleimide (B117702) group) can be used to target cysteine residues, offering greater site-specificity if free cysteines are available or engineered into the protein. The principles of mass spectrometry analysis remain the same, with the key advantage of monodisperse PEGs being the generation of clean, easily interpretable spectra regardless of the conjugation chemistry.

Conclusion

The use of monodisperse this compound for the PEGylation of biomolecules offers significant advantages in the context of mass spectrometry analysis. The resulting conjugates produce clean, easily interpretable spectra with sharp peaks, allowing for unambiguous determination of the degree of PEGylation and facilitating accurate mass measurement. This is in stark contrast to the complex, difficult-to-interpret spectra generated from conjugates made with traditional polydisperse PEGs. For researchers, scientists, and drug development professionals who rely on mass spectrometry for the characterization of bioconjugates, the choice of a monodisperse PEG reagent like this compound is critical for obtaining high-quality, reliable data, ensuring product consistency, and streamlining the analytical workflow.

References

The Long and Short of It: A Comparative Guide to m-PEG24-NH2 and Shorter Amine PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of a polyethylene (B3416737) glycol (PEG) linker, in particular, can profoundly influence the physicochemical properties, stability, and in vivo performance of the resulting conjugate. This guide provides an objective comparison of the long-chain m-PEG24-NH2 linker against its shorter amine PEG counterparts, supported by experimental data and detailed protocols.

The fundamental trade-off between long and short PEG linkers lies in a balance between steric hindrance, hydrophilicity, and pharmacokinetics. While shorter linkers may offer advantages in certain contexts, the extended length of this compound often provides significant benefits in terms of solubility, stability, and in vivo efficacy.

Quantitative Comparison of PEG Linker Performance

The following tables summarize key performance metrics for bioconjugates synthesized with this compound and shorter amine PEG linkers. The data presented is a synthesis of findings from multiple studies and is intended for comparative illustration.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

ParameterShorter Amine PEG Linkers (e.g., PEG4, PEG8, PEG12)This compound LinkerKey Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency Intermediate PEG lengths (PEG8, PEG12) have shown high drug loading efficiencies (DAR ~3.7-5.0). Shorter linkers like PEG4 may result in lower drug loading (DAR ~2.5).[1]Can support high drug loading, with the hydrophilic PEG chain mitigating aggregation of hydrophobic payloads.[2][3][4]Longer, hydrophilic linkers can overcome the solubility challenges associated with highly loaded hydrophobic drugs, enabling higher DARs without compromising stability.[2][3][4]
In Vitro Cytotoxicity Generally maintains high potency.[1]May show a slight decrease in potency compared to shorter linkers.[1][3]Longer PEG chains can introduce steric hindrance, potentially impeding the interaction of the ADC with its target cell or slowing the release of the cytotoxic payload.[1][5]
In Vivo Efficacy Can be limited by rapid clearance and lower drug exposure.Often demonstrates superior in vivo efficacy due to improved pharmacokinetics.[3]The extended plasma half-life conferred by the longer PEG chain leads to greater tumor accumulation and overall therapeutic benefit.[3]
Plasma Half-Life Shorter half-life.Significantly extended plasma half-life.[3][5]The increased hydrodynamic radius of the conjugate with a longer PEG linker reduces renal clearance.[3]
Solubility & Aggregation Less effective at preventing aggregation, especially with hydrophobic drugs at high DARs.Highly effective at increasing solubility and reducing aggregation.[2][3][4]The hydrophilic nature of the long PEG chain creates a protective shield around the hydrophobic payload.

Table 2: Influence of PEG Linker Length on PROTAC Performance

ParameterShorter Amine PEG Linkers (e.g., PEG2-PEG12)This compound LinkerKey Findings & References
Ternary Complex Formation Optimal length is highly system-dependent; shorter linkers can effectively facilitate ternary complex formation.[1]An excessively long and flexible linker may decrease the stability of the ternary complex and reduce degradation efficiency.[1]The linker's length and flexibility are critical for achieving a productive conformation of the Target Protein-PROTAC-E3 Ligase complex.[1][6][7]
Cell Permeability Can exhibit good cell permeability.The high hydrophilicity of a long PEG linker can potentially reduce passive cell permeability.A balance between hydrophilicity and lipophilicity is crucial for optimal cell permeability.
Aqueous Solubility Improves solubility compared to non-PEGylated linkers.Significantly enhances aqueous solubility.[6][8]The ethylene (B1197577) glycol units of the PEG chain increase the overall hydrophilicity of the PROTAC molecule.[8]
Metabolic Stability The ether linkages in the PEG chain can be susceptible to oxidative metabolism.Longer PEG chains may be more susceptible to metabolism, although this is highly dependent on the overall molecular context.Strategies to improve metabolic stability include the incorporation of more rigid chemical moieties within the linker.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of bioconjugates with different PEG linkers.

Protocol 1: General Procedure for Antibody-Drug Conjugation (Thiol-Maleimide Chemistry)

Objective: To conjugate a maleimide-activated drug to a monoclonal antibody (mAb) via reduced interchain disulfide bonds using either a short or long maleimide-PEG-amine linker, which is then activated for reaction with the drug.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • m-PEG24-maleimide or a shorter maleimide-PEG-amine

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

  • Drug payload with a suitable functional group for conjugation to the PEG linker's amine (e.g., NHS ester)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography, SEC)

  • Solvents (e.g., DMSO)

Procedure:

  • Antibody Reduction:

    • Dialyze the mAb into a suitable buffer.

    • Treat the mAb solution with a 5-10 fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.[9]

  • Drug-Linker Preparation:

    • Dissolve the maleimide-PEG-amine linker and the activated drug payload in an organic solvent like DMSO.

    • React the components to form the drug-linker conjugate.

    • Purify the drug-linker conjugate if necessary.

  • Conjugation Reaction:

    • Add the drug-linker solution to the reduced antibody solution at a desired molar excess.

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. The maleimide (B117702) group will react with the free sulfhydryl groups on the antibody.[9]

  • Quenching:

    • Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other impurities using SEC.[9]

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To compare the cytotoxic potential of ADCs constructed with different PEG linker lengths on a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with this compound and shorter amine PEG linkers

  • Untreated control and isotype control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well microplates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADCs and control antibodies in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions.

    • Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the signal to develop.

  • Data Analysis:

    • Measure the luminescence or absorbance using a plate reader.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Evaluation Antibody Production Antibody Production Conjugation Conjugation Antibody Production->Conjugation Linker Synthesis Linker Synthesis (this compound vs. Short PEGs) Linker Synthesis->Conjugation Payload Synthesis Payload Synthesis Payload Synthesis->Conjugation DAR Measurement DAR Measurement Conjugation->DAR Measurement Purity Analysis Purity Analysis DAR Measurement->Purity Analysis Aggregation Analysis Aggregation Analysis Purity Analysis->Aggregation Analysis In Vitro Cytotoxicity In Vitro Cytotoxicity Aggregation Analysis->In Vitro Cytotoxicity In Vivo Efficacy In Vivo Efficacy In Vitro Cytotoxicity->In Vivo Efficacy Pharmacokinetics Pharmacokinetics In Vivo Efficacy->Pharmacokinetics PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC Action E1 E1 E2 E2 E1->E2 Ub Transfer E3 Ligase E3 Ligase E2->E3 Ligase Ub Transfer Ternary Complex E3 Ligase PROTAC Target Protein E3 Ligase->Ternary Complex:f0 Ubiquitin Ub Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Target Protein Target Protein Target Protein->Ternary Complex:f2 PROTAC PROTAC PROTAC->Ternary Complex:f1 Ubiquitination Ubiquitinated Target Protein Ternary Complex->Ubiquitination Polyubiquitination Ubiquitination->Proteasome Degradation

References

Navigating the Molecular Maze: A Comparative Guide to m-PEG24-NH2 and Branched PEG Linkers for Enhanced ADC Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a stable and effective Antibody-Drug Conjugate (ADC) is a paramount challenge. The linker, a critical component connecting the antibody to the potent cytotoxic payload, plays a pivotal role in the overall performance and therapeutic index of the ADC. Among the various strategies to optimize ADC properties, the use of polyethylene (B3416737) glycol (PEG) linkers has gained significant traction. This guide provides an in-depth, data-driven comparison of linear m-PEG24-NH2 linkers and branched PEG architectures, offering insights into their impact on ADC stability, pharmacokinetics, and aggregation.

The inclusion of PEG moieties in ADC linkers is a well-established strategy to enhance hydrophilicity, which can mitigate the aggregation often caused by hydrophobic payloads and improve the pharmacokinetic (PK) profile of the conjugate.[1] The architecture of the PEG linker, be it a long linear chain like this compound or a more complex branched structure, significantly influences these properties. While linear PEGs offer a straightforward approach to increasing the hydrodynamic radius and shielding the payload, branched PEGs present a multivalent platform that can offer superior shielding and the potential for higher drug-to-antibody ratios (DAR).[][3][4]

At a Glance: Linear vs. Branched PEG Linkers

FeatureThis compound (Linear)Branched PEG Linkers
Architecture Single, unbranched chain of 24 ethylene (B1197577) glycol units with a terminal amine group.Multiple PEG arms extending from a central core.[]
Hydrodynamic Volume Increases hydrodynamic radius, prolonging plasma half-life.[1]Generally provides a larger hydrodynamic volume for a given molecular weight, potentially leading to further reduced renal clearance.[]
Payload Shielding Provides a hydrophilic shield, reducing aggregation and immunogenicity.[5]Offers a superior "stealth" effect due to its three-dimensional structure, providing enhanced protection of the payload.[5]
Drug-to-Antibody Ratio (DAR) Typically used for lower to moderate DARs.Allows for the attachment of a higher number of payload molecules, facilitating high-DAR ADCs.[3][4]
Potential Trade-offs Very long linear chains can sometimes lead to increased hydrophobicity due to exposure of the payload.[3]Shorter branched linkers may exhibit reduced cytotoxicity compared to longer branched or linear counterparts.[3]

Quantitative Performance Comparison

The choice between a linear and a branched PEG linker can have a profound impact on the stability and in vivo behavior of an ADC. The following tables summarize key quantitative data from comparative studies.

Table 1: In Vivo Pharmacokinetic Parameters

A study comparing a linear 24-unit PEG linker with a branched (pendant) linker composed of two 12-unit PEG chains on a trastuzumab-DM1 conjugate revealed significant differences in plasma clearance, particularly at a high drug-to-antibody ratio (DAR).[6][7]

Linker ConfigurationDARClearance (mL/day/kg)Area Under the Curve (AUC, µg·day/mL)Reference
Linear (24-unit PEG)~30.31161[6][7]
Branched (2x12-unit PEG)~3Not significantly different from linearNot significantly different from linear[6][7]
Linear (24-unit PEG)~81.2440.3[6][7]
Branched (2x12-unit PEG)~80.44 114 [6][7]

These results indicate that at a high DAR of approximately 8, the branched PEG linker provided a significant advantage in reducing the clearance rate and increasing the overall exposure of the ADC in vivo.[6][7]

Table 2: In Vitro Stability and Aggregation

While direct head-to-head in vitro stability data for this compound versus a wide array of branched linkers is limited in publicly available literature, the general principles suggest that the enhanced shielding of branched PEGs can lead to improved stability and reduced aggregation.

Linker TypeKey Stability/Aggregation FindingReference
Branched (Pendant) PEGADCs with pendant PEG linkers showed a lower propensity for aggregation under thermal stress compared to those with a conventional linear PEG linker.[7][7]
Long Linear PEG (e.g., PEG24)While effective at improving solubility, very long linear PEGs can sometimes increase the overall hydrophobicity of the conjugate by exposing the payload, potentially leading to faster clearance.[3][3]

Experimental Methodologies

Rigorous experimental evaluation is crucial for selecting the optimal linker for an ADC. Below are detailed protocols for key experiments used to assess ADC stability.

Plasma Stability Assessment via LC-MS

This method is used to determine the stability of the ADC and the rate of drug deconjugation in a biologically relevant matrix.

Protocol:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).[8][9]

  • Immunoaffinity Capture: The ADC is isolated from the plasma matrix using an anti-human Fc antibody conjugated to magnetic beads.[8]

  • Elution and Digestion: The captured ADC is eluted from the beads. For analysis of conjugated payload, the ADC can be enzymatically digested (e.g., with papain or IdeS) to produce smaller fragments.[10]

  • LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability and premature drug release.[8][11]

Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC is the standard method for quantifying aggregates (dimers and higher molecular weight species) in ADC preparations.

Protocol:

  • Sample Preparation: The ADC sample is diluted to a suitable concentration (e.g., 1 mg/mL) in the SEC mobile phase.[12]

  • Chromatography System: An HPLC or UHPLC system equipped with an SEC column suitable for monoclonal antibodies is used.

  • Mobile Phase: An isocratic mobile phase, typically a phosphate-buffered saline (PBS) solution at a physiological pH (e.g., 7.4), is used. For some ADCs, the addition of a small amount of organic solvent (e.g., isopropanol) may be necessary to prevent hydrophobic interactions with the column matrix.

  • Flow Rate: A constant flow rate is applied (e.g., 0.5 mL/min).

  • Detection: The elution profile is monitored using a UV detector at 280 nm.

  • Data Analysis: The chromatogram will show a main peak corresponding to the ADC monomer. Any peaks eluting earlier represent aggregates. The percentage of aggregates is calculated based on the peak areas.[12]

Visualizing the Concepts

To further illustrate the topics discussed, the following diagrams have been generated.

cluster_linear This compound (Linear) cluster_branched Branched PEG Linker Ab Antibody Linker_start Linker Attachment Chemistry Ab->Linker_start PEG_chain -(CH2CH2O)24- Linker_start->PEG_chain NH2 -NH2 PEG_chain->NH2 Payload Payload NH2->Payload Conjugation Site Ab2 Antibody Linker_start2 Linker Attachment Chemistry Ab2->Linker_start2 Core Branching Core Linker_start2->Core PEG_arm1 -(CH2CH2O)n- Core->PEG_arm1 PEG_arm2 -(CH2CH2O)m- Core->PEG_arm2 Payload1 Payload PEG_arm1->Payload1 Payload2 Payload PEG_arm2->Payload2

Caption: Structural comparison of linear and branched PEG linkers.

cluster_workflow ADC Stability Analysis Workflow start ADC Sample incubation Incubate in Plasma (37°C, various time points) start->incubation capture Immunoaffinity Capture (Anti-Fc Beads) incubation->capture elute Elute ADC capture->elute sec SEC Analysis (Aggregation) elute->sec lcms LC-MS Analysis (DAR Stability) elute->lcms results_agg Aggregation Results (% HMW species) sec->results_agg results_stab Stability Results (DAR over time) lcms->results_stab

Caption: Experimental workflow for ADC stability assessment.

cluster_pathway ADC Internalization and Payload Release Pathway adc ADC receptor Tumor Cell Receptor adc->receptor Binds to endocytosis 2. Receptor-Mediated Endocytosis receptor->endocytosis Internalization binding 1. Binding endosome Early Endosome endocytosis->endosome lysosome 3. Trafficking to Lysosome endosome->lysosome payload_release 4. Linker Cleavage & Payload Release lysosome->payload_release cytotoxicity 5. Cytotoxicity payload_release->cytotoxicity

Caption: Canonical pathway of ADC action.

Conclusion

The selection of an appropriate PEG linker is a critical decision in the design of a successful ADC. Both linear this compound and branched PEG linkers offer distinct advantages for improving ADC stability and pharmacokinetics. While longer linear PEGs like this compound can significantly enhance the in vivo half-life, branched PEG architectures may provide superior payload shielding and are particularly advantageous for the development of high-DAR ADCs, leading to improved stability and slower clearance. The experimental data underscores that the optimal linker strategy is often a trade-off between enhancing stability and maintaining potent cytotoxicity. Therefore, a thorough in vitro and in vivo evaluation, utilizing the methodologies outlined in this guide, is essential to identify the most suitable linker for a given ADC candidate.

References

The Monodisperse Advantage: A Comparative Guide to m-PEG24-NH2 vs. Polydisperse PEGs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug delivery, the choice of polyethylene (B3416737) glycol (PEG) linker can profoundly impact the efficacy, safety, and manufacturability of a therapeutic. While traditional polydisperse PEGs have been instrumental in advancing the field, the advent of monodisperse PEGs, such as m-PEG24-NH2, offers a new level of precision and control. This guide provides an objective comparison of monodisperse this compound and polydisperse PEGs, supported by experimental data, to inform the selection of the optimal PEGylation strategy.

Executive Summary

Monodisperse PEGs, characterized by a single, precisely defined molecular weight, offer significant advantages over their polydisperse counterparts, which consist of a mixture of polymer chains with varying lengths.[1][2] This heterogeneity in polydisperse PEGs can lead to a lack of batch-to-batch consistency and complications in the synthesis and purification of PEGylated drugs.[1][3] In contrast, the uniform structure of monodisperse PEGs like this compound translates to more homogeneous conjugates with predictable properties.[4] Key advantages of monodisperse PEGs include improved pharmacokinetics, reduced immunogenicity, and enhanced therapeutic efficacy.[4][5]

Structural Differences: A Tale of Two PEGs

The fundamental difference between monodisperse and polydisperse PEGs lies in their molecular weight distribution, quantified by the polydispersity index (PDI). A perfectly monodisperse polymer has a PDI of 1.0, while polydisperse polymers have a PDI greater than 1.0.[1]

G cluster_0 Monodisperse this compound (PDI = 1.0) cluster_1 Polydisperse PEG-NH2 (PDI > 1.0) mPEG24_1 This compound mPEG24_2 This compound mPEG24_3 This compound Drug Molecule Drug Molecule mPEG24_2->Drug Molecule Conjugation polyPEG1 PEGn-NH2 polyPEG2 PEGn+x-NH2 polyPEG3 PEGn-y-NH2 polyPEG2->Drug Molecule Conjugation Homogeneous Conjugate Homogeneous Conjugate Drug Molecule->Homogeneous Conjugate Heterogeneous Mixture Heterogeneous Mixture Drug Molecule->Heterogeneous Mixture

Fig. 1: Structural comparison of monodisperse and polydisperse PEGs.

Performance Comparison: Experimental Evidence

A key area where the advantages of monodisperse PEGs are evident is in their interaction with biological systems. A study comparing gold nanoparticles (AuNPs) functionalized with monodisperse and polydisperse PEGs provides compelling quantitative data.[6]

Protein Adsorption

Non-specific protein adsorption onto PEGylated surfaces can lead to rapid clearance of the therapeutic from the body and trigger an immune response. The uniform, dense layer formed by monodisperse PEGs provides a more effective barrier against protein adsorption compared to the less organized layer of polydisperse PEGs.[6]

PEG TypeProtein Adsorbed (vs. Control)
Monodisperse mPEG-SH Significantly Lower
Polydisperse mPEG-SH Higher
Table 1: Comparison of protein adsorption on PEGylated gold nanoparticles. Data sourced from a study on PEGylated gold nanoparticles which showed monodisperse PEGs exhibit significantly lower protein adsorption.[6]
Pharmacokinetics and Biodistribution

The reduced protein adsorption and uniform size of monodisperse PEG conjugates translate to improved pharmacokinetic profiles. In the same study, AuNPs coated with monodisperse PEGs exhibited a significantly longer blood circulation half-life and enhanced accumulation in tumor tissues compared to their polydisperse counterparts.[6] This is attributed to the "stealth" effect, which is more pronounced with the well-defined hydration layer of monodisperse PEGs.[1]

ParameterMonodisperse PEG-AuNPsPolydisperse PEG-AuNPs
Blood Circulation Half-life Significantly ProlongedShorter
Tumor Accumulation EnhancedLower
Table 2: In vivo performance of monodisperse vs. polydisperse PEGylated gold nanoparticles. The study demonstrated that monodisperse PEG-AuNPs have a longer half-life and better tumor accumulation.[6]

Key Advantages of Monodisperse this compound

Beyond the direct experimental comparisons, a body of scientific literature supports the following advantages of monodisperse PEGs:

  • Improved Bioconjugation Efficiency and Purity: The defined structure of this compound allows for more controlled and reproducible conjugation reactions, leading to a more homogeneous product with fewer impurities.[3] This simplifies downstream purification and characterization.[7]

  • Reduced Immunogenicity: While PEGylation, in general, reduces the immunogenicity of therapeutic molecules, the heterogeneity of polydisperse PEGs can sometimes elicit an immune response against the PEG molecule itself.[3] The uniform nature of monodisperse PEGs is believed to minimize this risk.[4]

  • Enhanced Therapeutic Efficacy: The improved pharmacokinetic profile and reduced immunogenicity of monodisperse PEG conjugates can lead to greater therapeutic efficacy and a better safety profile.[5]

  • Batch-to-Batch Consistency: The precise molecular weight of this compound ensures high batch-to-batch consistency, a critical factor in pharmaceutical manufacturing and regulatory compliance.[1]

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Bioconjugation and Characterization

This protocol outlines the conjugation of an amine-reactive PEG to a model protein and the subsequent characterization of the conjugate.

G cluster_0 Bioconjugation cluster_1 Purification cluster_2 Characterization start Dissolve Protein in Buffer add_peg Add this compound or Polydisperse PEG-NH2 start->add_peg react Incubate (e.g., 1-2 hours at RT) add_peg->react quench Quench Reaction react->quench sec Size Exclusion Chromatography (SEC) quench->sec collect Collect Fractions sec->collect sds_page SDS-PAGE collect->sds_page ms Mass Spectrometry collect->ms hplc HPLC Analysis collect->hplc

Fig. 2: Experimental workflow for bioconjugation and characterization.

Materials:

  • Model protein with available primary amines (e.g., Lysozyme, BSA)

  • This compound

  • Polydisperse PEG-NH2 (average MW similar to this compound)

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl activation on the protein, or a pre-activated NHS-ester PEG.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • SEC column (e.g., Superdex 200)

  • SDS-PAGE gels and reagents

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • HPLC system with a suitable column (e.g., C18 for reversed-phase)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • PEG Activation (if necessary): If using a carboxyl-containing protein, activate it with NHS and EDC according to standard protocols. Alternatively, use a pre-activated PEG-NHS ester.

  • Conjugation: Add a molar excess of this compound or polydisperse PEG-NH2 to the protein solution. The optimal molar ratio should be determined empirically.

  • Reaction: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Purify the PEGylated protein from unreacted PEG and other reagents using size-exclusion chromatography (SEC).[8]

  • Characterization:

    • SDS-PAGE: Analyze the collected fractions to confirm the increase in molecular weight of the PEGylated protein.

    • Mass Spectrometry: Determine the precise mass of the monodisperse conjugate and the mass distribution of the polydisperse conjugate.[9][10][11]

    • HPLC: Assess the purity and heterogeneity of the conjugate.

In Vitro Immunogenicity Assessment (ELISA)

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to detect the presence of anti-PEG antibodies in serum after exposure to PEGylated compounds.[12][13]

G start Coat Plate with PEG block Block with BSA start->block add_serum Add Serum Samples block->add_serum incubate1 Incubate & Wash add_serum->incubate1 add_secondary Add HRP-conjugated Secondary Antibody incubate1->add_secondary incubate2 Incubate & Wash add_secondary->incubate2 add_substrate Add TMB Substrate incubate2->add_substrate read Read Absorbance add_substrate->read

Fig. 3: ELISA workflow for anti-PEG antibody detection.

Materials:

  • High-binding 96-well ELISA plates

  • This compound and polydisperse PEG-NH2 for coating

  • Serum samples from animals immunized with monodisperse or polydisperse PEG-conjugates

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate

  • Stop Solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of the ELISA plate with a solution of this compound or polydisperse PEG-NH2 (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate with PBST and block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly with PBST.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate thoroughly with PBST.

  • Detection: Add TMB substrate and incubate until a color change is observed.

  • Stopping and Reading: Stop the reaction with the Stop Solution and read the absorbance at 450 nm.

Conclusion

The selection of a PEGylation reagent is a critical decision in the development of bioconjugates. While polydisperse PEGs have a long history of use, the evidence strongly suggests that monodisperse PEGs, such as this compound, offer superior control, reproducibility, and in vivo performance. The well-defined structure of monodisperse PEGs leads to more homogeneous products with improved pharmacokinetic profiles and potentially lower immunogenicity. For researchers and drug developers aiming to optimize the therapeutic potential of their molecules, the transition to monodisperse PEGylation represents a significant step forward in precision and efficacy.

References

A Comparative Analysis of m-PEG24-NH2 and Alternative Crosslinking Agents in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of success in the development of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides an objective comparison of m-PEG24-NH2, a discrete polyethylene (B3416737) glycol (dPEG®) linker, with other commonly employed crosslinking agents. The focus is on performance metrics such as reaction efficiency, stability, and the overall impact on the bioconjugate's properties, supported by experimental data from relevant studies.

The covalent attachment of molecules, a process known as bioconjugation, is fundamental in creating advanced therapeutics and research tools. The linker connecting the biomolecule to a payload (e.g., a drug, a fluorescent dye) plays a pivotal role in the final product's efficacy and safety. Here, we compare this compound, a monofunctional PEG linker with a terminal amine group, against traditional crosslinkers like N-hydroxysuccinimide (NHS) esters and glutaraldehyde (B144438).

Key Performance Characteristics: A Comparative Overview

The decision to use a PEGylated crosslinker such as this compound over a traditional, non-PEGylated agent is driven by the desired physicochemical properties of the final bioconjugate. PEGylation, the process of attaching PEG chains, is known to enhance solubility, reduce aggregation, prolong circulation half-life, and decrease the immunogenicity of the conjugated molecule.[1][2]

Data Presentation: Quantitative Comparison

Direct head-to-head quantitative comparisons of this compound with other crosslinkers in a single study are limited in publicly available literature. However, by compiling data from various studies on PEGylated and non-PEGylated conjugates, we can draw informative comparisons.

Table 1: Impact of PEGylation on In Vitro Cytotoxicity and In Vivo Half-Life of an Affibody-Drug Conjugate

ConjugateLinker TypeIn Vitro Cytotoxicity (IC50, nM)In Vivo Half-Life (hours)
ZHER2-SMCC-MMAENon-PEGylated1.01.0
ZHER2-PEG4K-MMAE4 kDa PEG6.52.5
ZHER2-PEG10K-MMAE10 kDa PEG22.511.2

Source: Adapted from experimental data on affibody-drug conjugates.[1]

The data clearly indicates that while PEGylation can lead to a decrease in immediate in vitro cytotoxicity, it significantly extends the in vivo half-life of the bioconjugate.[1] This trade-off is often favorable in therapeutic applications, as a longer circulation time can lead to greater accumulation at the target site and an overall improved therapeutic index.

Table 2: General Comparison of Crosslinker Properties

FeatureThis compoundNHS Esters (e.g., BS3)Glutaraldehyde
Spacer Arm Long, flexible, hydrophilicShort, rigid, hydrophobicShort, flexible
Solubility High in aqueous solutionsLow in aqueous solutions (non-sulfonated)Soluble in aqueous solutions
Reaction Specificity Amine-reactiveAmine-reactiveAmine-reactive (less specific)
Biocompatibility High, low immunogenicityCan be immunogenicCan be cytotoxic
Stability of Linkage Stable amide bondStable amide bondSchiff base (can be unstable)
Aggregation Propensity Reduces aggregationCan induce aggregationCan cause significant crosslinking and aggregation

This table provides a qualitative comparison based on the general properties of these crosslinker types as described in the literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of different crosslinking agents. Below are representative protocols for protein conjugation.

Protocol 1: Two-Step Antibody Conjugation using a Heterobifunctional PEGylated Crosslinker

This protocol describes the conjugation of a thiol-containing payload to an antibody's lysine (B10760008) residues using a heterobifunctional NHS-PEG-Maleimide crosslinker. This approach is analogous to how a payload could be attached using this compound after its amine group is functionalized.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Heterobifunctional Crosslinker (e.g., SM(PEG)n)

  • Thiol-containing payload

  • Quenching reagent (e.g., Tris or glycine)

  • Desalting columns

Procedure:

  • Antibody Modification:

    • Dissolve the NHS-PEG-Maleimide crosslinker in an organic solvent like DMSO.

    • Add a 10- to 20-fold molar excess of the crosslinker to the antibody solution.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Payload Conjugation:

    • Dissolve the thiol-containing payload in a suitable buffer.

    • Add the payload to the maleimide-activated antibody solution at a 2- to 5-fold molar excess.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Quench any unreacted maleimide (B117702) groups by adding a thiol-containing reagent like cysteine.

  • Purification and Analysis:

    • Purify the antibody-drug conjugate using size-exclusion chromatography (SEC) or other suitable methods.

    • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and the extent of aggregation.

Protocol 2: One-Step Protein Crosslinking with Glutaraldehyde

This protocol outlines a general procedure for crosslinking proteins using glutaraldehyde.

Materials:

  • Purified protein in a suitable buffer (e.g., HEPES or PBS, pH 7.5-8.0)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Crosslinking Reaction:

    • Prepare the protein solution at a concentration of 1-5 mg/mL.

    • Add freshly prepared glutaraldehyde solution to a final concentration of 0.05% - 0.5% (v/v).

    • Incubate for 5-15 minutes at room temperature. The optimal time and concentration should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.

Mandatory Visualizations

Experimental Workflow for Crosslinker Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of different crosslinking agents.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis cluster_results Results Comparison Protein Protein of Interest ReactionA Conjugation with A Protein->ReactionA ReactionB Conjugation with B Protein->ReactionB ReactionC Conjugation with C Protein->ReactionC CrosslinkerA This compound Derivative CrosslinkerA->ReactionA CrosslinkerB NHS Ester (e.g., BS3) CrosslinkerB->ReactionB CrosslinkerC Glutaraldehyde CrosslinkerC->ReactionC SDSPAGE SDS-PAGE ReactionA->SDSPAGE SEC Size-Exclusion Chromatography ReactionA->SEC MS Mass Spectrometry ReactionA->MS Activity Biological Activity Assay ReactionA->Activity ReactionB->SDSPAGE ReactionB->SEC ReactionB->MS ReactionB->Activity ReactionC->SDSPAGE ReactionC->SEC ReactionC->MS ReactionC->Activity Efficiency Reaction Efficiency SDSPAGE->Efficiency Stability Conjugate Stability SDSPAGE->Stability Function Preservation of Function SDSPAGE->Function SEC->Efficiency SEC->Stability SEC->Function MS->Efficiency MS->Stability MS->Function Activity->Efficiency Activity->Stability Activity->Function G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Bioconjugate Bioconjugate (m-PEG24-Linker-Drug) Bioconjugate->Receptor Binding Drug Released Drug Bioconjugate->Drug Internalization & Cleavage Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Gene Target Gene TranscriptionFactor->Gene Transcription Drug->Kinase2 Inhibition Proliferation Cell Proliferation Gene->Proliferation G cluster_unmodified Unmodified Protein cluster_pegylated PEGylated Protein Protein Protein Antibody Antibody Protein->Antibody Immunogenic Recognition Enzyme Proteolytic Enzyme Protein->Enzyme Degradation PEG_Protein PEG-Protein PEG_Cloud Hydrophilic PEG Cloud Antibody2 Antibody Antibody2->PEG_Cloud Steric Hindrance Enzyme2 Proteolytic Enzyme Enzyme2->PEG_Cloud Steric Hindrance

References

Navigating In Vivo Stability: A Comparative Guide to m-PEG24-NH2 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker's stability in systemic circulation is a key determinant of a therapeutic's efficacy and safety profile. An ideal linker must remain intact in the bloodstream to prevent premature payload release and its associated off-target toxicity, while enabling efficient release at the target site. This guide provides an objective comparison of the in vivo stability of m-PEG24-NH2 linkers with other common alternatives, supported by experimental data and detailed methodologies.

Polyethylene glycol (PEG) linkers, such as the 24-unit monodispersed this compound, are widely employed to enhance the hydrophilicity and pharmacokinetic properties of bioconjugates. The inclusion of a PEG chain can improve solubility, reduce aggregation, and prolong circulation half-life.[1]

Quantitative Comparison of Linker Performance

The in vivo stability of a linker is often evaluated by measuring the pharmacokinetic (PK) parameters of the bioconjugate, such as its half-life (t½) in circulation. The following tables summarize available data for bioconjugates employing m-PEG24 linkers and various alternatives. It is important to note that direct head-to-head comparisons are limited, and the stability of a linker can be influenced by the specific antibody, payload, and conjugation chemistry used.

Table 1: In Vivo Performance of an m-PEG24-Containing ADC

Linker TypeConjugateKey FindingsReference
m-PEG24 ADC molecule RS7-DL11 featuring a methyl-PEG24 (mPEG24) moiety as a side chain to a Valine-Lysine-PAB (VK) linker.Demonstrated maximum hydrophilicity, biophysical stability, and tumor suppression, along with a prolonged half-life and enhanced animal tolerability.[2]

Table 2: Comparative In Vivo Stability of Alternative Linker Chemistries

Linker ClassSpecific ExampleHalf-life (t½)Key Characteristics & Considerations
Cleavable Linkers Designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell.
Protease-CleavableValine-Citrulline (vc)~12 days (Human)High stability in human plasma; susceptible to cleavage by lysosomal proteases like cathepsin B.
pH-SensitiveHydrazone~2-3 days (Human)Cleaved in the acidic environment of endosomes and lysosomes; can exhibit instability in circulation.
Glutathione-SensitiveDisulfideVariableCleaved in the reducing environment of the cytoplasm; stability can be modulated by steric hindrance.
Non-Cleavable Linkers Rely on the complete degradation of the antibody in the lysosome to release the drug.
Thioether (e.g., SMCC)~10.4 days (Human)Generally exhibit high plasma stability, which can improve the therapeutic index and reduce off-target toxicity.[3]

Table 3: Performance of PEG Alternatives

Alternative PolymerConjugateKey FindingsReference
Polysarcosine (pSar) Polysarcosine-coated gold nanoparticles (Au@PS)Au@PS had a longer circulation time in blood after intravenous injection than Au@PEG, indicating a better stealth-like property.[4]
Site-specific PSar-Interferon conjugate (PSar-IFN)PSar-IFN and PEG-IFN exhibited a similarly improved circulation half-life in plasma. However, PSar-IFN was more potent in inhibiting tumor growth and elicited fewer anti-IFN antibodies.[4]
Poly(2-oxazoline) (POx) Poly(2-methyl-2-oxazoline) (PMOXA) brush coatingsPMOXA graft copolymer films were significantly more stable than PEG graft copolymer films and maintained their protein-repellent properties under various conditions.[5]

Experimental Protocols

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments.

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for conducting a pharmacokinetic study to evaluate the in vivo stability of a bioconjugate.

Materials:

  • Bioconjugate test article

  • Female BALB/c mice (6-8 weeks old)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Microcentrifuge tubes

  • Heparin or EDTA-coated blood collection tubes

  • Anesthesia (e.g., isoflurane)

  • Analytical instruments (ELISA plate reader, LC-MS/MS system)

Procedure:

  • Dosing:

    • Acclimate mice for at least one week prior to the study.

    • Prepare the bioconjugate test article in sterile PBS at the desired concentration.

    • Administer a single intravenous (IV) dose of the bioconjugate to a cohort of mice (n=3-5 per time point).

  • Blood Sampling:

    • At predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, 168 hours), collect blood samples (approximately 50-100 µL) via retro-orbital or tail vein bleeding into heparin or EDTA-coated tubes.

    • Process the blood by centrifugation at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples to determine the concentrations of the total antibody, the intact bioconjugate, and the free payload using validated ELISA and/or LC-MS/MS methods (see Protocols 2 and 3).

  • Data Analysis:

    • Plot the mean plasma concentrations of the total antibody, bioconjugate, and free payload versus time.

    • Calculate pharmacokinetic parameters, including the half-life (t½) of the bioconjugate, to assess linker stability.

Protocol 2: ELISA for Total Antibody and Intact Bioconjugate Quantification

This protocol describes a sandwich ELISA for the quantification of total antibody and the intact bioconjugate in plasma samples.[6]

Materials:

  • Capture antibody (e.g., anti-human IgG)

  • Detection antibody (e.g., HRP-conjugated anti-human IgG for total antibody, or HRP-conjugated anti-payload antibody for intact bioconjugate)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plasma samples and standards

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate three times. Add diluted plasma samples and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate five times. Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Measurement: Add stop solution to each well. Read the absorbance at 450 nm using a plate reader.

  • Quantification: Generate a standard curve and use it to determine the concentration of the total antibody or intact bioconjugate in the plasma samples.

Protocol 3: LC-MS/MS for Free Payload Quantification

This protocol outlines a general procedure for the quantification of prematurely released payload in plasma samples.[7]

Materials:

  • Plasma samples and standards

  • Internal standard (IS) (e.g., a stable isotope-labeled version of the payload)

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid)

  • LC-MS/MS system (including a suitable analytical column, e.g., C18)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples and standards on ice.

    • To a small volume of plasma (e.g., 25 µL), add the internal standard.

    • Add cold protein precipitation solvent to the plasma sample, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an aliquot of the supernatant onto the LC-MS/MS system.

    • Separate the free payload from other components using a suitable LC gradient.

    • Detect and quantify the free payload using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Use the standard curve to determine the concentration of the free payload in the plasma samples.

Visualizing Experimental Workflows

To better illustrate the experimental processes, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_In_Vivo_Stability_Assessment cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation dosing Administer Bioconjugate to Mice (IV) sampling Collect Blood Samples at Time Points dosing->sampling centrifugation Centrifuge to Obtain Plasma sampling->centrifugation storage Store Plasma at -80°C centrifugation->storage elisa ELISA for Total Ab & Intact Bioconjugate storage->elisa lcms LC-MS/MS for Free Payload storage->lcms pk_analysis Pharmacokinetic Analysis (t½) elisa->pk_analysis lcms->pk_analysis

Experimental workflow for assessing in vivo linker stability.

ELISA_Workflow plate_coating 1. Plate Coating (Capture Antibody) blocking 2. Blocking plate_coating->blocking sample_incubation 3. Sample Incubation (Plasma/Standards) blocking->sample_incubation detection_ab 4. Detection Ab Incubation sample_incubation->detection_ab signal_dev 5. Signal Development (TMB Substrate) detection_ab->signal_dev measurement 6. Measurement (Absorbance at 450 nm) signal_dev->measurement quantification 7. Quantification measurement->quantification

Generalized workflow for the sandwich ELISA protocol.

Conclusion

The in vivo stability of a linker is a critical attribute that significantly influences the therapeutic window of a bioconjugate. The available data suggests that this compound linkers can contribute to a prolonged in vivo half-life of bioconjugates, thereby potentially enhancing their therapeutic efficacy. However, the choice of an optimal linker is context-dependent and requires careful consideration of the antibody, the payload, and the desired mechanism of action. Alternatives to PEG, such as polysarcosine and poly(2-oxazolines), are emerging as promising candidates that may offer advantages in terms of stability and reduced immunogenicity. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies to inform the rational design of next-generation biotherapeutics.

References

Comparative Guide to Cross-Reactivity of Antibodies Against m-PEG24-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with PEGylated molecules, understanding the specificity and potential cross-reactivity of anti-polyethylene glycol (PEG) antibodies is critical for assay development, immunogenicity assessment, and ensuring the safety and efficacy of PEGylated therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of antibodies targeting m-PEG24-NH2, a short-chain methoxy-terminated PEG linker.

Executive Summary

Antibodies developed against this compound are expected to exhibit the highest specificity for the immunizing antigen. However, due to the repeating nature of the ethylene (B1197577) glycol subunits and the presence of the methoxy (B1213986) group, cross-reactivity with other PEGylated and structurally related molecules is a significant consideration. The degree of cross-reactivity is influenced by several factors, including the PEG chain length, the nature of the terminal group, and the overall structure of the conjugated molecule. This guide presents a comparative analysis based on established principles of anti-PEG antibody binding, supported by experimental protocols and data presented in a clear, comparative format. While specific quantitative data for antibodies exclusively raised against this compound is not extensively available in public literature, this guide utilizes data from studies on other anti-PEG antibodies to provide a predictive comparison.

Data Presentation: Comparative Binding Affinity

The following table summarizes the expected relative binding affinities of a hypothetical monoclonal antibody raised against this compound when tested against various PEGylated and non-PEGylated molecules. The data is presented to illustrate the principles of cross-reactivity.

AnalyteStructureExpected Relative Affinity (%)Rationale for Predicted Affinity
This compound CH3O-(CH2CH2O)24-NH2100 Immunizing antigen; highest expected affinity.
m-PEG12-NH2CH3O-(CH2CH2O)12-NH260-80Shorter PEG chain with the same methoxy terminus; high similarity but potentially lower avidity.[1]
m-PEG48-NH2CH3O-(CH2CH2O)48-NH270-90Longer PEG chain with the same methoxy terminus; high similarity, avidity might be slightly different.[1]
HO-PEG24-NH2HO-(CH2CH2O)24-NH230-50Same PEG chain length but different terminal group (hydroxyl vs. methoxy); demonstrates specificity for the methoxy group.[2][3]
m-PEG24-COOHCH3O-(CH2CH2O)24-COOH90-100Same PEG chain and methoxy terminus, different terminal functional group for conjugation; high expected affinity.
m-PEGylated Protein (20 kDa PEG)Protein-(linker)-PEG(20kDa)-OCH310-30Significantly longer PEG chain and conjugated to a large molecule; steric hindrance and different presentation of the PEG chain can reduce binding.[4]
Polypropylene Glycol (PPG)H-[O-CH(CH3)-CH2]n-OH5-15Structurally similar polymer with a repeating C-C-O backbone; some anti-PEG antibodies show cross-reactivity.[5]
Polysorbate 80Complex structure with PEG chains< 5Contains PEG-like structures; documented cross-reactivity with some anti-PEG antibodies.[6]
Unrelated Small Moleculee.g., Biotin< 1No structural similarity to PEG; serves as a negative control.

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental methods. The two most common techniques are Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is designed to determine the relative binding affinity of a test analyte by its ability to compete with the immobilized target antigen (this compound) for binding to the anti-m-PEG24-NH2 antibody.

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a conjugate of this compound (e.g., m-PEG24-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Incubation: Prepare a series of dilutions of the competitor analytes (e.g., m-PEG12-NH2, HO-PEG24-NH2, etc.) in assay buffer. In a separate plate or tubes, pre-incubate these competitor dilutions with a constant, sub-saturating concentration of the anti-m-PEG24-NH2 antibody for 1-2 hours at room temperature.

  • Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) diluted in assay buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step thoroughly.

  • Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot the absorbance against the log of the competitor concentration. The concentration of the competitor that causes a 50% reduction in the signal (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis

SPR provides real-time kinetic data (association and dissociation rates) of the antibody-antigen interaction.

  • Sensor Chip Preparation: Activate a suitable sensor chip (e.g., CM5) using a standard amine coupling kit (EDC/NHS).

  • Ligand Immobilization: Immobilize a conjugate of this compound (e.g., m-PEG24-BSA) onto the activated sensor chip surface to a target response level. Deactivate the remaining active esters.

  • Analyte Preparation: Prepare a series of dilutions of the anti-m-PEG24-NH2 antibody in a suitable running buffer (e.g., HBS-EP+). Also, prepare solutions of the cross-reactivity analytes at various concentrations.

  • Binding Analysis:

    • Association: Inject the diluted antibody solution over the sensor surface at a constant flow rate and monitor the binding response (in Response Units, RU).

    • Dissociation: After the association phase, inject the running buffer to monitor the dissociation of the antibody from the immobilized ligand.

  • Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 2.0) to remove the bound antibody and prepare the surface for the next cycle.

  • Cross-Reactivity Testing: To assess cross-reactivity, either immobilize the different PEG molecules and test the binding of the anti-m-PEG24-NH2 antibody, or use a competitive approach where the antibody is pre-mixed with the competitor analyte before injection over the this compound surface.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Alternative Methodologies

For the quantification of this compound, especially in complex matrices, non-immunological methods can offer an alternative or complementary approach.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the direct quantification of small molecules like this compound.[7] It offers high sensitivity and specificity and does not rely on the availability of a specific antibody.[8] This method can be particularly useful for pharmacokinetic studies.

Mandatory Visualizations

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with m-PEG24-BSA p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 r2 Add Mixture to Coated Plate p4->r2 r1 Pre-incubate Anti-m-PEG24-NH2 Ab with Competitor Analyte r1->r2 r3 Incubate r2->r3 r4 Wash r3->r4 d1 Add Secondary Ab-HRP r4->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance at 450nm d5->d6

Caption: Workflow for Competitive ELISA.

Cross_Reactivity_Factors cluster_high_affinity Factors Promoting High Affinity cluster_low_affinity Factors Reducing Affinity (Cross-Reactivity) center Anti-m-PEG24-NH2 Antibody Binding f1 Identical Methoxy Terminal Group center->f1 f2 Similar PEG Chain Length center->f2 f3 Unconjugated PEG center->f3 f4 Different Terminal Group (e.g., Hydroxyl) center->f4 f5 Significantly Different PEG Chain Length center->f5 f6 Conjugation to Large Molecule (Steric Hindrance) center->f6 f7 Different Polymer Backbone (e.g., PPG) center->f7

Caption: Factors Influencing Cross-Reactivity.

References

A Comparative Guide to Functional Assays for m-PEG24-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of therapeutic molecules with linkers such as methoxy-PEG24-amine (m-PEG24-NH2) is a critical strategy to enhance their pharmacological properties. This guide provides an objective comparison of functional assays used to confirm the activity of these conjugates, with a focus on two major classes of therapeutics where such linkers are pivotal: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will explore the performance of this compound conjugates in comparison to alternatives and provide detailed experimental protocols for key assays.

The Role of the this compound Linker

The this compound linker is a discrete polyethylene (B3416737) glycol (PEG) chain that offers a balance of hydrophilicity and defined length. In complex bioconjugates like PROTACs and ADCs, the linker is not merely a spacer but plays an active role in modulating solubility, stability, pharmacokinetics, and ultimately, the biological activity of the conjugate. The choice of linker can significantly impact the efficacy and safety profile of a therapeutic agent.

Functional Assays for PROTACs with this compound Linkers

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Comparative Performance of Linkers in PROTACs

The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for ubiquitination and subsequent degradation.

Linker TypeTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Reference
m-PEG24 KRAS G12CVHL~100>90[1]
Alkyl ChainKRAS G12CVHL>1000<50[1]
Rigid PiperazineFLT3CRBNPotentHigh[2]
PEG-based BRD4VHL1-40High[3]
Alkyl ChainCRBNVHLActiveHigh[3]

Note: The data presented are illustrative and compiled from multiple sources to demonstrate the impact of linker choice. Direct head-to-head comparisons in a single system are often study-specific.

Key Functional Assays for PROTACs

1. Target Protein Degradation Assay (Western Blot)

This is the most direct assay to measure the primary function of a PROTAC.

2. Cell Viability Assay

This assay assesses the downstream consequence of target protein degradation, which is often the inhibition of cancer cell growth.

Functional Assays for ADCs with this compound Linkers

ADCs are targeted therapies that deliver a potent cytotoxic payload to cancer cells via a monoclonal antibody. The linker in an ADC connects the antibody to the payload and influences its stability in circulation and the efficiency of payload release within the target cell. PEG linkers, such as m-PEG24, are often incorporated to improve the hydrophilicity and pharmacokinetics of the ADC, especially with hydrophobic payloads.[4]

Comparative Performance of Linkers in ADCs

The length of the PEG linker can impact both the in vitro cytotoxicity and the in vivo efficacy of an ADC.

Linker TypeAntibody TargetPayloadIn Vitro IC50 (nM)In Vivo Tumor Growth InhibitionReference
m-PEG24 Side Chain Trop-2MMAEPotentHigh[4]
Shorter PEG (PEG2)HER2MMAELess PotentModerate[5]
Longer PEG (PEG6)HER2MMAEPotentHigh[5]
Non-cleavable (SMCC)HER2MMAEPotentModerate[6]

Note: The data presented are illustrative and compiled from multiple sources. The optimal linker is highly dependent on the specific antibody, payload, and tumor target.

Key Functional Assays for ADCs

1. In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing target cancer cells.

2. Plasma Stability Assay

This assay is crucial to assess the stability of the ADC in circulation and predict potential off-target toxicity due to premature payload release.

3. Bystander Killing Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative tumor cells, which can be advantageous in treating heterogeneous tumors.[7][8]

4. Receptor Binding Assay

This assay confirms that the conjugation of the linker and payload does not negatively impact the antibody's ability to bind to its target receptor.

Visualizing the Mechanisms of Action

To better understand the biological processes being assessed by these functional assays, the following diagrams illustrate the key signaling pathways.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC Action E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP-dependent activation Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides PROTAC PROTAC (this compound conjugate) PROTAC->E3 Binds POI Target Protein (Protein of Interest) PROTAC->POI Binds PROTAC->Ternary_Complex POI->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Poly-ubiquitination Ub_POI->Proteasome Recognition & Degradation

PROTAC-mediated protein degradation pathway.

ADC_Mechanism ADC Internalization and Payload Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (with this compound linker) Receptor Cell Surface Receptor ADC->Receptor 1. Binding Antigen Tumor Antigen Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Cell_Death Apoptosis / Cell Death Payload->Cell_Death 5. Cytotoxicity

ADC internalization and payload release.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment in 6-well plates.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash and incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).[10]

  • Detection and Analysis:

    • Visualize bands using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[3]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay for ADCs
  • Cell Seeding: Seed target cancer cells in an opaque-walled 96-well plate at a density of 1,000-10,000 cells/well and incubate for 24 hours.[11]

  • ADC Treatment: Add serial dilutions of the ADC to the wells and incubate for a desired period (e.g., 72-144 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for about 30 minutes.[12]

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[13]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition and Analysis:

    • Record luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot a dose-response curve to determine the IC50 value.[11]

Protocol 3: LC-MS Based ADC Plasma Stability Assay
  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).[14]

  • ADC Isolation: Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., Protein A magnetic beads).[14]

  • Sample Preparation for LC-MS:

    • Elute the captured ADC.

    • For subunit analysis, reduce the ADC using a reducing agent like DTT to separate heavy and light chains.

  • LC-MS Analysis:

    • Inject the prepared sample into an LC-MS system equipped with a suitable column (e.g., reverse-phase C8).[14]

    • Acquire mass spectra of the intact or reduced ADC.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the different drug-loaded and unloaded antibody species.

    • Calculate the average Drug-to-Antibody Ratio (DAR) at each time point by analyzing the relative abundance of these species.

    • Plot the average DAR over time to assess the stability of the ADC. A decrease in DAR indicates payload loss.[14][15]

Conclusion

The functional characterization of this compound conjugates is a multifaceted process that requires a suite of well-designed assays. For PROTACs, the primary measure of activity is the induction of target protein degradation, while for ADCs, it is the potent and specific killing of target cells. The choice of linker, including the use of a discrete PEG linker like this compound, is a critical design element that must be empirically tested against alternatives to optimize the therapeutic potential of the conjugate. The protocols and comparative data provided in this guide offer a framework for the systematic evaluation of these promising therapeutic modalities.

References

The Length of the Chain: How m-PEG24-NH2 Linker Length Dictates PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of how polyethylene (B3416737) glycol (PEG) linker length, specifically focusing on constructs around the 24-unit mark, critically influences the therapeutic efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and detailed protocols, to inform rational PROTAC design.

The linker component of a PROTAC, though often perceived as a simple spacer, is a critical determinant of its success in inducing targeted protein degradation. It governs the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, a prerequisite for subsequent ubiquitination and proteasomal degradation.[1][2] The length and composition of this linker can significantly impact the efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[3][4] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the facility with which their length can be modulated.[3][5] This guide delves into the impact of PEG linker length, with a particular focus on the longer m-PEG24-NH2 variant, on the overall performance of PROTACs.

The Balancing Act: Linker Length and Ternary Complex Formation

The primary role of the linker is to bridge the target protein and the E3 ligase, facilitating their proximity and optimal orientation for ubiquitin transfer.[1] An inadequate linker length can lead to steric hindrance, preventing the formation of a stable ternary complex.[1][6] Conversely, an excessively long linker may result in a non-productive complex where the two proteins are not brought close enough for efficient ubiquitination.[1][6] Therefore, optimizing the linker length is a crucial step in the development of a potent PROTAC.[1][7]

The following diagram illustrates the pivotal role of the linker in the PROTAC mechanism of action.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) PROTAC->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Efficacy: The Impact of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that even subtle changes in linker length can have a profound impact on the degradation efficiency of a PROTAC.[7] The optimal length is highly dependent on the specific target protein and the recruited E3 ligase.[8] The following tables summarize quantitative data from various studies, illustrating the impact of linker length on key performance metrics such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [1][8]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7

Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.[8]

Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [8]

PROTAC CompoundLinker TypeDC50 (nM)Dmax (%)E3 LigaseCell Line
BTK Degrader 1Short PEG>100<50CereblonRamos
BTK Degrader 2 Longer PEG ~10 >95 Cereblon Ramos

Data summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system.[8]

Table 3: Influence of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation [4]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
TBK1 Degrader 17No degradation-VHLHEK293T
TBK1 Degrader 212Submicromolar>90VHLHEK293T
TBK1 Degrader 3 21 3 96 VHL HEK293T
TBK1 Degrader 42929276VHLHEK293T

These data clearly indicate that there is an optimal linker length for each target and E3 ligase pair. For ERα, a 16-atom linker was optimal, while for TBK1, a 21-atom linker showed the best performance.[1][4] This underscores the necessity of empirical testing of a range of linker lengths during PROTAC development.[6]

Beyond Degradation: Physicochemical Properties and Cell Permeability

The length of the PEG linker also significantly influences the physicochemical properties of the PROTAC, which in turn affects its cell permeability and bioavailability.[8] Longer PEG linkers increase the molecular weight and polar surface area, which can potentially reduce cell membrane permeability.[8] However, the hydrophilic nature of PEG can enhance the solubility of the PROTAC molecule.[7] The flexibility of the linker is another important factor; some studies suggest that linkers capable of folding to shield polar groups can improve cell permeability.[8]

The following diagram illustrates the logical relationship between linker properties and PROTAC efficacy.

Linker_Properties_Efficacy cluster_linker Linker Properties cluster_physicochem Physicochemical Properties cluster_efficacy PROTAC Efficacy Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (e.g., PEG) Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Flexibility Flexibility Flexibility->Ternary_Complex Degradation Target Degradation (DC50, Dmax) Solubility->Degradation Permeability->Degradation Ternary_Complex->Degradation

Caption: Relationship between linker properties and PROTAC efficacy.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Western Blotting for Target Protein Degradation[1][9]

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1]

Methodology:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).[3]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[9]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[10]

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[10]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the percentage of degradation.[3]

The following diagram outlines the experimental workflow for Western blotting.

Western_Blot_Workflow Start Start Cell_Seeding 1. Cell Seeding & Treatment with PROTACs Start->Cell_Seeding Cell_Lysis 2. Cell Lysis Cell_Seeding->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Immunoblot 6. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection 7. Detection & Analysis Immunoblot->Detection End End Detection->End

Caption: Experimental workflow for Western blot analysis.

Ternary Complex Formation Assays

Assessing the formation of the ternary complex is crucial to understanding the mechanism of action of a PROTAC.

In Vitro Pull-down Assay [11]

Methodology:

  • Protein Purification: Purify the recombinant target protein and the E3 ligase complex.

  • Complex Formation: Incubate the purified target protein, E3 ligase, and varying concentrations of the PROTAC.

  • Pull-down: Use an affinity tag on one of the proteins (e.g., His-tag on the target protein) to pull down the complex using appropriate beads (e.g., Ni-NTA).

  • Analysis: Elute the bound proteins and analyze the components of the complex by SDS-PAGE and Western blotting to detect the presence of all three components (target protein, E3 ligase, and PROTAC).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [12]

Methodology:

  • Assay Setup: In a microplate, combine the purified target protein and E3 ligase, each labeled with a FRET donor and acceptor fluorophore, respectively, with varying concentrations of the PROTAC.[12]

  • Incubation: Allow the mixture to incubate at room temperature to facilitate complex formation.[9]

  • FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, confirming the formation of the ternary complex.[9]

  • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.[9]

Conclusion

The length of the this compound linker is a critical parameter in PROTAC design that significantly influences its efficacy. The provided data and protocols highlight that an optimal linker length, which is target and E3 ligase dependent, is essential for the formation of a stable and productive ternary complex, leading to efficient target protein degradation. While longer PEG linkers can enhance solubility, their impact on cell permeability must be carefully considered. A systematic approach involving the synthesis and evaluation of a series of PROTACs with varying linker lengths is crucial for the development of potent and effective protein degraders. The experimental workflows outlined in this guide provide a robust framework for the comprehensive characterization of novel PROTAC candidates.

References

A Head-to-Head Comparison of Different Length PEG-Amine Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Polyethylene glycol (PEG) linkers are fundamental tools in the fields of biotechnology and pharmaceutical research, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] Among these, PEG-amine linkers, which possess a terminal amine group, offer a versatile handle for a wide range of bioconjugation strategies. The length of the PEG chain is not merely a spacer; it is a critical design element that profoundly influences the biological and physical properties of the resulting conjugate, from antibody-drug conjugates (ADCs) to PROTACs and nanoparticle systems.[3][4]

For researchers, scientists, and drug development professionals, selecting the optimal PEG linker length is a crucial decision that involves balancing competing factors to maximize therapeutic efficacy and minimize undesirable effects.[3] Longer linkers can enhance solubility and prolong circulation half-life but may also introduce steric hindrance or reduce the potency of the conjugated molecule.[4] Conversely, shorter linkers might maintain high potency but fail to provide sufficient solubility or protection from rapid clearance.[3] This guide provides an objective, data-driven comparison of PEG-amine linkers of varying lengths, supported by experimental data and detailed protocols to inform rational design in therapeutic and diagnostic development.

Data Presentation: Impact of PEG-Amine Linker Length on Performance

The selection of a PEG linker necessitates a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. The following table summarizes key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, compiled from multiple studies.

Parameter Short PEG Linkers (e.g., PEG2-PEG4) Intermediate PEG Linkers (e.g., PEG8-PEG12) Long PEG Linkers (e.g., PEG24, 4-10 kDa) Key Findings & References
Solubility & Aggregation Moderate improvement in solubility. May be insufficient for highly hydrophobic payloads.Good balance of hydrophilicity, often preventing aggregation effectively.Excellent for solubilizing hydrophobic molecules and preventing aggregation, enabling higher drug loading.[3]The hydrophilic nature of PEG mitigates aggregation caused by hydrophobic payloads.[3]
In Vitro Cytotoxicity (ADCs) Generally maintains the highest potency.Often represents a balance, with a slight potential decrease in potency compared to shorter linkers.[4]Can exhibit a significant reduction in cytotoxicity.A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in one study.[4] Longer linkers can sterically hinder payload release or target binding.
Pharmacokinetics (PK) / Half-Life Faster clearance and shorter plasma half-life.[3]Slower clearance and longer half-life, often reaching a plateau of PK improvement.[3]Significantly prolonged half-life and increased systemic exposure.Increasing PEG length generally increases the hydrodynamic radius, leading to reduced renal clearance and longer circulation.[3][5]
Immunogenicity & "Stealth" Effect Minimal shielding, offering less protection from immune recognition.Provides a moderate "stealth" effect, reducing non-specific uptake.Very effective at reducing macrophage uptake and shielding from the immune system.[4][6]The "hydrophilic shield" of PEG can mask the bioconjugate, reducing immunogenicity and non-specific protein interactions.
Steric Hindrance & Binding Low steric hindrance, generally preserving the binding affinity of the parent molecule.May introduce some steric hindrance, potentially affecting binding to certain targets.High potential for steric hindrance, which can impede interaction with target receptors or enzymes.[4]Shorter PEG linkers may be preferred where less steric hindrance is desired for optimal binding.[4]
Drug-to-Antibody Ratio (DAR) Efficiency Can sometimes result in lower drug loading (e.g., DAR ~2.5).[4]Often shows higher drug loading efficiencies (e.g., DAR ~3.7-5.0).[4]Can facilitate high DARs by mitigating the aggregation associated with hydrophobic drugs.Intermediate length PEGs have been observed to achieve higher drug loading efficiencies in some systems.[4]
Tumor Uptake & Biodistribution May show faster initial tumor penetration but is cleared quickly.Can lead to higher tumor accumulation over time due to a balance of circulation and penetration.Slower tumor penetration but can result in higher overall accumulation due to extended circulation time.[7][8]Longer PEG linkers contribute to longer circulation, leading to higher accumulation in tumors at later stages.[7] In vivo studies showed that increasing PEG linker length up to 10 kDa enhanced tumor-targeting ability.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and characterization of bioconjugates using PEG-amine linkers. The following are generalized protocols based on established methods.

Protocol 1: General Protein Conjugation via Amine-Reactive Chemistry

This protocol describes the conjugation of a payload to a protein (e.g., an antibody) using a PEG-amine linker that has been pre-functionalized with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody or protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0).[9][10]

  • Amine-reactive PEG linker (e.g., NHS-PEG-Payload).

  • Anhydrous, water-miscible solvent (e.g., DMSO or DMF).[11]

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).[9]

  • Purification system (e.g., Size Exclusion Chromatography - SEC).[1]

Methodology:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS) at the desired concentration. Buffers containing primary amines like Tris will compete with the reaction.[11]

  • Linker Preparation: Immediately before use, dissolve the NHS-activated PEG linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1]

  • Conjugation Reaction: Add a calculated molar excess (typically 5 to 20-fold) of the linker solution to the protein solution.[9][11] The final concentration of organic solvent should ideally not exceed 10% of the total reaction volume.[11]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[9]

  • Quenching: Stop the reaction by adding the quenching buffer (e.g., Tris or glycine) to consume any unreacted NHS-ester linker.[9]

  • Purification: Remove unreacted linker-payload and other impurities to isolate the purified conjugate using SEC.[1]

  • Characterization: Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR) via Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy, and assess purity and aggregation levels using SEC.[1]

Protocol 2: Synthesis of a PROTAC using a PEG-Amine Linker

This protocol outlines a multi-step synthesis for creating a PROTAC, where a PEG-amine linker bridges a target protein "warhead" and an E3 ligase ligand.

Materials:

  • Warhead-COOH (carboxylic acid-functionalized warhead).

  • Amino-PEGn-Boc (Boc-protected PEG-amine linker).

  • E3 Ligase Ligand-COOH.

  • Peptide coupling agents (e.g., HATU).

  • Base (e.g., DIPEA).

  • Anhydrous solvents (e.g., DMF, DCM).[1]

  • TFA (Trifluoroacetic acid) for Boc deprotection.[1]

Methodology:

  • Step 1: Couple Warhead to Linker:

    • Dissolve the Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA and stir for ~15 minutes to activate the carboxylic acid.

    • Add the Amino-PEGn-Boc linker to the mixture and stir at room temperature overnight.

    • Monitor reaction progress by LC-MS. Purify the Warhead-PEGn-Boc product via flash column chromatography.[1]

  • Step 2: Boc Deprotection:

    • Dissolve the purified product in DCM.

    • Add a solution of 20-50% TFA in DCM at 0°C and stir for 1-3 hours at room temperature.

    • Monitor deprotection by LC-MS. Concentrate the mixture to remove excess TFA and DCM. The resulting amine salt (Warhead-PEGn-NH2) is often used directly.[1]

  • Step 3: Couple E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand and the Warhead-PEGn-NH2 intermediate in anhydrous DMF.

    • Add HATU and DIPEA and stir at room temperature overnight to form the final PROTAC.

    • Purify the final product using reverse-phase HPLC.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of PEG-amine linkers.

G cluster_linker General Structure of PEG-Amine Linkers start H₂N peg_unit (CH₂CH₂O)n start->peg_unit end_group ─ H peg_unit->end_group n_label n = number of repeating units (determines linker length) peg_unit->n_label

Caption: General structure of a linear PEG-amine linker, where 'n' dictates its length.

G cluster_workflow Experimental Workflow for Antibody-Drug Conjugation A 1. Antibody Preparation (Buffer Exchange) C 3. Conjugation Reaction (Antibody + Linker-Payload) A->C B 2. Linker-Payload Activation (e.g., NHS Ester Formation) B->C D 4. Quenching (Stop Reaction) C->D E 5. Purification (e.g., SEC) D->E F 6. Characterization (DAR, Purity, Aggregation) E->F

Caption: Workflow for creating and validating an antibody-drug conjugate (ADC).

G Influence of PEG Length on Steric Hindrance cluster_short Short PEG Linker cluster_long Long PEG Linker Ab_short Antibody Linker_short Ab_short->Linker_short Payload_short Drug Linker_short->Payload_short Receptor Target Receptor Payload_short->Receptor  Effective Binding Ab_long Antibody Linker_long Ab_long->Linker_long Payload_long Drug Linker_long->Payload_long Payload_long->Receptor  Steric Hindrance  (Binding Impeded)

Caption: Longer PEG linkers can sterically hinder the payload from accessing its target.

Conclusion

The length of a PEG-amine linker is a critical variable that must be carefully optimized for each specific application. The choice involves a delicate balance: shorter linkers often preserve the highest in vitro potency, while longer linkers are superior at enhancing solubility, extending circulation half-life, and reducing immunogenicity.[3][4] As the data indicates, an intermediate-length linker frequently provides a reasonable compromise, though the ideal choice is ultimately dependent on the specific antibody, payload, target, and therapeutic goal.[4] Therefore, a systematic and empirical evaluation of several linker lengths, as outlined in the provided protocols, is essential for the successful development of next-generation bioconjugates.

References

m-PEG24-NH2 in Antibody-Drug Conjugates: A Comparative Performance Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various linker strategies, the use of polyethylene (B3416737) glycol (PEG) has gained significant traction for its ability to improve the physicochemical and pharmacokinetic properties of ADCs. This guide provides an objective comparison of m-PEG24-NH2, a long-chain monofunctional PEG linker, against other common linker alternatives, supported by experimental data to inform rational ADC design.

The incorporation of hydrophilic linkers like this compound is a key strategy to mitigate the challenges associated with hydrophobic payloads, which are often potent but can lead to ADC aggregation and rapid clearance.[1] The PEG chain can act as a hydrophilic shield, improving solubility, stability, and pharmacokinetic parameters, ultimately widening the therapeutic window.[2][3]

Comparative Performance Data

The following tables summarize quantitative data from various studies to highlight the impact of linker choice on key ADC performance metrics.

Table 1: In Vitro Cytotoxicity

LinkerAntibody-PayloadCell LineIC50 (nM)Fold Change vs. No PEG
No PEG (SMCC) ZHER2-MMAENCI-N87~5-
4 kDa PEG ZHER2-MMAENCI-N8731.9 - 26.24.5 - 6.5 fold increase
10 kDa PEG ZHER2-MMAENCI-N87111.3 - 83.522 - 16.7 fold increase
Val-Cit-PABC Trastuzumab-MMAESK-BR-30.05 (for DAR 4)N/A
cBu-Cit Trastuzumab-MMAESK-BR-3Potent (comparable to Val-Cit)N/A

Data synthesized from multiple sources. Note that direct head-to-head comparisons in a single system are limited. Long-chain PEGylation can sometimes lead to a decrease in in vitro potency, a trade-off for improved in vivo performance.[4][5]

Table 2: Pharmacokinetics

LinkerADC ModelAnimal ModelKey PK ParameterResult
No PEG Non-targeting MMAE ADCRatClearanceRapid
PEG4 Non-targeting MMAE ADCRatClearanceFaster than PEG8/12
PEG8 Non-targeting MMAE ADCRatClearanceSlower; minimal clearance threshold
PEG12 Non-targeting MMAE ADCRatClearanceSlow; similar to PEG8
Linear PEG24 Trastuzumab-DM1 (DAR 8)MouseClearance RateFaster than pendant 2xPEG12
Pendant 2xPEG12 Trastuzumab-DM1 (DAR 8)MouseClearance RateSlower than linear PEG24
No PEG (SMCC) ZHER2-MMAEMouseHalf-life-
4 kDa PEG ZHER2-MMAEMouseHalf-life2.5-fold increase vs. no PEG
10 kDa PEG ZHER2-MMAEMouseHalf-life11.2-fold increase vs. no PEG
m-PEG24 side chain RS7-MMAE (RS7-DL 11)N/AHalf-life & TolerabilityProlonged half-life and enhanced tolerability

Longer PEG chains generally lead to slower clearance and longer half-life.[6][7] The architecture of the PEG linker (linear vs. pendant) can also significantly impact pharmacokinetics, especially for ADCs with a high drug-to-antibody ratio (DAR).[1][8][9] An ADC featuring a methyl-PEG24 (mPEG24) moiety as a side chain demonstrated a prolonged half-life and enhanced animal tolerability.[2]

Table 3: In Vivo Efficacy

LinkerADC ModelXenograft ModelKey Efficacy MetricResult
No PEG (SMCC) ZHER2-MMAENCI-N87Tumor Growth InhibitionLess effective than 10 kDa PEG
10 kDa PEG ZHER2-MMAENCI-N87Tumor Growth InhibitionMost ideal tumor therapeutic ability
Val-Cit-PABC Trastuzumab-MMAEBT-474Tumor Growth InhibitionComplete tumor ablation at DAR 4
cBu-Cit Trastuzumab-MMAEN/ATumor Growth InhibitionGreater tumor suppression than Val-Cit
m-PEG24 side chain RS7-MMAE (RS7-DL 11)N/ATumor SuppressionDemonstrated maximum tumor suppression

Improved pharmacokinetics due to long-chain PEGylation often translates to enhanced in vivo efficacy, despite a potential decrease in in vitro potency.[4][5] The m-PEG24 containing ADC, RS7-DL 11, showed maximum tumor suppression in its comparative study.[2]

Visualizing ADC Concepts and Workflows

To further elucidate the principles discussed, the following diagrams illustrate key aspects of ADC technology and evaluation.

ADC_Structure cluster_Antibody Antibody cluster_Linker Linker cluster_Payload Payload Antibody Monoclonal Antibody (e.g., Trastuzumab) PEG24 This compound Antibody->PEG24 Conjugation Site (e.g., Cysteine) Payload Cytotoxic Drug (e.g., MMAE) PEG24->Payload

Figure 1: General structure of an ADC with an this compound linker.

ADC_Workflow cluster_Synthesis ADC Synthesis & Purification cluster_Characterization Physicochemical Characterization cluster_Evaluation Biological Evaluation Synthesis Antibody Reduction Conjugation Drug-Linker Conjugation Synthesis->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC-HPLC) Purification->DAR_Analysis Aggregation_Analysis Aggregation (SEC) Purification->Aggregation_Analysis Stability_Analysis Plasma Stability Purification->Stability_Analysis In_Vitro In Vitro Cytotoxicity Purification->In_Vitro In_Vivo In Vivo Efficacy In_Vitro->In_Vivo

Figure 2: Experimental workflow for ADC development and evaluation.

ADC_MOA ADC ADC in Circulation Binding Binding to Tumor Antigen (e.g., HER2) ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Figure 3: Generalized mechanism of action for an ADC.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments cited in the comparison of ADCs.

Protocol 1: ADC Synthesis and Purification

This protocol describes a typical conjugation of a drug-linker to an antibody via reduced interchain disulfides.

1. Antibody Reduction:

  • Prepare the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2).

  • Add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a specific molar excess to the antibody.

  • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

2. Drug-Linker Conjugation:

  • Dissolve the maleimide-activated drug-linker (e.g., MMAE-m-PEG24-maleimide) in an organic solvent like DMSO.

  • Add the drug-linker solution to the reduced antibody solution at a defined molar ratio.

  • Incubate at room temperature for 1-2 hours.

  • Quench the reaction by adding an excess of N-acetylcysteine.

3. Purification:

  • Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.

  • The purified ADC is then concentrated and buffer-exchanged into a formulation buffer.

Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and drug load distribution of cysteine-linked ADCs.

1. Sample Preparation:

  • Dilute the purified ADC to a concentration of 1 mg/mL in HIC mobile phase A.

2. HPLC System and Column:

  • Use an HPLC system equipped with a UV detector and a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

3. Mobile Phases:

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

4. Gradient Elution:

  • Equilibrate the column with 100% Mobile Phase A.

  • Inject the ADC sample.

  • Apply a linear gradient from 100% A to 100% B over a set period (e.g., 30 minutes).

5. Data Analysis:

  • Monitor the elution profile at 280 nm.

  • Peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) will be resolved based on hydrophobicity.

  • Calculate the average DAR by the weighted average of the peak areas.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill cancer cells in culture.

1. Cell Seeding:

  • Seed cancer cells (e.g., NCI-N87 for a HER2-targeting ADC) in a 96-well plate at a predetermined density.

  • Allow the cells to adhere overnight in a CO2 incubator at 37°C.

2. ADC Treatment:

  • Prepare serial dilutions of the ADC in cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions.

  • Include untreated cells as a negative control and a non-targeting ADC as a specificity control.

  • Incubate the plate for 72-120 hours.

3. Cell Viability Measurement:

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

4. Data Analysis:

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression model.

Protocol 4: Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the change in average DAR over time.

1. Incubation:

  • Incubate the ADC in plasma (e.g., human, mouse) at a concentration of approximately 1 mg/mL at 37°C.

  • Include a control where the ADC is incubated in buffer.

2. Time Points:

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

3. Sample Processing:

  • Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G magnetic beads).

4. Analysis:

  • Analyze the captured ADC by HIC-HPLC (as in Protocol 2) or LC-MS to determine the average DAR at each time point.

  • The supernatant can also be analyzed by LC-MS/MS to quantify the amount of released payload.

5. Data Interpretation:

  • A stable ADC will show minimal change in the average DAR over the incubation period.

Conclusion

The selection of a linker is a critical determinant in the design of a successful ADC. The use of a long-chain hydrophilic linker like this compound offers significant advantages in overcoming the challenges associated with hydrophobic payloads. By enhancing solubility, reducing aggregation, and improving pharmacokinetic profiles, this compound can contribute to a wider therapeutic index. However, the optimal linker choice is context-dependent and requires a careful balance between improving in vivo performance and maintaining potent in vitro cytotoxicity. The experimental protocols provided herein offer a framework for the systematic evaluation of different linker technologies to guide the development of next-generation ADCs.

References

A Researcher's Guide to Confirming m-PEG24-NH2 Conjugation Stoichiometry

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. For researchers working with m-PEG24-NH2, a monodisperse PEG reagent with a terminal amine, accurately determining the number of PEG molecules conjugated to a target molecule—the stoichiometry of conjugation—is a critical step in development and quality control. This guide provides a comparative overview of the most common analytical techniques used to confirm the stoichiometry of this compound conjugation, complete with experimental protocols and supporting data to aid in method selection.

Key Analytical Techniques for Stoichiometry Determination

Several powerful analytical methods can be employed to characterize PEGylated molecules. The choice of technique often depends on the nature of the target molecule (e.g., protein, peptide, small molecule), the required level of precision, and the available instrumentation. The most prevalent methods include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

MethodPrincipleKey AdvantagesKey Limitations
MALDI-TOF MS Measures the mass-to-charge ratio of ions, allowing for the direct determination of molecular weight changes upon PEGylation.[1][2][3]High sensitivity, provides direct mass information of the conjugate, and can identify heterogeneity in PEGylation.[1][2][3]Can be less accurate for very large or highly heterogeneous molecules; signal can be suppressed for certain molecules.[1][2]
HPLC (SEC, RP) Separates molecules based on size (Size-Exclusion Chromatography) or hydrophobicity (Reversed-Phase HPLC).[4][5]Robust, reproducible, and can be used for both analytical and preparative purposes.[4] Can resolve different PEGylated species and quantify free PEG.[6]Indirect method that relies on changes in retention time; resolution may be challenging for complex mixtures.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed structural information and quantitative analysis of specific functional groups.[7][8][9]Provides absolute quantification of the degree of PEGylation without the need for standards.[8] Can identify the site of conjugation.Lower sensitivity compared to MS; requires higher sample concentrations and can be complex to interpret for large molecules.[10]

Experimental Protocols

MALDI-TOF Mass Spectrometry

Principle: This technique measures the mass of the intact molecule. The mass difference between the unconjugated and PEGylated molecule directly corresponds to the mass of the attached this compound units. Each this compound molecule has a defined molecular weight, allowing for the calculation of the stoichiometry.

Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the unconjugated and PEGylated molecule in a suitable solvent (e.g., 50% acetonitrile (B52724) with 0.1% trifluoroacetic acid).[11]

    • Prepare a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).[2]

  • Target Plate Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[2]

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear or reflector mode, depending on the mass of the analyte.[11][12]

    • Acquire spectra for both the unconjugated and PEGylated samples.

  • Data Analysis:

    • Determine the molecular weight of the major peaks in both spectra.

    • Calculate the mass difference. The number of attached PEG molecules is determined by dividing the mass difference by the molecular weight of a single this compound unit.

High-Performance Liquid Chromatography (HPLC)

1. Size-Exclusion Chromatography (SEC-HPLC):

Principle: SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of a molecule, leading to an earlier elution time from the SEC column compared to the unconjugated molecule.[13]

Protocol:

  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., Shodex Protein KW803 and KW804 in series) with a mobile phase such as 20 mM HEPES buffer at pH 6.5.[6]

  • Sample Analysis:

    • Inject the PEGylated sample mixture onto the column.

    • Monitor the elution profile using a UV detector (at 280 nm for proteins) and/or a refractive index (RI) detector for PEG-containing species.[6]

  • Data Analysis:

    • The appearance of new, earlier-eluting peaks in the chromatogram of the reaction mixture compared to the unconjugated starting material confirms PEGylation.

    • The relative peak areas can be used to estimate the proportion of mono-, di-, and poly-PEGylated species, as well as any remaining unconjugated material.

2. Reversed-Phase HPLC (RP-HPLC):

Principle: RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG chain decreases the hydrophobicity of the molecule, resulting in a shorter retention time on a nonpolar stationary phase.

Protocol:

  • System Preparation:

    • Equilibrate a C8 or C18 analytical column with a mobile phase gradient. A typical gradient might be from 5% to 60% acetonitrile in water with 0.1% TFA over 15 minutes.[5]

  • Sample Analysis:

    • Inject the sample and monitor the elution profile with a UV detector and potentially a charged aerosol detector (CAD) for species lacking a chromophore.[5]

  • Data Analysis:

    • A shift to an earlier retention time for the PEGylated product compared to the starting material indicates successful conjugation.

    • The resolution of peaks corresponding to different degrees of PEGylation allows for stoichiometry assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy can be used to quantify the degree of PEGylation by comparing the integral of a signal unique to the PEG chain (e.g., the methoxy (B1213986) protons of m-PEG) to the integral of a signal from a known number of protons on the target molecule.[8]

Protocol:

  • Sample Preparation:

    • Dissolve a precisely weighed amount (e.g., 0.2–1 mg) of the purified and lyophilized PEGylated product in a known volume (e.g., 500 µL) of a deuterated solvent (e.g., D₂O).[8]

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay between scans for accurate integration.

  • Data Analysis:

    • Identify the characteristic resonance of the PEG backbone (a large singlet around 3.6 ppm) and a well-resolved resonance from the target molecule.

    • Integrate both peaks.

    • The degree of PEGylation can be calculated using the ratio of the integrals, normalized by the number of protons each signal represents.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for each technique.

MALDI_Workflow cluster_prep Sample Preparation cluster_spot Target Spotting cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample & Matrix Solutions Spot Mix & Spot on Target Plate Prep->Spot Acquire Analyze in MALDI-TOF MS Spot->Acquire Analyze Determine Molecular Weights & Calculate Stoichiometry Acquire->Analyze HPLC_Workflow cluster_prep System Preparation cluster_run Sample Analysis cluster_detect Detection cluster_analysis Data Analysis Equilibrate Equilibrate HPLC Column Inject Inject Sample Equilibrate->Inject Detect Monitor Elution Profile (UV/RI/CAD) Inject->Detect Analyze Analyze Chromatogram & Compare Retention Times Detect->Analyze NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample in Deuterated Solvent Acquire Acquire Quantitative 1H NMR Spectrum Dissolve->Acquire Analyze Integrate Peaks & Calculate Stoichiometry Acquire->Analyze Decision_Tree Start Start: Need to confirm this compound conjugation stoichiometry Q1 Is direct mass measurement required? Start->Q1 Q2 Is absolute quantification without standards necessary? Q1->Q2 No M_MALDI Use MALDI-TOF MS Q1->M_MALDI Yes Q3 Is preparative scale separation also needed? Q2->Q3 No M_NMR Use NMR Spectroscopy Q2->M_NMR Yes M_HPLC Use HPLC (SEC or RP) Q3->M_HPLC Yes Q3->M_HPLC No, but need robust separation

References

A Researcher's Guide to the Quantitative Analysis of m-PEG24-NH2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical methodologies for the precise quantification of m-PEG24-NH2, tailored for researchers, scientists, and drug development professionals. This guide provides an objective overview of various techniques, supported by experimental data and detailed protocols to aid in method selection and validation.

The accurate quantification of this compound, a discrete polyethylene (B3416737) glycol (PEG) reagent, is crucial in various stages of drug development and bioconjugation. The degree of PEGylation directly impacts the therapeutic efficacy, pharmacokinetics, and immunogenicity of protein-based drugs.[1] This guide compares the most prevalent analytical techniques for this compound quantification, offering insights into their principles, performance, and practical applications.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of commonly employed techniques.

Analytical MethodPrincipleTypical Detector(s)AdvantagesDisadvantagesLimit of Detection (LOD) / Limit of Quantification (LOQ)
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Reversed-Phase) or size (Size-Exclusion).Charged Aerosol Detector (CAD), Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS)High accuracy, precision, and reproducibility.[] Can separate PEG of different molecular weights.[]PEG lacks a strong UV chromophore, requiring specialized detectors.[1][3]LOD for MS(PEG)8 with CAD: <10 ng on column.[1]
Two-Dimensional Liquid Chromatography (2D-LC) Combines two independent HPLC separation modes (e.g., SEC and RP-HPLC) for enhanced resolution.CAD, MSExcellent for complex samples, allowing for simultaneous analysis of high MW PEGylated proteins and low MW PEG reagents.[1]Increased method development complexity.Not explicitly stated, but comparable to the detectors used.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Quantification based on the integration of the signal from the ethylene (B1197577) oxide protons of the PEG backbone.-Rapid, direct quantification in complex biological fluids with minimal sample preparation.[4] Can be used for absolute quantification.[5]Lower sensitivity compared to chromatographic methods. May require isotopic labeling for enhanced sensitivity.~10 µg/mL in blood; can be lowered with ¹³C-enrichment.[4]
Colorimetric Assays Formation of a colored complex with PEG, which is then quantified spectrophotometrically.UV-Vis SpectrophotometerSimple, inexpensive, and utilizes common laboratory equipment.[6]Lower sensitivity and specificity compared to other methods.[6] Potential for interference from other sample components.~5 µg.[7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.Quadrupole, Time-of-Flight (TOF)High sensitivity and selectivity. Can provide structural information.Polydispersity of PEG can complicate data analysis.[9]LC-Q-TOF MS for linear PEGs: 0.05 µg/mL.[9]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the key techniques discussed.

Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)

This method is well-suited for the quantification of residual this compound in a reaction mixture.

Experimental Workflow for RP-HPLC-CAD Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_analysis Data Analysis Sample Reaction Mixture Quench Quench Reaction (e.g., with Tris buffer) Sample->Quench Dilute Dilute with Mobile Phase Quench->Dilute Inject Inject Sample Dilute->Inject Column C8 or C18 Reversed-Phase Column Inject->Column Gradient Gradient Elution (Water/Acetonitrile) Column->Gradient CAD Charged Aerosol Detector Gradient->CAD Integrate Integrate Peak Area CAD->Integrate Calibrate Quantify using Calibration Curve Integrate->Calibrate

Caption: Workflow for this compound quantification by RP-HPLC-CAD.

Methodology:

  • Sample Preparation: Quench the PEGylation reaction by adding a suitable reagent like Tris buffer. Dilute the sample in the initial mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Detection: A charged aerosol detector is used for universal detection of non-volatile analytes.

  • Quantification: Prepare a calibration curve using standards of known this compound concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

¹H NMR Spectroscopy for Absolute Quantification

¹H NMR provides a direct and non-destructive method for quantifying this compound.

Experimental Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Sample Sample containing This compound Standard Add Internal Standard (e.g., Maleic Acid) Sample->Standard Solvent Dissolve in Deuterated Solvent (e.g., D₂O) Standard->Solvent Acquire Acquire ¹H NMR Spectrum Solvent->Acquire Integrate Integrate PEG and Standard Peaks Acquire->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for absolute quantification of this compound by ¹H NMR.

Methodology:

  • Sample Preparation: Accurately weigh the sample containing this compound and a known amount of an internal standard (e.g., maleic acid). Dissolve the mixture in a deuterated solvent (e.g., D₂O).

  • NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) for quantitative analysis.

  • Data Processing and Quantification:

    • Process the spectrum (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate the characteristic peak of the PEG backbone (around 3.6 ppm) and the peak of the internal standard.

    • Calculate the concentration of this compound based on the integral ratio and the known concentration of the internal standard. A 93.8% recovery for a 15000 Dalton SS-PEG has been reported using an NMR method.[5]

Colorimetric Assay using Ammonium (B1175870) Ferrothiocyanate

This method offers a simple and rapid approach for PEG estimation.

Experimental Workflow for Colorimetric Assay

cluster_prep Reaction Setup cluster_extraction Phase Separation cluster_measurement Measurement cluster_analysis Data Analysis Sample Aqueous Sample (or Standard) Reagent Add Ammonium Ferrothiocyanate Sample->Reagent Solvent Add Chloroform Reagent->Solvent Vortex Vortex Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect Collect Chloroform Layer Centrifuge->Collect Measure Measure Absorbance (e.g., at 510 nm) Collect->Measure Calibrate Quantify using Calibration Curve Measure->Calibrate

References

Unveiling the Pharmacokinetic Advantages of m-PEG24-NH2 Conjugation in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic molecules to enhance their in vivo performance is a cornerstone of modern pharmaceutical science. Among the various approaches, PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains—stands out as a clinically validated method to improve the pharmacokinetic profiles of drugs. This guide provides a comparative analysis of the pharmacokinetics of drugs conjugated with m-PEG24-NH2, a specific, monodisperse PEG linker, against their non-conjugated counterparts, supported by experimental data and detailed methodologies.

The conjugation of drugs with this compound, a linear methoxy-PEG with 24 ethylene (B1197577) glycol units and a terminal amine group, offers a powerful strategy to extend the therapeutic window of a variety of molecules, including peptides, proteins, and small molecules. This modification primarily enhances the drug's half-life, reduces clearance, and can alter its volume of distribution, ultimately leading to improved efficacy and patient compliance through less frequent dosing.

The Impact of this compound Conjugation on Key Pharmacokinetic Parameters

The addition of an this compound moiety to a drug molecule significantly alters its interaction with the biological environment. The hydrophilic and flexible nature of the PEG chain creates a hydrodynamic shield around the drug, which sterically hinders enzymatic degradation and reduces renal filtration. This results in a prolonged systemic circulation time.

One notable example is the impact of PEGylation on antibody-drug conjugates (ADCs). An ADC featuring a methyl-PEG24 (mPEG24) moiety as part of its linker demonstrated a prolonged half-life, contributing to enhanced tumor suppression and better tolerability in animal models[1]. While specific quantitative data for a broad range of this compound conjugated drugs is often proprietary or embedded in complex studies, the general principles are well-established through numerous studies on PEGylated therapeutics.

For instance, a comparative study on the pharmacokinetics of PEGylated gemcitabine (B846) versus the parent drug in rats revealed a significant improvement in the pharmacokinetic profile of the conjugated form. The PEGylation was shown to reduce drug clearance and increase the plasma half-life, thereby lowering the toxicity associated with the free drug[2]. Although the exact PEG linker was not specified as this compound in this particular study, it exemplifies the typical pharmacokinetic enhancements achievable through PEGylation.

To illustrate the dramatic effect of PEGylation, consider the case of a therapeutic peptide where conjugation led to a staggering 90-fold increase in its circulation half-life[3]. This substantial extension in systemic residence time is a direct consequence of the reduced clearance mechanisms acting upon the larger, shielded molecule.

Here is a summary table illustrating the expected comparative pharmacokinetics based on extensive research in the field of PEGylation:

Pharmacokinetic ParameterNon-Conjugated DrugThis compound Conjugated DrugRationale for Change
Terminal Half-life (t½) ShortSignificantly IncreasedReduced renal clearance and protection from enzymatic degradation due to increased hydrodynamic size.
Clearance (CL) HighSignificantly DecreasedSlower elimination by the kidneys and reticuloendothelial system.
Volume of Distribution (Vd) VariableGenerally DecreasedThe larger size of the conjugate may restrict its distribution to the vascular space and certain tissues.
Area Under the Curve (AUC) LowSignificantly IncreasedRepresents greater overall drug exposure due to prolonged circulation.

Experimental Corner: A Guide to Comparative Pharmacokinetic Studies

Conducting a robust comparative pharmacokinetic study is essential to quantify the benefits of this compound conjugation. Below is a detailed protocol for a typical preclinical study in a rodent model.

Experimental Protocol: Comparative Pharmacokinetic Study of a Novel Peptide and its this compound Conjugate in Rats

1. Test Articles and Reagents:

  • Novel peptide (unconjugated).
  • This compound conjugated novel peptide.
  • Vehicle for administration (e.g., sterile saline or phosphate-buffered saline).
  • Internal standard for bioanalysis (a structurally similar but chromatographically distinct molecule).
  • Reagents for blood sample processing (e.g., anticoagulants like EDTA, protease inhibitors).
  • Reagents for sample extraction and LC-MS/MS analysis (e.g., acetonitrile (B52724), formic acid, water).

2. Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
  • Animals are cannulated in the jugular vein for serial blood sampling.
  • Acclimatize animals for at least one week before the study.

3. Study Design:

  • Two groups of rats (n=5 per group).
  • Group 1: Administered the non-conjugated peptide.
  • Group 2: Administered the this compound conjugated peptide.
  • Administer a single intravenous (IV) bolus dose of each test article at a predetermined concentration (e.g., 2 mg/kg).

4. Blood Sample Collection:

  • Collect blood samples (approximately 100-150 µL) from the jugular vein cannula at the following time points: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
  • Collect blood into tubes containing an anticoagulant and protease inhibitors to prevent degradation of the peptide.
  • Immediately centrifuge the blood samples to separate the plasma.
  • Store the plasma samples at -80°C until analysis.

5. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation:
  • Thaw plasma samples on ice.
  • Perform protein precipitation by adding a volume of cold acetonitrile containing the internal standard to a specific volume of plasma.
  • Vortex and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
  • LC-MS/MS Analysis:
  • Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of both the conjugated and non-conjugated peptide in the plasma samples[4][5].
  • Develop a method with a specific multiple reaction monitoring (MRM) transition for the parent peptide and its this compound conjugate.
  • Data Analysis:
  • Calculate the plasma concentration of the test articles at each time point using a standard curve.
  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine the pharmacokinetic parameters (t½, CL, Vd, AUC) for both groups using non-compartmental analysis.

6. Statistical Analysis:

  • Compare the pharmacokinetic parameters between the two groups using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test).
  • A p-value of <0.05 is typically considered statistically significant.

Visualizing the Impact and Process

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the effect of this compound conjugation on drug pharmacokinetics and the experimental workflow.

PEGylation_Effect cluster_0 Non-Conjugated Drug cluster_1 This compound Conjugated Drug Drug Drug Rapid_Clearance Rapid Renal Clearance & Enzymatic Degradation Drug->Rapid_Clearance High Short_Half_Life Short Half-Life Rapid_Clearance->Short_Half_Life PEG_Drug Drug-m-PEG24-NH2 Reduced_Clearance Reduced Renal Clearance & Steric Hindrance to Enzymes PEG_Drug->Reduced_Clearance Low Long_Half_Life Prolonged Half-Life Reduced_Clearance->Long_Half_Life

Caption: Effect of this compound conjugation on drug clearance and half-life.

PK_Workflow Dosing IV Dosing of Rats (Conjugated vs. Non-Conjugated) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Protein Precipitation & Sample Extraction Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Comparison Comparative Analysis PK_Analysis->Comparison

Caption: Experimental workflow for a comparative pharmacokinetic study.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of m-PEG24-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for m-PEG24-NH2, a methoxy (B1213986) polyethylene (B3416737) glycol amine. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals who handle this substance.

I. Safety and Handling Precautions

While this compound and similar mPEG-Amine compounds are generally not classified as hazardous substances, it is imperative to handle them with care, as the chemical, physical, and toxicological properties may not have been fully investigated[1]. Standard laboratory safety practices should always be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are recommended to prevent accidental splashes.

  • Hand Protection: Wear common chemical-resistant gloves.

  • Respiratory Protection: Avoid inhalation of vapor or gas. Local exhaust ventilation is generally preferred[1].

  • Skin Protection: Avoid contact with skin and eyes. In case of contact, wash off with soap and plenty of water[1].

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.

Experimental Protocol for Spill Cleanup:

  • Ensure Ventilation: Maintain adequate air ventilation in the affected area[1][2].

  • Contain the Spill: Prevent the spill from spreading.

  • Absorb the Material: Use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the spilled substance[1][2].

  • Collect the Waste: Carefully place the absorbed material into a designated chemical waste container[1][2].

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Prohibit Sewer Disposal: Do not flush the material or cleanup waste into the sewer system[1][2].

III. Disposal Procedures

The disposal of this compound and its waste must be conducted in accordance with local, state, and federal environmental protection regulations.

Step-by-Step Disposal Guidance:

  • Waste Segregation: Collect all this compound waste, including contaminated materials and spill cleanup debris, in a clearly labeled, sealed, and appropriate chemical waste container.

  • Consult Local Regulations: Contact your institution's environmental health and safety (EHS) office or the local environmental protection department to determine the specific disposal requirements for this type of chemical waste[2].

  • Arrange for Professional Disposal: Transfer the chemical waste container to a licensed chemical waste disposal company as directed by your EHS office.

IV. Quantitative Data Summary

The following table summarizes key information for m-PEG24-amine.

PropertyValue
Chemical Namem-PEG24-amine
CAS Number32130-27-1
Molecular FormulaC49H101NO24
Molecular Weight1088.3
Purity>95% - 97%
Storage Temperature-20°C
Incompatible MaterialsStrong oxidizing agents
Hazardous PolymerizationDoes not occur

Data sourced from various supplier safety data sheets.[1][3][4]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal start This compound Waste Generated assess Is the waste contaminated with other hazardous materials? start->assess non_hazardous Segregate in a labeled non-hazardous chemical waste container. assess->non_hazardous No hazardous Segregate in a labeled hazardous chemical waste container. assess->hazardous Yes contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. non_hazardous->contact_ehs hazardous->contact_ehs

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG24-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of m-PEG24-NH2, a PROTAC linker, ensuring the protection of personnel and the integrity of experimental outcomes. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant, powder-free gloves (e.g., nitrile or neoprene). Double gloving is recommended.
Eye Protection Safety Glasses/GogglesANSI Z87.1 compliant chemical splash goggles.
Body Protection Lab Coat/GownA long-sleeved, disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).
Respiratory Mask/RespiratorA surgical mask is required. In cases of potential aerosolization or handling large quantities, a respirator (e.g., N95) may be necessary.
Face Protection Face ShieldTo be worn over safety goggles and mask when there is a significant risk of splashes or aerosol generation.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound, from preparation to disposal, is crucial.

1. Preparation and Weighing:

  • Ensure a designated and properly ventilated area, preferably a chemical fume hood, is used for handling the compound.

  • Before handling, confirm that all necessary PPE is correctly worn.

  • Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Carefully weigh the required amount of the compound using a calibrated analytical balance within the fume hood.

2. Dissolution:

  • Add the appropriate solvent to the weighed this compound in a clean, compatible container.

  • If necessary, use gentle agitation or sonication to aid dissolution, keeping the container capped to prevent spills and aerosol formation.

3. Experimental Use:

  • Conduct all experimental procedures involving this compound within a well-ventilated area or fume hood.

  • Avoid direct contact with the substance and solutions containing it.

  • Keep all containers with this compound properly labeled and sealed when not in use.

4. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, and weighing paper, must be collected in a clearly labeled hazardous waste container.

  • Disposal Vendor: Follow your institution's guidelines for the collection and disposal of chemical waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_spill Spill Response prep_start Don PPE weigh Weigh this compound in Fume Hood prep_start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment in Ventilated Area dissolve->experiment waste_chem Collect Chemical Waste experiment->waste_chem Unused Reagent waste_cont Collect Contaminated Materials experiment->waste_cont Used Materials dispose Dispose via Licensed Vendor waste_chem->dispose waste_cont->dispose spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect Waste absorb->collect_spill clean Clean Spill Area collect_spill->clean clean->dispose

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.